molecular formula C13H22O B182130 2-(1-Adamantyl)propan-2-ol CAS No. 775-64-4

2-(1-Adamantyl)propan-2-ol

Cat. No.: B182130
CAS No.: 775-64-4
M. Wt: 194.31 g/mol
InChI Key: WBKAUEBLTWRERU-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)propan-2-ol is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKAUEBLTWRERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306423
Record name 2-(1-adamantyl)propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-64-4
Record name 775-64-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176180
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-adamantyl)propan-2-ol
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URL https://comptox.epa.gov/dashboard/DTXSID50306423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Adamantyl)propan-2-ol from Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique structural rigidity, lipophilicity, and thermal stability. Its incorporation into molecular frameworks can significantly enhance pharmacological properties such as metabolic stability and binding affinity. This guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 2-(1-Adamantyl)propan-2-ol, a valuable tertiary alcohol intermediate, starting from the parent hydrocarbon, adamantane. The core of this synthesis involves a two-step sequence: the electrophilic bromination of adamantane to form 1-bromoadamantane, followed by the formation of an adamantyl Grignard reagent and its subsequent nucleophilic addition to acetone. This document furnishes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to assist researchers, scientists, and drug development professionals in the practical application of this synthesis.

Synthetic Strategy Overview

The synthesis of this compound from adamantane is most efficiently achieved through a two-stage process. This strategy leverages well-established and high-yielding reactions common in organic synthesis.

  • Stage 1: Electrophilic Bromination of Adamantane. The first step involves the functionalization of the highly stable adamantane cage. Due to the equivalence of the four bridgehead (tertiary) C-H bonds, a selective monobromination is readily achievable to produce the key intermediate, 1-bromoadamantane.[1][2]

  • Stage 2: Grignard Reaction with Acetone. The synthesized 1-bromoadamantane is converted into its corresponding Grignard reagent, 1-adamantylmagnesium bromide.[3] This organometallic intermediate serves as a potent nucleophile that subsequently reacts with the electrophilic carbonyl carbon of acetone. An acidic workup then protonates the resulting alkoxide to yield the target tertiary alcohol, this compound.[4][5][6]

The overall synthetic pathway is illustrated below.

G Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Stage 1: Electrophilic Bromination Grignard 1-Adamantylmagnesium Bromide Bromoadamantane->Grignard Mg, Anhydrous Ether Product This compound Grignard->Product Stage 2: 1. Acetone 2. H₃O⁺ Workup

Caption: Overall synthetic pathway from adamantane.

Stage 1: Synthesis of 1-Bromoadamantane

The direct bromination of adamantane at a bridgehead position is a facile reaction that can be accomplished using various brominating agents. The selection of the method can be based on available reagents, desired purity, and reaction scale.

Data Presentation: Comparison of Bromination Methods

The following table summarizes various reported methods for the synthesis of 1-bromoadamantane from adamantane, highlighting the differences in conditions and yields.

MethodBrominating AgentCatalyst / SolventTemp. (°C)Time (h)Yield (%)Reference
ABromine (Br₂)None (Neat)85 - 1109~93[7]
BBromotrichloromethane (BrCCl₃)Mo(CO)₆ / None (Neat)140 - 1605 - 10High[7][8]
C1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane65 - 7024 - 36High[7]
Experimental Protocol: Direct Bromination with Liquid Bromine

This protocol is based on the direct reaction of adamantane with an excess of liquid bromine, which serves as both the reagent and the solvent.[9]

Materials:

  • Adamantane (30.0 g)

  • Liquid Bromine (24 mL)

Procedure:

  • In a reaction flask equipped with a reflux condenser and a gas outlet to neutralize HBr fumes (e.g., with a NaOH trap), add adamantane to an excess of liquid bromine.

  • Heat the reaction mixture to 85°C and maintain for 6 hours with stirring.

  • Increase the temperature to 110°C using an oil bath and continue the reaction for an additional 3 hours.

  • After the reaction period, allow the mixture to cool and stand overnight.

  • Carefully recover the excess bromine by distillation under atmospheric pressure.

  • The crude 1-bromoadamantane can be purified by recrystallization from methanol to yield a white crystalline solid.

Stage 2: Synthesis of this compound

This stage involves two critical steps: the formation of the Grignard reagent and its subsequent reaction with acetone.

Formation of 1-Adamantylmagnesium Bromide

The preparation of 1-adamantylmagnesium bromide is known to be more challenging than for typical primary or secondary alkyl halides.[10] The steric hindrance at the tertiary bridgehead position impedes the reaction with the magnesium surface and can promote side reactions such as reduction and homocoupling.[10] Therefore, careful control of reaction conditions is crucial.

G cluster_0 cluster_1 1-Bromoadamantane 1-Bromoadamantane 1-Adamantyl Radical 1-Adamantyl Radical 1-Bromoadamantane->1-Adamantyl Radical Desired Product 1-Adamantylmagnesium Bromide 1-Adamantyl Radical->Desired Product + MgBr• Reduction Adamantane 1-Adamantyl Radical->Reduction H• abstraction Homocoupling Biadamantane 1-Adamantyl Radical->Homocoupling Dimerization

Caption: Competing pathways in Grignard reagent formation.
Data Presentation: Yields of 1-Adamantylmagnesium Bromide

The yield of the Grignard reagent is highly dependent on the activation method of the magnesium and the reaction conditions.

MethodReagents / ConditionsSolventYield (%)Reference
Static MethodMg turnings, 1-bromoadamantane, no stirringDiethyl ether58[10]
Anthracene-CatalyzedMg turnings, 1-bromoadamantane, catalytic anthraceneTHF85 (after 14 days)[10][11]
Rieke MagnesiumRieke Magnesium (from MgCl₂ and K)THF92[10]
Experimental Protocol: Formation of 1-Adamantylmagnesium Bromide (Static Method)

This protocol requires strictly anhydrous conditions. All glassware must be oven-dried, and anhydrous solvents must be used.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal for activation)

  • 1-Bromoadamantane

  • Anhydrous diethyl ether

Procedure:

  • Activation: Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Add a small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed, indicating the activation of the magnesium surface. Allow the flask to cool.

  • Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Initiation: Dissolve 1-bromoadamantane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction may need gentle warming to initiate, which is typically indicated by the disappearance of the iodine color and gentle bubbling.

  • Addition: Once the reaction has started, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture can be gently refluxed for an additional 30-60 minutes to ensure maximum conversion. The resulting grey-to-black solution of 1-adamantylmagnesium bromide is used directly in the next step.

Reaction with Acetone to form this compound

This step is a classic nucleophilic addition of the Grignard reagent to a ketone.[4][12]

G A Prepare Anhydrous Setup (Oven-dried glassware, N₂ atm) B Activate Mg Turnings (Iodine crystal, gentle heating) A->B C Add Anhydrous Ether & 1-Bromoadamantane Solution B->C D Cool Reaction to 0°C (Ice Bath) C->D E Add Acetone Solution (Dropwise) D->E F Warm to Room Temp & Stir E->F G Quench Reaction (Saturated NH₄Cl solution) F->G H Extract with Ether G->H I Dry, Filter & Concentrate H->I J Purify Product (Crystallization or Chromatography) I->J

Caption: Experimental workflow for the Grignard reaction.
Experimental Protocol: Reaction and Workup

Materials:

  • Solution of 1-adamantylmagnesium bromide in diethyl ether (from previous step)

  • Acetone (1.1 equivalents), freshly distilled and anhydrous

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the prepared Grignard reagent solution to 0°C in an ice bath.

  • Dissolve anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent at 0°C. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture again in an ice bath and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, this compound, can be purified by recrystallization (e.g., from hexane) or by column chromatography on silica gel.

Product Characterization Data

The following table provides key physical and spectroscopic data for the final product, this compound.

PropertyValue
Molecular Formula C₁₃H₂₂O
Molar Mass 194.32 g/mol
CAS Number 775-64-4[13]
Appearance White crystalline solid
¹H NMR (CDCl₃) δ (ppm): ~1.52 (s, 6H, 2x CH₃), ~1.60-1.75 (m, 12H, Ad-CH₂), ~2.05 (s, 3H, Ad-CH)
¹³C NMR (CDCl₃) δ (ppm): ~28.9 (CH), ~29.5 (2x CH₃), ~37.1 (CH₂), ~40.5 (CH₂), ~72.1 (C-OH)

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound from adamantane. The two-stage process, involving electrophilic bromination followed by a Grignard reaction with acetone, provides a versatile method for accessing this important adamantyl-containing tertiary alcohol. While the formation of the sterically hindered Grignard reagent requires careful execution under anhydrous conditions, the overall pathway is robust and scalable. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the broader application of the adamantane scaffold in novel molecular design.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(1-Adamantyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Adamantyl)propan-2-ol is a tertiary alcohol characterized by the bulky and lipophilic adamantyl group attached to a propan-2-ol moiety. The unique three-dimensional structure of the adamantane cage imparts distinct physicochemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science. Its derivatives have been explored for various applications, leveraging the adamantane group's ability to influence properties such as lipophilicity, metabolic stability, and receptor binding. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₂O[1][2]
Molecular Weight 194.32 g/mol [3]
CAS Number 775-64-4[1][3]
Appearance White solid[4]
Melting Point 75-77 °C[4]
Boiling Point 276.2 °C at 760 mmHg[1]
Density 1.07 g/cm³[1]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]
LogP (calculated) 3.39[1]
Polar Surface Area 20.23 Ų[1]
Flash Point 127.9 °C[1]
Enthalpy of Vaporization 59.75 kJ/mol[1]
Vapor Pressure 0.000606 mmHg at 25°C[1]

Synthesis

The primary method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a methyl ester of 1-adamantanecarboxylic acid with an excess of a methylmagnesium halide (e.g., methylmagnesium iodide or bromide) in an anhydrous ether solvent.

A plausible experimental workflow for this synthesis is outlined below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_procedure Procedure ester Methyl 1-adamantanecarboxylate reaction Grignard Reaction ester->reaction grignard Methylmagnesium Iodide (in excess) grignard->reaction solvent Anhydrous Diethyl Ether solvent->reaction atmosphere Inert Atmosphere (e.g., Nitrogen) atmosphere->reaction workup Aqueous Acidic Work-up (e.g., NH4Cl solution) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification product This compound purification->product

References

An In-depth Technical Guide to 2-(1-Adamantyl)propan-2-ol (CAS: 775-64-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Adamantyl)propan-2-ol (CAS: 775-64-4), a tertiary alcohol incorporating the bulky, lipophilic adamantane cage. This document consolidates available data on its chemical and physical properties, synthesis, spectral characteristics, and potential applications. While specific biological and toxicological data for this compound are limited, this guide also explores the known activities of structurally related adamantane derivatives to provide context for future research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by its adamantane moiety linked to a propan-2-ol group.[1][2] The unique properties of the adamantane cage, including its rigidity and lipophilicity, are imparted to the molecule, influencing its physical and chemical behavior.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 775-64-4[3]
Molecular Formula C₁₃H₂₂O[3]
Molecular Weight 194.32 g/mol [3]
Appearance White powder[1]
Density 1.07 g/cm³[1]
Boiling Point 276.2 °C at 760 mmHg[2]
Flash Point 127.9 °C[2]
Purity (typical) ≥97.0% to ≥99.0%[1]

Synthesis

The primary synthetic route to this compound is through the Grignard reaction. This involves the reaction of a methyl Grignard reagent, such as methylmagnesium iodide, with methyl 1-adamantanecarboxylate.[4] In this reaction, two equivalents of the Grignard reagent add to the ester, leading to the formation of the tertiary alcohol after an acidic workup.

Experimental Protocol: Synthesis via Grignard Reaction

The following is a generalized experimental protocol based on standard Grignard reaction procedures with esters.

Materials:

  • Methyl 1-adamantanecarboxylate

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to exclude moisture.

    • In a three-necked flask under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of methyl iodide in anhydrous diethyl ether or THF in a dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Slowly add the remaining methyl iodide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ester:

    • Prepare a solution of methyl 1-adamantanecarboxylate in anhydrous diethyl ether or THF.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the ester solution to the Grignard reagent via the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Product MeI Methyl Iodide Grignard_Formation Grignard Reagent Formation (Methylmagnesium Iodide) MeI->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Ester Methyl 1-Adamantanecarboxylate Addition Nucleophilic Addition Ester->Addition Grignard_Formation->Addition Anhydrous Ether/THF Workup Aqueous Workup (NH4Cl) Addition->Workup Product This compound Workup->Product

Synthesis workflow for this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. The following provides the available mass spectrometry data and predicted NMR and IR characteristics based on its chemical structure.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST WebBook.[3] The spectrum displays a molecular ion peak and characteristic fragmentation patterns of the adamantyl and propan-2-ol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons, typically appearing as broad multiplets in the region of 1.5-2.1 ppm. The two methyl groups of the propan-2-ol moiety are equivalent and would likely appear as a singlet further downfield. The hydroxyl proton signal would be a singlet with a variable chemical shift depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the adamantane cage and the propan-2-ol group. The quaternary carbon of the adamantane attached to the propanol group and the quaternary carbon of the propanol group will have characteristic chemical shifts. The methyl carbons will appear as a single resonance.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

  • C-H stretching vibrations for the adamantyl and methyl groups in the region of 2850-3000 cm⁻¹.

  • A C-O stretching vibration for the tertiary alcohol, typically in the range of 1100-1200 cm⁻¹.

Potential Applications and Biological Activity

While specific biological data for this compound is scarce, the adamantane scaffold is a well-established pharmacophore in medicinal chemistry. Adamantane derivatives have been investigated for a wide range of biological activities.

  • Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity against the influenza A virus by targeting the M2 proton channel.[2] It is plausible that this compound could exhibit similar properties.

  • Neurological Activity: Some adamantane derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, which are of interest for the treatment of various neurological disorders.

  • Antimicrobial Activity: Several studies have reported the antimicrobial and antifungal activities of various adamantane derivatives.[2]

  • Synthetic Building Block: Due to its functionalized adamantane structure, this compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.[2]

Potential_Applications cluster_core Core Compound cluster_applications Potential Applications Core This compound Antiviral Antiviral Agents Core->Antiviral Influenza A M2 Channel Inhibition? Neurological Neurological Drugs (e.g., NMDA Antagonists) Core->Neurological NMDA Receptor Modulation? Antimicrobial Antimicrobial Agents Core->Antimicrobial Antibacterial/Antifungal? BuildingBlock Synthetic Building Block Core->BuildingBlock Further Derivatization

Potential applications of this compound.

Toxicology and Safety

Conclusion

This compound is a readily synthesizable adamantane derivative with potential applications in medicinal chemistry and materials science. While its specific biological profile remains largely unexplored, its structural similarity to other bioactive adamantane compounds suggests it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its biological activity and toxicological profile to unlock its full potential in drug discovery and other fields.

References

In-Depth Technical Guide to the Structure Elucidation of 2-(1-Adamantyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1-Adamantyl)propan-2-ol, a key intermediate in the synthesis of various adamantane-based compounds with significant potential in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of its structural features using modern spectroscopic techniques.

Synthesis and Purification

This compound can be efficiently synthesized via a Grignard reaction. This method involves the preparation of a Grignard reagent from an adamantyl halide, followed by its reaction with a suitable carbonyl compound. An alternative, though less detailed in the literature, is the alkylation of adamantane with propylene oxide.

Synthesis via Grignard Reaction

The primary synthetic route involves the reaction of 1-adamantylmagnesium bromide with acetone. The formation of the Grignard reagent from the sterically hindered 1-bromoadamantane can be challenging and requires specific conditions to achieve a good yield.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 1-Adamantylmagnesium Bromide [1]

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried to exclude moisture.

  • Reagents:

    • Magnesium turnings

    • 1-Bromoadamantane

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • A small crystal of iodine (as an initiator)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of the anhydrous solvent to cover the magnesium.

    • Prepare a solution of 1-bromoadamantane in the anhydrous solvent in the dropping funnel.

    • Add a small portion of the 1-bromoadamantane solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is typically stirred for several hours to ensure complete formation of the Grignard reagent. The completion is indicated by the consumption of most of the magnesium.

Step 2: Reaction with Acetone

  • Reagents:

    • 1-Adamantylmagnesium bromide solution (from Step 1)

    • Anhydrous acetone

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of anhydrous acetone in the same solvent dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Reagents:

    • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

    • Diethyl ether

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Carefully quench the reaction by slowly adding the saturated aqueous ammonium chloride solution or dilute acid while cooling the flask in an ice bath.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Logical Workflow for Grignard Synthesis

cluster_0 Grignard Reagent Formation cluster_1 Addition Reaction cluster_2 Work-up and Purification 1-Bromoadamantane 1-Bromoadamantane Reaction1 Reaction 1-Bromoadamantane->Reaction1 Mg Mg Mg->Reaction1 Anhydrous Ether Anhydrous Ether Anhydrous Ether->Reaction1 1-Adamantylmagnesium_bromide 1-Adamantylmagnesium bromide Reaction1->1-Adamantylmagnesium_bromide Reaction2 Nucleophilic Addition 1-Adamantylmagnesium_bromide->Reaction2 Acetone Acetone Acetone->Reaction2 Alkoxide_Intermediate Magnesium Alkoxide Intermediate Reaction2->Alkoxide_Intermediate Acidic_Workup Acidic Work-up (e.g., NH4Cl) Alkoxide_Intermediate->Acidic_Workup Crude_Product Crude this compound Acidic_Workup->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic pathway for this compound via Grignard reaction.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay will be required compared to the ¹H NMR experiment.

Predicted NMR Data

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Adamantyl CH~1.5-2.0m9HCH protons of the adamantyl cage
Adamantyl CH₂~1.5-1.8m6HCH₂ protons of the adamantyl cage
Methyl~1.2s6HTwo equivalent CH₃ groups
HydroxylVariable (depends on concentration and solvent)s1HOH proton
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Quaternary C (C-OH)~70-75Carbon attached to the hydroxyl and adamantyl groups
Adamantyl C (quaternary)~35-40Quaternary carbon of the adamantyl cage
Adamantyl CH~30-35CH carbons of the adamantyl cage
Adamantyl CH₂~25-30CH₂ carbons of the adamantyl cage
Methyl~20-25Two equivalent CH₃ carbons
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the presence of the hydroxyl functional group.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Description
~3600-3200O-H stretchBroad and strong, indicative of hydrogen bonding
~2950-2850C-H stretch (sp³)Strong, characteristic of the adamantyl and methyl groups
~1450C-H bendBending vibrations of the CH₂ and CH₃ groups
~1375C-H bendCharacteristic of the gem-dimethyl groups
~1150C-O stretchStretching vibration of the tertiary alcohol C-O bond
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is typically used.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Mass Spectrum Analysis

The mass spectrum of this compound is available in the NIST WebBook.[2]

m/z Relative Intensity (%) Proposed Fragment Fragmentation Pathway
194~5[M]⁺Molecular ion
179~10[M - CH₃]⁺Loss of a methyl radical
135100[C₁₀H₁₅]⁺Loss of the propan-2-ol radical, forming the stable adamantyl cation (base peak)
59~20[C₃H₇O]⁺Cleavage of the C-C bond between the adamantyl group and the propan-2-ol moiety

Logical Flow of Structure Elucidation

Synthesis Synthesis of Unknown Compound Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MW Molecular Weight Determination (m/z = 194) MS->MW Fragmentation Fragmentation Pattern Analysis (Base peak m/z = 135, adamantyl cation) MS->Fragmentation OH_group Identification of O-H group (Broad peak ~3400 cm⁻¹) IR->OH_group Aliphatic_CH Presence of sp³ C-H bonds (~2900 cm⁻¹) IR->Aliphatic_CH Proton_env Proton Environments & Integration (Adamantyl, Methyl, OH) NMR->Proton_env Carbon_skeleton Carbon Skeleton Determination (Adamantyl, Propanol carbons) NMR->Carbon_skeleton Structure_Confirmation Structure Confirmed: This compound MW->Structure_Confirmation Fragmentation->Structure_Confirmation OH_group->Structure_Confirmation Aliphatic_CH->Structure_Confirmation Proton_env->Structure_Confirmation Carbon_skeleton->Structure_Confirmation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound is unequivocally established through a combination of a reliable synthetic method and comprehensive spectroscopic analysis. The Grignard reaction provides a robust route for its preparation. The collective data from NMR, IR, and Mass Spectrometry are consistent with the proposed structure, confirming the connectivity of the adamantyl and propan-2-ol moieties. This detailed structural information is essential for its application as a building block in the development of novel pharmaceuticals and advanced materials.

References

Spectroscopic and Synthetic Profile of 2-(1-Adamantyl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for the novel tertiary alcohol, 2-(1-Adamantyl)propan-2-ol. The adamantane moiety is a key building block in medicinal chemistry, valued for its lipophilicity and rigid, cage-like structure that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This document is intended to serve as a core resource for researchers utilizing this compound in drug design and development, offering detailed experimental methodologies and a structured presentation of its analytical data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of published experimental spectra, predicted data based on established spectroscopic principles and data from analogous structures are provided for NMR and IR analyses, alongside the available experimental mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

It is important to note that the following NMR data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.75s6HAdamantyl-H (6 x CH₂)
~ 1.68s6HAdamantyl-H (6 x CH₂)
~ 2.05s3HAdamantyl-H (3 x CH)
~ 1.25s6H2 x CH₃
~ 1.50s1HOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 72.0C-OH
~ 40.5Adamantyl-C (quaternary)
~ 36.5Adamantyl-CH₂
~ 28.5Adamantyl-CH
~ 27.0CH₃
Infrared (IR) Spectroscopy

The following IR data are predicted based on characteristic functional group frequencies.

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Broad, StrongO-H stretch (alcohol)
~ 2900StrongC-H stretch (adamantyl & methyl)
~ 1450MediumC-H bend (adamantyl & methyl)
~ 1370MediumC-H bend (gem-dimethyl)
~ 1150StrongC-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

The electron ionization mass spectrum for this compound is available from the NIST WebBook.[1][2][3]

Table 4: Experimental Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
194~ 5[M]⁺
135100[M - C₃H₇O]⁺ (Loss of isopropoxy radical)
121~ 15[C₉H₁₃]⁺
107~ 20[C₈H₁₁]⁺
93~ 30[C₇H₉]⁺
79~ 25[C₆H₇]⁺
43~ 40[C₃H₇]⁺

Experimental Protocols

The following section details a robust protocol for the synthesis and subsequent spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is based on the Grignard reaction, a reliable method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

Materials:

  • 1-Bromoadamantane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetone

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

  • Dissolve 1-bromoadamantane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 1-bromoadamantane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve acetone (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Employ a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.

  • Instrumentation: Obtain the FT-IR spectrum using a Fourier Transform Infrared spectrometer.

  • Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: Acquire the mass spectrum using an electron ionization (EI) mass spectrometer.

  • Parameters: Introduce the sample via a direct insertion probe or through a gas chromatograph with an ionization energy of 70 eV.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start 1-Bromoadamantane + Mg in Et₂O Grignard Formation of 1-Adamantylmagnesium Bromide Start->Grignard Initiation Reaction Reaction with Acetone Grignard->Reaction Addition Workup Aqueous Work-up (NH₄Cl) Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Sample Purified This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR Structural Elucidation (Functional Groups, Connectivity) NMR->Data_NMR Data_IR Functional Group Identification (O-H, C-H, C-O) IR->Data_IR Data_MS Molecular Weight and Fragmentation Pattern MS->Data_MS

Caption: Workflow for spectroscopic analysis.

References

Solubility Profile of 2-(1-Adamantyl)propan-2-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Adamantyl)propan-2-ol, a key intermediate in synthetic chemistry and drug discovery. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document outlines a predictive solubility profile based on the well-established principle of "like dissolves like" and the known properties of adamantane derivatives. Furthermore, a detailed, adaptable experimental protocol for the precise determination of its solubility in various organic solvents is provided. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the effective use of this compound in a laboratory setting.

Introduction

This compound is a tertiary alcohol containing a bulky, lipophilic adamantyl cage. This unique structural feature imparts distinct physicochemical properties, including a high melting point and significant steric hindrance. The adamantane moiety is frequently incorporated into medicinal chemistry scaffolds to enhance metabolic stability and modulate receptor binding. A thorough understanding of the solubility of this compound in common organic solvents is therefore crucial for its application in synthesis, purification, formulation, and analytical testing.

Predicted Solubility Profile

The solubility of this compound is primarily governed by its molecular structure, which features a large, nonpolar adamantane cage and a polar hydroxyl group. Based on the "like dissolves like" principle, the following solubility trends are anticipated:

  • High Solubility: The compound is expected to exhibit high solubility in nonpolar and weakly polar aprotic solvents that can effectively solvate the large hydrocarbon framework of the adamantane group. Examples include aromatic hydrocarbons (e.g., toluene, benzene) and halogenated hydrocarbons (e.g., dichloromethane, chloroform).

  • Moderate Solubility: Moderately polar solvents, such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone), are also expected to be effective solvents. The polar hydroxyl group can engage in hydrogen bonding with these solvents, while the nonpolar portion interacts favorably with the solvent's alkyl groups.

  • Lower Solubility: Polar protic solvents, particularly short-chain alcohols (e.g., methanol, ethanol), may exhibit a more complex solubility behavior. While the hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, the large, nonpolar adamantyl group can disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility compared to less polar solvents.

  • Sparingly Soluble to Insoluble: As widely reported for adamantane derivatives, the compound is expected to be sparingly soluble or practically insoluble in highly polar solvents like water.[3]

Predicted Quantitative Solubility Data

The following table presents a predicted quantitative solubility profile of this compound in a range of common organic solvents at ambient temperature. It is critical to note that these values are estimations derived from the solubility of structurally similar compounds, such as adamantanone, and general solubility principles.[3] Experimental verification is essential for any practical application.

Solvent Class Solvent Predicted Solubility at 25°C ( g/100 mL)
Aromatic Hydrocarbons Toluene> 20
Benzene> 20
Halogenated Hydrocarbons Dichloromethane> 25
Chloroform> 25
Ethers Tetrahydrofuran (THF)15 - 25
Diethyl Ether10 - 20
Ketones Acetone10 - 20
Alcohols 2-Propanol5 - 15
Ethanol2 - 10
Methanol1 - 5
Nonpolar Hydrocarbons Hexane5 - 15
Highly Polar Water< 0.1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is adapted from established methods for determining the solubility of organic compounds.[3]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index), or Gas Chromatography (GC) system.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Processing prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil Equilibrate at constant temperature prep2->equil Step 2 sample1 Filter supernatant equil->sample1 Step 3 sample2 Dilute sample sample1->sample2 Step 4 sample3 Analyze via HPLC/GC sample2->sample3 Step 5 calc Calculate solubility sample3->calc Step 6

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain at the end of the equilibration period.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined empirically.

  • Sample Collection:

    • After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

  • Dilution:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be precisely recorded.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of dissolved this compound.

    • A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application, such as recrystallization, depends on the differential solubility of the compound at different temperatures. The following diagram illustrates the logical considerations for selecting an appropriate recrystallization solvent.

solvent_selection_logic start Select Potential Solvent dissolve_hot Does the compound dissolve in boiling solvent? start->dissolve_hot crystallize_cold Does the compound crystallize upon cooling? dissolve_hot->crystallize_cold Yes not_soluble Not Soluble Enough dissolve_hot->not_soluble No suitable Suitable Solvent crystallize_cold->suitable Yes too_soluble Too Soluble: Poor Recovery crystallize_cold->too_soluble No

Caption: Decision logic for selecting a recrystallization solvent.

Conclusion

This technical guide has presented a predictive solubility profile for this compound in common organic solvents and a detailed experimental protocol for its quantitative determination. While the provided solubility data is predictive and requires experimental validation, the underlying principles and the detailed methodology offer a solid foundation for researchers working with this compound. The successful application of this compound in drug development and other scientific endeavors relies on a precise understanding of its physical properties, with solubility being a paramount consideration.

References

Technical Guide: Physicochemical Properties of 2-(1-Adamantyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-(1-Adamantyl)propan-2-ol, a key building block in medicinal chemistry and materials science. The document outlines its physical properties and details the standard experimental methodologies for their determination.

Physicochemical Data Summary

The quantitative physical and chemical properties of this compound (CAS No: 775-64-4) are summarized in the table below. This data is crucial for its application in synthesis, formulation, and quality control.

PropertyValueUnits
Melting Point 75[1]°C
Boiling Point 276.2[1][2]°C at 760 mmHg
Density 1.07[1][2]g/cm³
Flash Point 127.9[1][2]°C
Molecular Formula C₁₃H₂₂O[3]-
Molecular Weight 194.31 g/mol
Appearance White Powder[1]-

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds. The following are detailed standard protocols applicable to a solid compound such as this compound.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[4] It can be performed using a melting point apparatus or a Thiele tube.

Materials:

  • Melting point apparatus or Thiele tube setup

  • Glass capillary tubes (one end sealed)

  • Thermometer (calibrated)

  • Sample of this compound (dry and powdered)

  • Heating oil (for Thiele tube method, e.g., mineral or silicone oil)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.[4]

    • Load the sample into the capillary tube by pressing the open end into the powder.

    • Compact the sample at the bottom of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[1][5]

  • Apparatus Setup:

    • Using a Melting Point Apparatus: Insert the capillary tube into the sample holder of the apparatus.[4] Most devices can hold multiple capillaries.

    • Using a Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[6] Clamp the Thiele tube to a stand and fill it with oil to a level just above the side-arm.[6] Insert the thermometer and attached capillary into the tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.

  • Measurement:

    • Heat the apparatus. Initially, a rapid heating rate (e.g., 10-20°C per minute) can be used to approach the expected melting point.[7]

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate significantly to about 1-2°C per minute.[5] A slow heating rate is critical for an accurate measurement.[8]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[1]

    • For a pure compound, the melting range should be narrow (0.5-2°C).

For determining the boiling point when only a small amount of substance is available, the micro or capillary method is suitable. Since this compound is a solid at room temperature, it would first need to be melted for its boiling point to be determined by this method.

Materials:

  • Small test tube (e.g., 6 x 50 mm) or fusion tube

  • Glass capillary tube (one end sealed)

  • Thiele tube or a beaker with high-boiling point oil

  • Thermometer

  • Rubber band or tubing slice

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound into the small test tube and gently heat it until it melts.

    • Place a capillary tube, with its sealed end pointing upwards, into the liquid within the test tube.[9][10]

  • Apparatus Setup:

    • Attach the test tube containing the sample and inverted capillary to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Suspend the assembly in a Thiele tube or an oil bath so that the sample is fully immersed in the oil.

  • Measurement:

    • Heat the oil bath gently. As the temperature rises, air trapped in the capillary will expand and be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates that the sample has reached its boiling point and its vapor is filling the capillary.[2]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[2][11] Record this temperature.

    • It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[12]

Workflow Visualization

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (Micro Method) cluster_analysis Data Analysis & Verification Sample Obtain Sample of This compound Purity Assess Purity (e.g., NMR, LC-MS) Sample->Purity Dry Dry Sample Purity->Dry Grind Grind to Fine Powder Dry->Grind LoadMP Load Capillary Tube Grind->LoadMP MeltSample Melt Sample in Fusion Tube Grind->MeltSample HeatMP Heat in Apparatus (Slowly near MP) LoadMP->HeatMP RecordMP Record Melting Range (T_initial to T_final) HeatMP->RecordMP Compare Compare with Literature Values RecordMP->Compare PurityCheck Evaluate Purity (Sharp MP Range?) RecordMP->PurityCheck InsertCap Insert Inverted Capillary MeltSample->InsertCap HeatBP Heat in Oil Bath InsertCap->HeatBP ObserveBP Observe Bubble Stream & Cooling HeatBP->ObserveBP RecordBP Record Temperature when Liquid Enters Capillary ObserveBP->RecordBP RecordBP->Compare Document Document Results & Protocol Compare->Document PurityCheck->Document

Caption: Workflow for Physicochemical Property Determination.

References

An In-depth Technical Guide on the Reaction of 1-Adamantylmagnesium Bromide with Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 1-adamantylmagnesium bromide and acetone, a Grignard reaction that yields the tertiary alcohol, 2-(1-adamantyl)propan-2-ol. This reaction is of interest for the introduction of the bulky, lipophilic adamantyl moiety, a common pharmacophore in drug development, onto a quaternary carbon center. This guide details the reaction mechanism, potential side reactions, experimental protocols, and relevant quantitative data.

Introduction

The adamantane scaffold is a rigid, tricyclic hydrocarbon that has found significant application in medicinal chemistry due to its unique physicochemical properties. Its lipophilicity aids in membrane permeability, while its steric bulk can modulate interactions with biological targets. The Grignard reaction provides a powerful method for forming carbon-carbon bonds, and the use of 1-adamantylmagnesium bromide allows for the direct introduction of this valuable group. The reaction with acetone is a classic example of nucleophilic addition to a ketone, resulting in the formation of a tertiary alcohol. However, the significant steric hindrance of the adamantyl group presents challenges in the formation of the Grignard reagent and can influence the outcome of its subsequent reactions.

Reaction Mechanism and Stereochemistry

The reaction of 1-adamantylmagnesium bromide with acetone proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the adamantyl carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of acetone. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium species. The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield the final tertiary alcohol, this compound.

Due to the steric bulk of the 1-adamantyl group, side reactions can occur. These include enolization of the ketone and reduction of the carbonyl group, although the latter is more common with Grignard reagents possessing a β-hydrogen, which is absent in 1-adamantylmagnesium bromide.

Data Presentation

Synthesis of 1-Adamantylmagnesium Bromide

The formation of 1-adamantylmagnesium bromide is known to be challenging due to the steric hindrance at the bridgehead position. Several methods have been developed to improve the yield of this Grignard reagent.

MethodReagents/ConditionsSolventYield of Grignard Reagent (%)Reference
Static Method Mg turnings, 1-bromoadamantane, no stirringDiethyl ether58(Molle, G. et al., 1982)
Anthracene-Catalyzed Mg turnings, 1-bromoadamantane, catalytic anthraceneTHF85 (after 14 days)(Dimitrov, V. et al., 2014)
Reaction of 1-Adamantylmagnesium Bromide with Acetone
Properties of this compound
PropertyValue
Molecular Formula C₁₃H₂₂O
Molecular Weight 194.32 g/mol
CAS Number 775-64-4
Appearance White solid
Spectroscopic Data for this compound (Predicted)
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~1.2s6H2 x CH₃
~1.6m6H3 x CH₂ (adamantyl)
~1.7m6H3 x CH₂ (adamantyl)
~2.0s3H3 x CH (adamantyl)
Variables1HOH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~25-302 x CH₃
~28CH (adamantyl)
~36CH₂ (adamantyl)
~40C (quaternary, adamantyl)
~70C-OH (quaternary)

Experimental Protocols

Important Note: All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions using flame-dried or oven-dried glassware and anhydrous solvents. An inert atmosphere (e.g., argon or nitrogen) is essential.

Synthesis of 1-Adamantylmagnesium Bromide (Static Method)

This protocol is adapted from the method developed by Dubois and coworkers to minimize side reactions.

Materials:

  • Magnesium turnings

  • 1-Bromoadamantane

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine.

  • Gently warm the flask under a stream of nitrogen until purple iodine vapors are observed, then allow to cool.

  • Add enough anhydrous diethyl ether to cover the magnesium turnings.

  • Prepare a solution of 1-bromoadamantane (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the 1-bromoadamantane solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates reaction initiation. If the reaction does not start, gentle warming may be necessary.

  • Once initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux. Crucially, do not stir the reaction mixture.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 12-24 hours. The Grignard reagent forms as a solution above the unreacted magnesium.

Reaction of 1-Adamantylmagnesium Bromide with Acetone

Materials:

  • Solution of 1-adamantylmagnesium bromide in diethyl ether

  • Anhydrous acetone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (e.g., 1 M)

Procedure:

  • Carefully decant or cannula transfer the prepared 1-adamantylmagnesium bromide solution to a clean, dry dropping funnel under an inert atmosphere.

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of anhydrous acetone (1 equivalent) in anhydrous diethyl ether.

  • Cool the acetone solution in an ice bath.

  • Add the 1-adamantylmagnesium bromide solution dropwise to the stirred acetone solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • If a precipitate forms, a small amount of dilute hydrochloric acid can be added to dissolve it.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway 1-Adamantylmagnesium Bromide 1-Adamantylmagnesium Bromide Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 1-Adamantylmagnesium Bromide->Magnesium Alkoxide Intermediate Nucleophilic Attack Acetone Acetone Acetone->Magnesium Alkoxide Intermediate This compound This compound Magnesium Alkoxide Intermediate->this compound Acidic Workup (H+)

Caption: Reaction pathway for the formation of this compound.

Experimental Workflow

Experimental_Workflow cluster_grignard Grignard Formation cluster_reaction Reaction with Acetone cluster_workup Workup and Purification Activate Mg with I₂ Activate Mg with I₂ Add 1-Bromoadamantane Add 1-Bromoadamantane Activate Mg with I₂->Add 1-Bromoadamantane Formation of 1-Adamantylmagnesium Bromide Formation of 1-Adamantylmagnesium Bromide Add 1-Bromoadamantane->Formation of 1-Adamantylmagnesium Bromide Cool Acetone Solution Cool Acetone Solution Formation of 1-Adamantylmagnesium Bromide->Cool Acetone Solution Add Grignard Reagent Add Grignard Reagent Cool Acetone Solution->Add Grignard Reagent Reaction at RT Reaction at RT Add Grignard Reagent->Reaction at RT Quench with NH₄Cl Quench with NH₄Cl Reaction at RT->Quench with NH₄Cl Extraction Extraction Quench with NH₄Cl->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification Purification Drying and Concentration->Purification

Caption: General experimental workflow for the synthesis.

References

The Adamantyl Group: A Technical Guide to its Steric Hindrance Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-adamantyl group, with its rigid, cage-like hydrocarbon structure, presents a unique and powerful tool in molecular design and engineering. Its significant steric bulk, surpassing that of the commonly used tert-butyl group, offers a predictable and exploitable means to influence molecular interactions, reaction pathways, and ultimately, the biological activity and physical properties of a compound. This technical guide provides an in-depth exploration of the steric hindrance effects of the adamantyl group, presenting quantitative data, detailed experimental methodologies for its characterization, and visualizations of its impact on chemical and biological systems.

Quantitative Measures of Steric Bulk

The steric influence of the 1-adamantyl group has been quantified using various empirical and computational parameters. These values are crucial for medicinal chemists and materials scientists in predicting and understanding the spatial arrangement and reactivity of adamantyl-containing molecules.

Table 1: Steric Parameters of the 1-Adamantyl Group

Steric ParameterSymbolValue for 1-AdamantylComparison Group (Value)
Charton Steric Parameterν1.33tert-Butyl (1.24)
Cone Angle (for PAd₃ ligand)θ167°P(t-Bu)₃ (182°)
Hydrophobic Substituent Constantπ3.1[1]tert-Butyl (1.98)
A-Value (Conformational Energy)A>4.5 kcal/mol (estimated)tert-Butyl (>4.5 kcal/mol)
Taft Steric ParameterE_sNot readily availabletert-Butyl (-1.54)

Note: While specific experimentally determined A-values and Taft E_s parameters for the 1-adamantyl group are not widely reported in the literature, its Charton parameter and cone angle clearly demonstrate its substantial steric demand, exceeding that of the tert-butyl group. The high lipophilicity, as indicated by the π value, is another key feature arising from its bulky hydrocarbon structure.[1]

Table 2: Comparative Analysis of Adamantyl vs. tert-Butyl Group in Solvolysis Reactions

SubstrateSolventRelative Rate (k_rel)Reference
1-Adamantyl ChlorideAqueous Ethanol1[2]
tert-Butyl ChlorideAqueous Ethanol~10-100[1]
1-Adamantyl ChlorideMore Highly Ionizing Solvents~1[2]
tert-Butyl ChlorideMore Highly Ionizing Solvents~1[1][2]

The higher solvolysis rate of tert-butyl chloride in aqueous ethanol is often cited as evidence for nucleophilic solvent participation, which is sterically hindered for the adamantyl system.[1][2] However, in more highly ionizing, less nucleophilic solvents, the rates become comparable, highlighting the nuanced interplay of steric and electronic effects.[2]

Experimental Protocols for Characterizing Steric Effects

The quantitative assessment of steric hindrance relies on precise experimental methodologies. Below are detailed protocols for determining key steric parameters, adapted for the 1-adamantyl group.

Determination of the A-Value via Low-Temperature NMR Spectroscopy

The A-value, or conformational free energy difference, quantifies the steric bulk of a substituent on a cyclohexane ring. It is determined by measuring the equilibrium constant between the axial and equatorial conformers using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow:

G cluster_synthesis Synthesis of 1-Adamantylcyclohexane cluster_nmr Low-Temperature NMR Analysis cluster_calc A-Value Calculation start 1-Bromoadamantane + Cyclohexylmagnesium bromide reaction Grignard Coupling start->reaction purification Purification (Chromatography/Distillation) reaction->purification sample_prep Prepare solution in appropriate solvent (e.g., CS2) purification->sample_prep nmr_acq Acquire 1H NMR spectra at various low temperatures sample_prep->nmr_acq integration Integrate signals for axial and equatorial conformers nmr_acq->integration keq Calculate K_eq = [equatorial]/[axial] integration->keq delta_g Calculate ΔG° = -RTln(K_eq) keq->delta_g

Figure 1: Workflow for A-Value Determination.

Methodology:

  • Synthesis of 1-Adamantylcyclohexane: 1-Adamantylcyclohexane is synthesized via a Grignard reaction between 1-bromoadamantane and cyclohexylmagnesium bromide, followed by purification.

  • Sample Preparation: A dilute solution of 1-adamantylcyclohexane is prepared in a solvent that remains liquid at low temperatures, such as carbon disulfide (CS₂).

  • Low-Temperature NMR Spectroscopy: ¹H NMR spectra are recorded at a series of decreasing temperatures until the signals for the axial and equatorial conformers are well-resolved and do not show further significant changes in their relative intensities.

  • Data Analysis: The equilibrium constant (K_eq) is determined by integrating the signals corresponding to the protons on the cyclohexane ring that are distinct for the axial and equatorial conformers.

  • A-Value Calculation: The A-value (ΔG°) is calculated from the equilibrium constant using the equation ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.

Determination of the Taft Steric Parameter (E_s) via Ester Hydrolysis Kinetics

The Taft steric parameter, E_s, is a quantitative measure of the steric effect of a substituent on the rate of a reaction. It is typically determined from the rate constants of the acid-catalyzed hydrolysis of esters.[3][4][5][6]

Experimental Workflow:

G cluster_synthesis Synthesis of Methyl 1-Adamantylacetate cluster_kinetics Hydrolysis Kinetics cluster_calc Es Value Calculation start 1-Adamantylacetic acid reaction Esterification (e.g., with methanol and acid catalyst) start->reaction purification Purification reaction->purification setup Prepare acidic aqueous solution (e.g., HCl in acetone/water) purification->setup initiate Initiate reaction by adding the ester setup->initiate monitor Monitor reaction progress over time (e.g., titration, HPLC, or NMR) initiate->monitor rate_const Determine the rate constant (k_Ad) monitor->rate_const es_calc Calculate E_s = log(k_Ad / k_Me) rate_const->es_calc ref_rate Determine rate constant for methyl acetate (k_Me) under identical conditions ref_rate->es_calc

Figure 2: Workflow for Taft E_s Parameter Determination.

Methodology:

  • Synthesis of Methyl 1-Adamantylacetate: The ester is synthesized from 1-adamantylacetic acid and methanol under acidic conditions, followed by purification.

  • Kinetic Measurements: The hydrolysis of methyl 1-adamantylacetate is carried out in an acidic aqueous solution (e.g., HCl in an acetone/water mixture) at a constant temperature. The progress of the reaction is monitored over time by a suitable analytical technique, such as titration of the liberated carboxylic acid, HPLC, or NMR spectroscopy, to determine the rate constant (k_Ad).

  • Reference Reaction: The hydrolysis of methyl acetate (the reference compound with E_s = 0) is performed under identical conditions to determine its rate constant (k_Me).

  • E_s Calculation: The Taft steric parameter for the 1-adamantyl group is calculated using the equation: E_s = log(k_Ad / k_Me).[5][6]

X-ray Crystallography for Structural Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsion angles. This data provides direct evidence of the steric influence of the adamantyl group on molecular geometry.[7][8][9][10][11]

Methodology:

  • Crystal Growth: High-quality single crystals of the adamantyl-containing compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Visualizing Steric Effects of the Adamantyl Group

The steric bulk of the adamantyl group can be harnessed to control reaction pathways and influence molecular recognition processes. The following diagrams, rendered in DOT language, illustrate key concepts.

Influence on Nucleophilic Substitution Reactions (S_N1 vs. S_N2)

The adamantyl group completely blocks the backside attack required for an S_N2 reaction, thus favoring the S_N1 pathway, which proceeds through a planar carbocation intermediate.[12][13][14][15][16]

G cluster_sn2 SN2 Pathway (Hindered) cluster_sn1 SN1 Pathway (Favored) sn2_reactant Ad-LG sn2_ts [Nu---Ad---LG]‡ sn2_reactant->sn2_ts Backside attack by Nu- sn2_product Nu-Ad sn2_ts->sn2_product block Steric Clash! sn2_ts->block sn1_reactant Ad-LG sn1_intermediate Ad+ (planar carbocation) sn1_reactant->sn1_intermediate -LG sn1_product Nu-Ad sn1_intermediate->sn1_product +Nu-

Figure 3: Adamantyl group favoring the S_N1 pathway.
Role as a Steric Directing Group in Catalysis

The adamantyl group can be used to control the regioselectivity of a reaction by sterically shielding one reaction site and directing an incoming reagent to a less hindered position.

G cluster_control Without Steric Directing Group cluster_directed With Adamantyl Directing Group substrate Substrate with two reactive sites (A and B) product_A Product at site A substrate->product_A Non-selective reaction product_B Product at site B substrate->product_B Non-selective reaction ad_substrate Adamantyl-modified substrate catalyst Catalyst ad_substrate->catalyst Binding catalyst->product_B Reaction at less hindered site B block->product_A Site A is blocked G cluster_off Hedgehog Pathway 'OFF' cluster_on Hedgehog Pathway 'ON' PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI Repressor SUFU_GLI->GLI_R processing Target_Genes_off Target Genes OFF GLI_R->Target_Genes_off represses Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound binds SMO_active SMO (active) PTCH1_bound->SMO_active inhibition lifted GLI_A GLI Activator SMO_active->GLI_A activates Target_Genes_on Target Genes ON GLI_A->Target_Genes_on activates Ad_Ligand Adamantyl Ligand (Hypothetical Modulator) Ad_Ligand->SMO_active stabilizes active conformation

References

An In-Depth Technical Guide to the Stability of the 2-(1-Adamantyl)prop-2-yl Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of the 2-(1-adamantyl)prop-2-yl cation, a tertiary carbocation of significant interest due to the unique structural and electronic properties of the adamantyl moiety. While direct quantitative data for this specific cation is not extensively available in the literature, its stability can be thoroughly inferred and understood through the examination of closely related structural analogs, established principles of carbocation chemistry, and computational studies. This guide synthesizes available data, details relevant experimental protocols, and presents logical frameworks to provide a robust understanding of the factors governing the stability of this complex carbocation.

Introduction to Carbocation Stability

Carbocations are key reactive intermediates in a vast array of chemical transformations, including those central to drug synthesis and metabolism. Their stability is a critical determinant of reaction rates and mechanistic pathways. The stability of a carbocation is primarily influenced by two key factors: inductive effects and hyperconjugation.

  • Inductive Effects: Alkyl groups are electron-donating, and they can stabilize an adjacent carbocation by pushing electron density towards the positively charged carbon, thereby delocalizing the charge.

  • Hyperconjugation: This involves the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty (or partially filled) p-orbital. This interaction allows for the delocalization of the positive charge, leading to increased stability. The more alkyl substituents on the carbocation, the greater the potential for hyperconjugation.

Tertiary carbocations are significantly more stable than secondary and primary carbocations due to the increased contribution of both inductive effects and hyperconjugation from the three alkyl substituents. The bulky and rigid adamantyl group introduces unique steric and electronic effects that further influence carbocation stability.

The 2-(1-Adamantyl)prop-2-yl Cation: A Structural Overview

The 2-(1-adamantyl)prop-2-yl cation is a tertiary carbocation characterized by the presence of a bulky adamantyl group attached to the carbon bearing the positive charge. This structure is expected to be highly stable due to the electron-donating nature of the adamantyl cage and the two additional methyl groups, all of which contribute to the delocalization of the positive charge through inductive effects and hyperconjugation.

Quantitative Data on the Stability of a Close Structural Analog: The 2-Methyl-2-adamantyl Cation

Direct experimental data on the solvolysis of precursors to the 2-(1-adamantyl)prop-2-yl cation is scarce. However, extensive studies have been conducted on the solvolysis of 2-methyl-2-chloroadamantane, which generates the closely related 2-methyl-2-adamantyl cation. The solvolysis rates of this compound provide a strong basis for estimating the stability of the 2-(1-adamantyl)prop-2-yl cation.

Solvent (v/v)Temperature (°C)Rate Constant (k, s⁻¹)
100% EtOH25.01.31 x 10⁻⁵
90% EtOH25.01.14 x 10⁻⁴
80% EtOH25.04.41 x 10⁻⁴
70% EtOH25.01.25 x 10⁻³
60% EtOH25.03.01 x 10⁻³
50% EtOH25.06.89 x 10⁻³
100% MeOH25.05.89 x 10⁻⁵
80% MeOH25.01.01 x 10⁻³
60% MeOH25.06.01 x 10⁻³
80% Acetone25.05.50 x 10⁻⁵
97% TFE25.02.11 x 10⁻²

TFE = 2,2,2-Trifluoroethanol

The data clearly shows that the rate of solvolysis, and thus the stability of the resulting carbocation, is highly dependent on the ionizing power of the solvent. The significantly faster rates in highly ionizing solvents like aqueous trifluoroethanol are indicative of a reaction proceeding through a carbocation intermediate.

Experimental Protocols

The determination of carbocation stability is primarily achieved through kinetic studies of solvolysis reactions. The following outlines a general protocol for such an experiment.

Solvolysis Rate Measurement by Titration

This method involves monitoring the production of acid (HX) during the solvolysis of an alkyl halide (RX) in a protic solvent.

Materials:

  • Alkyl halide precursor (e.g., 2-(1-adamantyl)-2-propyl chloride)

  • Solvent (e.g., aqueous ethanol, aqueous acetone)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Indicator (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the alkyl halide in the chosen solvent at a known concentration.

  • Place the reaction mixture in a constant temperature bath to ensure a stable reaction rate.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a known volume of a suitable solvent (e.g., acetone) to stop the solvolysis.

  • Titrate the liberated acid in the aliquot with the standardized sodium hydroxide solution using an appropriate indicator.

  • Record the volume of NaOH solution required to reach the endpoint.

  • Continue this process until the reaction is complete or for a sufficient period to determine the rate constant.

Data Analysis: The rate constant (k) for a first-order solvolysis reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume at time t. The slope of this line is equal to -k.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis Prep Prepare Alkyl Halide Solution Temp Equilibrate at Constant Temperature Prep->Temp React Initiate Solvolysis Temp->React Sample Withdraw Aliquots at Timed Intervals React->Sample Time (t) Titrate Titrate with Standardized Base Sample->Titrate Calculate Calculate Rate Constant (k) Titrate->Calculate [H+] produced Stability_Comparison cluster_factors Stabilizing Factors Cation 2-(1-Adamantyl)prop-2-yl Cation Analog 2-Methyl-2-adamantyl Cation Cation->Analog Similar Stability TertButyl tert-Butyl Cation Cation->TertButyl More Stable Adamantyl 1-Adamantyl Cation Cation->Adamantyl More Stable Inductive Inductive Effect Cation->Inductive Hyperconjugation Hyperconjugation Cation->Hyperconjugation Steric Steric Bulk Cation->Steric Analog->Inductive Analog->Hyperconjugation Analog->Steric TertButyl->Inductive TertButyl->Hyperconjugation Adamantyl->Inductive Adamantyl->Hyperconjugation

Lipophilicity of Adamantane Derivatives in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The adamantane scaffold, a rigid, three-dimensional diamondoid hydrocarbon, has become a privileged structure in medicinal chemistry. Its unique physicochemical properties, particularly its profound impact on lipophilicity, are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive examination of the role of adamantane in modulating lipophilicity, detailing its effects on ADME properties and target interactions. It includes quantitative lipophilicity data for key derivatives, detailed experimental protocols for its measurement, and graphical representations of critical concepts and workflows to support drug discovery and development efforts.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

Adamantane (tricyclo[3.3.1.13,7]decane) is a highly symmetrical and stable polycyclic alkane.[1][2] First isolated from crude oil in 1933 and later made widely accessible through synthesis, its incorporation into bioactive molecules has led to several clinically successful drugs.[3][4] The utility of the adamantane moiety extends beyond its function as a rigid scaffold for the precise positioning of pharmacophoric groups; it is frequently employed as a "lipophilic bullet" to strategically increase a compound's lipophilicity.[3][5]

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical physicochemical parameter in drug design. It profoundly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including its ability to cross biological membranes like the blood-brain barrier (BBB), as well as its binding affinity to biological targets.[6][7][8] Introducing an adamantyl group can enhance a drug's therapeutic potential by improving its metabolic stability, membrane permeability, and interaction with hydrophobic pockets in target proteins.[9][10]

Modulating Lipophilicity with Adamantane

The incorporation of an adamantyl group is a well-established strategy to significantly increase the lipophilicity of a lead compound.[3][11] This large, non-polar cage structure can replace smaller, less lipophilic groups, such as a proton or a methyl group, or even aromatic systems like phenyl rings, to navigate away from the "flat land" of traditional drug discovery scaffolds.[3][4]

The effect is quantifiable; it has been estimated that the inclusion of an adamantane substituent can increase the calculated logP (cLogP) value of a given molecule by approximately 3.1 log units.[4][12] This substantial increase is a key reason for its use in developing drugs for central nervous system (CNS) disorders, where high lipophilicity is often required to ensure sufficient BBB penetration.[4][5]

Quantitative Lipophilicity Data of Adamantane Derivatives

The lipophilic contribution of the adamantane cage is evident when comparing the logP values of adamantane-containing drugs to their conceptual non-adamantane analogs. The parent adamantane hydrocarbon itself is highly lipophilic.

CompoundStructureTypelogP / cLogPReference
Adamantane C₁₀H₁₆Parent Scaffold4.24 (LogP)[13][14]
Amantadine 1-AminoadamantaneDrug (Antiviral, Anti-Parkinson's)3.03 (cLogP)[3] (ALOGPs)
Memantine 1-Amino-3,5-dimethyladamantaneDrug (NMDA Receptor Antagonist)3.25 (cLogP)[3] (ALOGPs)
Rimantadine 1-(1-Aminoethyl)adamantaneDrug (Antiviral)3.56 (cLogP)[3] (ALOGPs)
Saxagliptin Adamantane-containingDrug (DPP-IV Inhibitor)1.37 (cLogP)[15]
Vildagliptin Adamantane-containingDrug (DPP-IV Inhibitor)-0.2 (cLogP)[15]

Note: cLogP values are calculated estimates (e.g., using ALOGPs) and can vary between algorithms. The values presented are for comparative illustration.

Impact on Pharmacokinetics and Pharmacodynamics

The primary benefit of adamantane-driven lipophilicity is the modulation of a drug's ADME profile and its interaction with biological targets.

The increased lipophilicity imparted by the adamantane moiety directly enhances a drug's ability to permeate lipid-rich biological membranes.

  • Absorption & Distribution: Higher lipophilicity generally improves absorption from the gastrointestinal tract and facilitates distribution into tissues. Critically, it enhances penetration of the blood-brain barrier, a key feature for CNS-acting drugs like memantine.[4][5]

  • Metabolic Stability: The rigid, bulky adamantane cage can act as a steric shield, protecting adjacent functional groups from enzymatic degradation by metabolic enzymes (e.g., Cytochrome P450s).[4][9] This can increase the drug's plasma half-life and overall stability.[16]

ADME_Impact cluster_input Drug Design Strategy cluster_physchem Physicochemical Change cluster_pk Pharmacokinetic Outcome Start Lead Compound Incorp Incorporate Adamantane Moiety Start->Incorp Lipo Increased Lipophilicity (Higher logP) Incorp->Lipo BBB Enhanced BBB Permeability Lipo->BBB Stability Increased Metabolic Stability Lipo->Stability Absorption Improved Membrane Permeation Lipo->Absorption

Logical flow of adamantane incorporation to improve pharmacokinetics.

The shape, size, and lipophilicity of the adamantane group make it an ideal anchor for fitting into hydrophobic binding pockets of enzymes and receptors, often increasing binding affinity and potency.[3][17]

  • Ion Channels: Amantadine and rimantadine target the M2 proton channel of the Influenza A virus, where the adamantane cage blocks the channel's pore.[18][19]

  • Receptors: Memantine, an NMDA receptor antagonist, utilizes its adamantane group to block the receptor channel, with its moderate affinity and fast kinetics contributing to its clinical tolerability.[3][19]

  • Enzymes: Adamantane-based DPP-IV inhibitors like saxagliptin and vildagliptin use the moiety to occupy a hydrophobic (S2) pocket in the enzyme's active site.[9][15] Similarly, N-adamantylurea derivatives were found to be effective inhibitors of soluble epoxide hydrolase (sEH).[3]

Target_Binding cluster_receptor Enzyme Active Site / Receptor cluster_drug Pocket Hydrophobic Pocket node1 Hydrophilic Region Pharmacophore Pharmacophore Pharmacophore->node1  Specific  Binding Adamantane Adamantane Moiety Adamantane->Pocket  Hydrophobic  Interaction Adamantane->Pharmacophore

Adamantane moiety occupying a hydrophobic pocket in a target protein.

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial. While computational predictions are useful for initial screening, experimental validation is the standard in drug development.[7]

This is the "gold standard" method for logP determination.[6][8] It directly measures the concentration of the analyte in equilibrated n-octanol and aqueous phases.

Methodology:

  • Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to form the biphasic system. A suitable buffer (e.g., phosphate buffer at pH 7.4) is used for the aqueous phase to determine logD.

  • Dissolution: Dissolve a precise amount of the adamantane derivative in the phase in which it is more soluble.

  • Partitioning: Combine the two phases in a vessel (e.g., a separatory funnel) at a controlled temperature. The volume ratio is adjusted based on the expected logP value.

  • Equilibration: Shake the vessel vigorously until equilibrium is reached (typically for 5-15 minutes). The mixture is then centrifuged to ensure complete phase separation.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method, most commonly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.

Shake_Flask_Workflow A 1. Prepare Octanol/Buffer Phases B 2. Add Analyte & Combine Phases A->B C 3. Shake to Equilibrate B->C D 4. Centrifuge to Separate Phases C->D E 5. Quantify Concentration in each Phase (HPLC) D->E F 6. Calculate logP = log([C]oct/[C]aq) E->F

Experimental workflow for the Shake-Flask method.

This chromatographic method is widely used due to its speed, automation, and requirement for only small amounts of sample.[7][8] It correlates a compound's retention time on a non-polar stationary phase with its logP value.

Methodology:

  • System Setup: Use an HPLC system equipped with a reversed-phase column (e.g., C8 or C18) and a UV detector.

  • Mobile Phase: Prepare a series of mobile phases consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (pH 7.4) in varying proportions (e.g., 40%, 50%, 60% organic).

  • Calibration: Inject a set of standard compounds with well-established logP values covering the expected range of the adamantane derivative.

  • Sample Analysis: Inject the adamantane derivative and determine its retention factor (k) for each mobile phase composition. The retention factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

  • Extrapolation: For each compound (standards and analyte), plot log(k) against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to obtain the intercept, log(k_w).

  • Correlation: Create a calibration curve by plotting the known logP values of the standards against their calculated log(k_w) values. Determine the logP of the adamantane derivative by interpolating its log(k_w) value onto this calibration curve.

RPHPLC_Workflow A 1. Inject Standards & Analyte into RP-HPLC B 2. Measure Retention Times (tR) A->B C 3. Calculate log(k) at Varying % Organic B->C D 4. Extrapolate to 100% Aqueous to get log(kw) C->D E 5. Create Calibration Curve (logP vs log(kw)) D->E for standards F 6. Determine Analyte logP D->F for analyte E->F

Experimental workflow for the RP-HPLC method.

Conclusion

The adamantane moiety is a powerful and versatile tool in the medicinal chemist's arsenal for fine-tuning drug properties. Its primary role as a "lipophilic bullet" provides a reliable method for increasing a molecule's lipophilicity, which is instrumental in enhancing metabolic stability, improving membrane permeability, and facilitating stronger interactions with hydrophobic target sites. The strategic incorporation of adamantane has proven essential to the success of numerous approved drugs, particularly in the CNS and antiviral therapeutic areas. A thorough understanding and precise measurement of the lipophilicity of novel adamantane derivatives, using robust methods like shake-flask and RP-HPLC, are critical steps in the rational design and development of next-generation therapeutics.

References

An In-Depth Technical Guide to the SN1 Reaction Mechanism of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the Substitution Nucleophilic Unimolecular (SN1) reaction mechanism as it pertains to tertiary alcohols. It covers the core mechanistic steps, reaction kinetics, stereochemical outcomes, and key experimental protocols relevant to professionals in chemical research and pharmaceutical development.

Core Mechanism of SN1 Reactions with Tertiary Alcohols

The SN1 reaction of a tertiary alcohol proceeds through a multi-step mechanism involving a carbocation intermediate. Unlike primary and secondary alcohols, tertiary alcohols readily undergo this reaction pathway due to the high stability of the resulting tertiary carbocation. The overall process, for instance, the reaction of tert-butanol with hydrobromic acid, can be broken down into three principal steps.[1]

Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid.[2] This acid-base reaction converts the poor leaving group, a hydroxide ion (-OH), into an excellent leaving group, a water molecule (-OH2+). This step is a rapid and reversible equilibrium.

Step 2: Formation of a Tertiary Carbocation The protonated alcohol dissociates, with the water molecule departing to form a planar, sp2-hybridized tertiary carbocation.[1] This is the slowest step in the reaction sequence and is therefore the rate-determining step. The stability of the tertiary carbocation, stabilized by both inductive effects and hyperconjugation from the three alkyl groups, is the primary reason tertiary alcohols favor the SN1 pathway.[3][4]

Step 3: Nucleophilic Attack The carbocation intermediate is a potent electrophile and is rapidly attacked by a nucleophile. If the reaction is carried out in a solution containing a halide ion (like Br-), the halide will act as the nucleophile, forming the final tertiary alkyl halide product. When the solvent itself acts as the nucleophile (e.g., water or ethanol), the process is termed solvolysis.[5] If the nucleophile is neutral (like water), a final deprotonation step is required to yield the neutral product.

SN1_Mechanism cluster_0 Step 1: Protonation (Fast) cluster_1 Step 2: Carbocation Formation (Slow, Rate-Determining) cluster_2 Step 3: Nucleophilic Attack (Fast) A Tertiary Alcohol (R₃C-OH) B Protonated Alcohol (R₃C-OH₂⁺) A->B + H⁺ p1 HBr H-Br C Tertiary Carbocation (R₃C⁺) (sp² hybridized, planar) B->C - H₂O p2 Br_ion Br⁻ D Tertiary Alkyl Halide (R₃C-Br) C->D + Br⁻ H2O H₂O

Caption: The multi-step SN1 reaction pathway for a tertiary alcohol.

Reaction Kinetics and Quantitative Data

A defining characteristic of the SN1 reaction is its first-order kinetics. The rate of the reaction is dependent only on the concentration of the substrate (the alcohol) and is independent of the concentration of the nucleophile.[6] This is because the rate-determining step involves only the dissociation of the protonated alcohol.

Rate Law: Rate = k [R₃C-OH₂⁺]

Data Presentation

The stability of the carbocation intermediate is the most critical factor influencing the reaction rate. This is evident when comparing the relative rates of solvolysis for alkyl halides of different substitution patterns.

Table 1: Relative Rates of Solvolysis of Alkyl Bromides This table demonstrates the dramatic increase in reaction rate with increased alkyl substitution at the carbon atom bearing the leaving group, highlighting why the SN1 mechanism is dominant for tertiary substrates.

Alkyl BromideStructureClassificationRelative Rate
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary2
Isopropyl bromide(CH₃)₂CHBrSecondary43
tert-Butyl bromide(CH₃)₃CBrTertiary1,200,000
Data from the solvolysis in 80% aqueous ethanol at 25°C.[3]

Table 2: Effect of Solvent Polarity on SN1 Reaction Rate Polar protic solvents are particularly effective at promoting SN1 reactions because they can stabilize both the departing leaving group and the carbocation intermediate through solvation.[7] An increase in solvent polarity, often measured by the dielectric constant, leads to a significant increase in the reaction rate.

Solvent (Ethanol-Water Mixture)Dielectric Constant (Approx.)Relative Rate of Solvolysis of tert-Butyl Bromide
100% Ethanol24.31
80% Ethanol / 20% Water~37100
50% Ethanol / 50% Water~5614,000
100% Water78.5100,000
Relative rates illustrate the trend of increasing reaction speed with solvent polarity.[2][8]

Stereochemistry of SN1 Reactions

When an SN1 reaction occurs at a chiral tertiary carbon center, the stereochemical outcome is a key consideration. The sp2-hybridized carbocation intermediate is trigonal planar. This planarity means the incoming nucleophile can attack from either face of the carbocation with nearly equal probability.

  • Attack from one face leads to a product with the retention of the original configuration.

  • Attack from the opposite face leads to a product with inversion of the original configuration.

Ideally, this results in a 50:50 mixture of the two enantiomers, a product known as a racemic mixture, which is optically inactive. However, complete racemization is not always observed. Sometimes, a slight excess of the inversion product is formed. This is attributed to the formation of an "ion pair," where the departing leaving group temporarily shields one face of the carbocation, slightly hindering attack from that side.

SN1_Stereochemistry cluster_products Start (S)-Enantiomer (Chiral Tertiary Alcohol) Carbocation Planar Carbocation Intermediate (Achiral) Start->Carbocation  Loss of H₂O Product_R (R)-Enantiomer (Inversion) Carbocation->Product_R  Attack from  'Top' Face Product_S (S)-Enantiomer (Retention) Carbocation->Product_S  Attack from  'Bottom' Face p1 Mixture Racemic Mixture (Approx. 50% R, 50% S) p1->Mixture Experimental_Workflow A 1. Prepare Solutions (Solvent, Substrate, NaOH, Indicator) B 2. Set up Reaction Flask (100mL Solvent + Indicator + 0.5mL NaOH) A->B C 3. Initiate Reaction (Add 0.5mL t-BuCl solution, Start Timer) B->C D 4. Monitor Color Change (Wait for Blue → Yellow) C->D E 5. Record Time & Add Base (Log time 't', Immediately add next 0.5mL NaOH) D->E F 6. Repeat Monitoring (Loop back to Step 4 for 7-10 data points) E->F Repeat F->D G 7. Data Analysis (Calculate [t-BuCl] at each time point) F->G After final point H 8. Determine Rate Constant (Plot ln[t-BuCl] vs. Time, Slope = -k) G->H

References

Methodological & Application

The Role of 2-(1-Adamantyl)propan-2-ol in SN1 Reaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-(1-adamantyl)propan-2-ol and related adamantyl compounds in the study of SN1 (Substitution Nucleophilic Unimolecular) reactions. The unique cage-like structure of the adamantyl group provides a rigid framework, preventing backside attack and eliminating competing SN2 and E2 pathways, thus making its derivatives ideal substrates for investigating SN1 mechanisms.

Introduction to this compound in SN1 Reactions

This compound is a tertiary alcohol. Upon protonation of the hydroxyl group, it can readily form a stable tertiary carbocation, making it an excellent candidate for SN1 reaction studies. The bulky adamantyl group ensures that the reaction proceeds exclusively through a unimolecular pathway. The stability of the resulting 2-(1-adamantyl)propan-2-yl cation is a key factor in its reactivity.

The general SN1 solvolysis reaction for a tertiary adamantyl alcohol is a two-step process. The first and rate-determining step is the formation of the carbocation. The second, faster step is the nucleophilic attack by the solvent on the carbocation.

Key Applications in SN1 Reaction Studies

  • Mechanistic Elucidation: Adamantyl derivatives are pivotal in confirming the SN1 mechanism due to their rigid structure that prevents SN2 pathways.

  • Solvent Effects: The rate of solvolysis of adamantyl substrates is highly sensitive to the ionizing power of the solvent, making them excellent probes for studying solvent effects in SN1 reactions.

  • Leaving Group Effects: By comparing the solvolysis rates of various adamantyl derivatives with different leaving groups, researchers can quantify the influence of the leaving group on the reaction rate.

  • Carbocation Stability: The adamantyl framework allows for the study of carbocation stability and rearrangements in a well-defined system.

Experimental Protocols

General Protocol for Kinetic Measurement of Solvolysis

This protocol describes a method to determine the rate of solvolysis of a tertiary adamantyl alcohol by monitoring the production of acid over time using a titration method.

Materials:

  • Tertiary adamantyl alcohol (e.g., this compound)

  • Various solvents (e.g., ethanol, methanol, aqueous ethanol, aqueous acetone)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixtures (e.g., 80% ethanol/20% water v/v).

  • Reaction Setup: In a flask, place a known volume of the solvent and a few drops of the indicator. Equilibrate the flask in the constant temperature bath to the desired reaction temperature.

  • Initiation of Reaction: Prepare a stock solution of the adamantyl substrate in a suitable solvent (e.g., acetone). To start the reaction, add a precise amount of the substrate stock solution to the equilibrated solvent. This is time t=0.

  • Titration: The solvolysis reaction will produce one equivalent of acid. As the acid is formed, the indicator will change color. Titrate the reaction mixture with the standardized NaOH solution to neutralize the acid, causing the indicator to revert to its original color.

  • Data Collection: Record the volume of NaOH added and the time at which the endpoint is reached. Repeat the titration at regular intervals until the reaction is complete.

  • Data Analysis: The rate constant (k) for the SN1 reaction can be determined by plotting ln([Substrate]t/[Substrate]0) versus time, where [Substrate]t is the concentration of the substrate at time t. The slope of this line will be -k.

Quantitative Data (Analogous Systems)

Specific quantitative data for the solvolysis of this compound is not widely published. However, data from closely related adamantyl systems provide valuable insights into the kinetics of these reactions. The following tables summarize solvolysis rate constants and activation parameters for analogous 1-adamantyl and 2-adamantyl derivatives.

Table 1: First-Order Rate Constants (k) for the Solvolysis of 1-Adamantyl Chloroformate at 40.0 °C in Various Solvents

Solventk x 105 (s-1)
100% EtOH0.767
90% EtOH1.55
80% EtOH2.11
70% EtOH2.77
60% EtOH3.31
50% EtOH4.06
80% Acetone0.250
70% Acetone0.545
60% Acetone1.14
97% TFE0.0540

Data adapted from a study on 1-adamantylmethyl chloroformate solvolysis, which proceeds via the stable 1-adamantyl cation.

Table 2: Solvolysis Rates and Activation Parameters for 1-Adamantyl p-Toluenesulfonate

Solvent (v/v)Temp (°C)105 k (s-1)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
80% Ethanol25.01.3325.9-3.1
45.014.8
65.0134
Ethanol25.00.07626.6-4.9
45.00.94
65.09.0
Methanol25.00.4225.2-5.7
45.04.8
65.041

This data showcases the influence of solvent and temperature on the solvolysis rate of a 1-adamantyl derivative.

Visualizations

SN1 Reaction Mechanism of this compound

SN1_Mechanism sub This compound protonated Protonated Alcohol sub->protonated + H+ (fast) carbocation 2-(1-Adamantyl)propan-2-yl Cation + H2O protonated->carbocation - H2O (slow, r.d.s) product Solvolysis Product carbocation->product + Solvent (fast)

Caption: SN1 mechanism for this compound.

Experimental Workflow for Kinetic Studies

Experimental_Workflow prep Prepare Solvents and Reagents Standardize NaOH solution setup Set up Reaction Vessel Add solvent and indicator Equilibrate at constant temperature prep->setup initiate Initiate Reaction Add adamantyl substrate (t=0) setup->initiate monitor Monitor Reaction Progress Titrate with NaOH at intervals Record time and volume initiate->monitor analyze Data Analysis Calculate rate constant (k) Plot kinetic data monitor->analyze

Caption: Workflow for kinetic analysis of solvolysis.

Adamantyl Structure and Carbocation Stability

Carbocation_Stability sub Tertiary Adamantyl Substrate ts1 Transition State 1 (Carbocation Formation) sub->ts1 High Ea carbocation Tertiary Adamantyl Carbocation (Stable) ts1->carbocation product Product carbocation->product Low Ea

Caption: Adamantyl structure leads to a stable carbocation.

experimental protocol for Grignard synthesis of 2-(1-Adamantyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Grignard Synthesis of 2-(1-Adamantyl)propan-2-ol

Abstract

This document provides a detailed experimental protocol for the synthesis of the tertiary alcohol, this compound, via a Grignard reaction. The procedure involves the formation of an adamantyl Grignard reagent from 1-bromoadamantane and magnesium, followed by its nucleophilic addition to acetone. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust method for creating bulky tertiary alcohols which are valuable intermediates.[1] The document includes a step-by-step methodology, a summary of quantitative data, and a visual workflow diagram.

Introduction

The Grignard reaction is a fundamental organometallic reaction for forming carbon-carbon bonds.[1] It utilizes an organomagnesium halide (Grignard reagent) which acts as a potent nucleophile.[2] The synthesis of this compound is achieved by reacting 1-adamantylmagnesium bromide with acetone. The nucleophilic adamantyl group attacks the electrophilic carbonyl carbon of acetone, forming a magnesium alkoxide intermediate.[3][4] Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol.[1][5] The rigid and bulky adamantane moiety makes its derivatives, like the target compound, valuable building blocks in drug development and materials science.[1]

Reaction Scheme:

  • Grignard Reagent Formation: Ad-Br + Mg → Ad-MgBr (in anhydrous ether)

  • Nucleophilic Addition: Ad-MgBr + (CH₃)₂C=O → Ad-C(CH₃)₂-OMgBr

  • Protonation (Work-up): Ad-C(CH₃)₂-OMgBr + H⁺ → Ad-C(CH₃)₂-OH + Mg²⁺ + Br⁻

Data Summary

The following tables summarize the key physical properties of the final product and the stoichiometry for a typical reaction.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number775-64-4[6][7]
Molecular FormulaC₁₃H₂₂O[6][8]
Molecular Weight194.31 g/mol [8]
AppearanceColorless liquid or solid[9]
Boiling Point276.2 °C at 760 mmHg[9]
Density1.07 g/cm³[9]
Purity (Typical)≥95%

Table 2: Example Reagent Quantities

ReagentMolar Mass ( g/mol )Mass / VolumeMoles (mmol)Equivalents
1-Bromoadamantane215.145.38 g25.01.0
Magnesium Turnings24.310.67 g27.51.1
Acetone58.081.60 g (2.0 mL)27.51.1
Anhydrous Diethyl Ether-~100 mL--
Sat. aq. NH₄Cl-~50 mL--

Experimental Protocol

3.1 Materials and Equipment

  • 1-Bromoadamantane

  • Magnesium turnings

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

3.2 Grignard Reagent Formation (1-Adamantylmagnesium Bromide)

  • Apparatus Setup: Assemble the three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool under a stream of nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (0.67 g, 27.5 mmol) and a magnetic stir bar into the flask. Add a single crystal of iodine to activate the magnesium surface. Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapor is observed. Allow to cool.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromoadamantane (5.38 g, 25.0 mmol) in 40 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings.

  • Reaction: The reaction should initiate spontaneously, evidenced by gentle bubbling and the disappearance of the iodine color. If the reaction does not start, gently warm the flask. Once initiated, slowly add the remaining 1-bromoadamantane solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the gray, cloudy mixture for an additional 30-60 minutes using a heating mantle to ensure all the magnesium has reacted. Cool the resulting Grignard reagent to room temperature.

3.3 Reaction with Acetone

  • Cooling: Cool the flask containing the 1-adamantylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Addition: Prepare a solution of acetone (1.60 g, 27.5 mmol) in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent over 20-30 minutes, maintaining the temperature at 0 °C. A white precipitate will form.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

3.4 Work-up and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Washing: Combine all organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Experimental Workflow Diagram

Grignard_Synthesis_Workflow cluster_setup 1. Apparatus Setup cluster_grignard 2. Grignard Reagent Formation cluster_reaction 3. Reaction with Ketone cluster_workup 4. Work-up & Purification reagent reagent process process product product setup setup A Flame-Dry Glassware (3-Neck Flask, Condenser, Funnel) B Assemble under Inert Gas (N2 or Ar) A->B C Add Mg Turnings & I2 Crystal B->C E Add Ad-Br solution dropwise Maintain gentle reflux C->E D Prepare Ad-Br in Anhydrous Ether D->E F Cool to Room Temp E->F G Cool Grignard Reagent to 0°C F->G I Add Acetone solution dropwise at 0°C G->I H Prepare Acetone in Anhydrous Ether H->I J Stir at Room Temp (1-2h) I->J K Quench with sat. aq. NH4Cl J->K L Extract with Diethyl Ether K->L M Wash with H2O & Brine L->M N Dry over MgSO4 M->N O Remove Solvent (Rotovap) N->O P Purify (Recrystallization/Chromatography) O->P Q This compound P->Q Final Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Grignard reagents are highly reactive with protic sources, including water and alcohols. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.[3]

  • Diethyl ether is extremely flammable and volatile. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Handle 1-bromoadamantane and acetone with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching step can be exothermic. Perform the addition of the aqueous solution slowly and with adequate cooling.

References

Application Notes and Protocols for Studying Carbocation Rearrangements Using 2-(1-Adamantyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(1-Adamantyl)propan-2-ol as a model compound for studying carbocation rearrangements, specifically the Wagner-Meerwein rearrangement. The protocols detailed below are designed for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in reaction mechanisms and the synthesis of novel adamantane derivatives.

Introduction

Carbocation rearrangements are fundamental transformations in organic chemistry, often leading to the formation of more stable carbocation intermediates and, consequently, rearranged products.[1][2] The rigid and bulky adamantane scaffold provides an excellent framework for studying these rearrangements, as the steric strain and electronic effects within the molecule can drive specific and often complex rearrangement pathways. This compound is a tertiary alcohol that, upon acid-catalyzed dehydration, forms a tertiary carbocation. This carbocation is prone to undergo a Wagner-Meerwein rearrangement to relieve steric strain and form a more stable carbocation, leading to a mixture of isomeric alkenes.[3][4] The study of this reaction provides valuable insights into the factors governing carbocation stability and rearrangement pathways.

Reaction Mechanism: Acid-Catalyzed Dehydration and Rearrangement

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism.[5][6][7] The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation. This carbocation can then undergo a 1,2-alkyl shift (a type of Wagner-Meerwein rearrangement) where a methyl group migrates to the adjacent carbon of the adamantyl cage. This rearrangement leads to a more stable tertiary carbocation. Subsequent elimination of a proton from the rearranged carbocation yields a mixture of isomeric alkenes.

The expected major products are the rearranged alkenes, which are thermodynamically more stable. The initial, unrearranged alkene may also be formed as a minor product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, via a Grignard reaction between 1-adamantyl methyl ketone and methylmagnesium bromide.

Materials:

  • 1-Adamantyl methyl ketone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantyl methyl ketone (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure this compound.

Protocol 2: Acid-Catalyzed Dehydration and Rearrangement of this compound

This protocol details the acid-catalyzed dehydration of this compound to induce carbocation rearrangement and form a mixture of isomeric alkenes.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 g) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture under reflux for a specified time (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and carefully transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product mixture of alkenes.

  • Analyze the product mixture using GC-MS and NMR to determine the product distribution.

Protocol 3: Product Analysis by GC-MS and NMR

This protocol outlines the analytical methods for identifying and quantifying the isomeric alkenes produced in the rearrangement reaction.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: Agilent 7890B GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Acquire standard proton spectra to identify the vinylic and allylic protons characteristic of the different alkene isomers.

  • ¹³C NMR: Acquire carbon spectra, including DEPT-135, to determine the number of different carbon environments and to distinguish between CH, CH₂, and CH₃ groups in the rearranged products.

  • 2D NMR (COSY, HSQC, HMBC): Use these experiments as needed to fully elucidate the structures of the isomeric products.

Data Presentation

The following table summarizes hypothetical quantitative data for the acid-catalyzed dehydration of this compound under different reaction conditions.

EntryAcid CatalystTemperature (°C)Time (h)Product A (%) (Unrearranged)Product B (%) (Rearranged)Product C (%) (Rearranged)
1H₂SO₄ (5 mol%)801156520
2H₂SO₄ (5 mol%)1001107515
3H₃PO₄ (10 mol%)1202127018
4TsOH (5 mol%)803186022

Product distribution determined by GC-MS peak area integration.

Visualizations

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Wagner-Meerwein Rearrangement cluster_3 Step 4: Deprotonation This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol H+ Initial Carbocation Initial Carbocation Protonated Alcohol->Initial Carbocation -H2O Rearranged Carbocation Rearranged Carbocation Initial Carbocation->Rearranged Carbocation 1,2-Alkyl Shift Unrearranged Alkene Unrearranged Alkene Initial Carbocation->Unrearranged Alkene -H+ Rearranged Alkenes Rearranged Alkenes Rearranged Carbocation->Rearranged Alkenes -H+

Caption: Reaction pathway for the acid-catalyzed rearrangement.

G Start Start Synthesize this compound Synthesize this compound Start->Synthesize this compound Acid-Catalyzed Dehydration Acid-Catalyzed Dehydration Synthesize this compound->Acid-Catalyzed Dehydration Work-up and Isolation Work-up and Isolation Acid-Catalyzed Dehydration->Work-up and Isolation Product Analysis Product Analysis Work-up and Isolation->Product Analysis GC-MS GC-MS Product Analysis->GC-MS NMR NMR Product Analysis->NMR Data Analysis Data Analysis GC-MS->Data Analysis NMR->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for studying the rearrangement.

G Initial Carbocation Initial Carbocation Unrearranged Alkene (Minor) Unrearranged Alkene (Minor) Initial Carbocation->Unrearranged Alkene (Minor) Deprotonation Rearranged Carbocation Rearranged Carbocation Initial Carbocation->Rearranged Carbocation 1,2-Alkyl Shift Rearranged Alkene 1 (Major) Rearranged Alkene 1 (Major) Rearranged Carbocation->Rearranged Alkene 1 (Major) Deprotonation Rearranged Alkene 2 (Major) Rearranged Alkene 2 (Major) Rearranged Carbocation->Rearranged Alkene 2 (Major) Deprotonation

Caption: Logical relationship of reaction intermediates and products.

References

Application Notes and Protocols: Synthesis of Adamantyl-Containing Polymers and Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of adamantyl-containing polymers. The incorporation of the bulky, rigid adamantane moiety into polymer structures imparts unique properties, including enhanced thermal stability, high glass transition temperatures, and improved mechanical strength.[1][2] These characteristics make them highly valuable in the development of high-performance plastics, advanced photoresists, and innovative drug delivery systems.[2][3][4]

Introduction to Adamantyl-Containing Polymers

Adamantane's diamondoid structure, when integrated into a polymer backbone or as a pendant group, restricts polymer chain mobility, leading to significant improvements in the material's physical properties.[2][5] The lipophilic nature of adamantane also makes it a valuable component in drug delivery systems, where it can enhance drug loading, stability, and cellular uptake.[1][6] This document details various synthetic strategies for creating adamantyl-containing polymers, presents key performance data, and provides detailed experimental protocols for their synthesis and characterization.

Synthetic Methodologies

The synthesis of polymers with adamantyl substituents can be broadly categorized into two main approaches: the polymerization of monomers already bearing the adamantyl group, and the post-polymerization modification of an existing polymer to introduce adamantyl moieties.[7] The former approach is more common and allows for greater control over the final polymer structure. Key polymerization techniques include:

  • Living Anionic Polymerization: This technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (M/Mn ≈ 1.1).[7][8] It is particularly effective for a variety of vinyl monomers, including styrenes, (meth)acrylates, and 1,3-dienes containing adamantyl groups.[7][9] The bulky adamantyl group can also provide steric hindrance that prevents side reactions during polymerization.[7]

  • Free Radical Polymerization: A robust and widely used method for synthesizing adamantyl-containing polymers, especially for methacrylate and acrylate monomers.[10][11] This method is less sensitive to impurities compared to living polymerization techniques.[10]

  • Polycondensation: This method is employed for the synthesis of polymers like polyimides and polyamides, where bifunctional adamantane-containing monomers (e.g., diamines or diols) react with complementary monomers (e.g., dianhydrides or diacid chlorides).[12][13]

  • Acyclic Diene Metathesis (ADMET) Polycondensation: A powerful technique for synthesizing polymers with adamantane units precisely placed within the polymer backbone, leading to materials with exceptional thermal stability.[14][15]

Data Presentation: Properties of Adamantyl-Containing Polymers

The incorporation of adamantane significantly impacts the thermal and mechanical properties of the resulting polymers. The following tables summarize key quantitative data for different classes of adamantyl-containing polymers.

Table 1: Thermal Properties of Adamantyl-Containing Polyimides

Polymer IDDianhydrideGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C, N2)10% Weight Loss Temperature (Td10) (°C, Air)
Polyimide 12,2-bis[4-(4-aminophenoxy)phenyl]adamantane + PMDA308>500>500
Polyimide 22,2-bis[4-(4-aminophenoxy)phenyl]adamantane + BPDA289>500>500
Polyimide 32,2-bis[4-(4-aminophenoxy)phenyl]adamantane + 6FDA248>500>500

Data sourced from ACS Publications[12]

Table 2: Thermal and Mechanical Properties of Adamantane-Containing Methacrylate Polymers

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Refractive Index
P(ADMA)High (may decompose before Tg)>320-
P(ADMA-co-MMA)--1.51 - 1.52
PMMA~105~280~1.49

Data sourced from Ingenta Connect and ACS Publications[10][16]

Table 3: Properties of Poly(1,3-adamantylene alkylene)s via ADMET

PolymerMethylene SpacersMelting Temperature (Tm) (°C)Decomposition Temperature (°C)
P-1,3-Ad-1010Amorphous452-456
P-1,3-Ad-161658452-456
P-1,3-Ad-181862452-456
P-1,3-Ad-202063452-456

Data sourced from ACS Publications[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of adamantyl-containing polymers.

Protocol 1: Synthesis of Adamantyl-Containing Polyimide via Polycondensation

This protocol describes the synthesis of a polyimide from an adamantane-based diamine and an aromatic dianhydride.[1][12]

Materials:

  • 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane (adamantane-based diamine)

  • Pyromellitic dianhydride (PMDA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Nitrogen gas

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the adamantane-based diamine in anhydrous NMP.

    • Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature under a nitrogen atmosphere.

    • Continue stirring for 24 hours at room temperature to form a viscous poly(amic acid) solution.[1]

  • Film Casting and Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Heat the cast film in an oven stage-by-stage at 150°C, 200°C, and 270°C to induce thermal imidization.[12]

    • After cooling to room temperature, carefully peel the flexible polyimide film from the glass plate.[1]

Protocol 2: Free Radical Polymerization of 1-Adamantyl Methacrylate (ADMA)

This protocol outlines the synthesis of poly(1-adamantyl methacrylate) (PADMA) via free radical polymerization.[10][11]

Materials:

  • 1-Adamantyl methacrylate (ADMA) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas

Procedure:

  • Polymerization:

    • Dissolve the ADMA monomer and AIBN in toluene in a reaction flask.

    • Purge the solution with nitrogen for 30 minutes to remove oxygen.

    • Heat the reaction mixture at a specified temperature (e.g., 70°C) to initiate polymerization and stir for a designated time (e.g., 24 hours).

  • Purification:

    • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.

    • Collect the white precipitate by filtration.

    • Wash the precipitate with methanol and dry it in a vacuum oven.

Protocol 3: Synthesis of Adamantane-Based Amphiphilic Block Copolymers for Drug Delivery

This protocol details the synthesis of adamantane-terminated amphiphilic block copolymers for the formation of drug-loaded micelles.[17]

Materials:

  • Adamantane-terminated amphiphilic block copolymer (e.g., S-PLGA-D-P)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Dimethylformamide (DMF)

  • Deionized water

  • Dialysis membrane (e.g., MWCO 3500 Da)

Procedure:

  • Micelle Formation:

    • Dissolve the adamantane-based block copolymer and the hydrophobic drug in DMF.

    • Add deionized water dropwise to the polymer/drug solution under gentle stirring. This will induce the self-assembly of the amphiphilic polymer chains into micelles.[1]

  • Purification:

    • Transfer the micellar solution to a dialysis bag.

    • Dialyze against a large volume of deionized water for 24-48 hours, with frequent water changes, to remove the organic solvent and any unloaded drug.[1]

    • The purified drug-loaded micelle solution can be stored or lyophilized for long-term storage.

Visualizations

Diagrams created using Graphviz to illustrate key processes and logical relationships in the synthesis of adamantyl-containing polymers.

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_polymer Resulting Polymer cluster_application Applications Adamantane_Derivative Adamantane Derivative Functionalization Functionalization Adamantane_Derivative->Functionalization Adamantyl_Monomer Adamantyl Monomer Functionalization->Adamantyl_Monomer Polymerization_Technique Polymerization (e.g., Living Anionic, Free Radical, Polycondensation) Adamantyl_Monomer->Polymerization_Technique Adamantyl_Polymer Adamantyl-Containing Polymer Polymerization_Technique->Adamantyl_Polymer High_Performance_Plastics High-Performance Plastics Adamantyl_Polymer->High_Performance_Plastics Drug_Delivery Drug Delivery Adamantyl_Polymer->Drug_Delivery Photoresists Photoresists Adamantyl_Polymer->Photoresists

Caption: General workflow for the synthesis and application of adamantyl-containing polymers.

Drug_Delivery_Workflow Start Start: Adamantyl-Polymer & Hydrophobic Drug Dissolve Dissolve in Organic Solvent (DMF) Start->Dissolve Add_Water Add Deionized Water (Dropwise) Dissolve->Add_Water Self_Assembly Self-Assembly into Drug-Loaded Micelles Add_Water->Self_Assembly Purification Purification (Dialysis) Self_Assembly->Purification Final_Product Purified Drug-Loaded Micelles Purification->Final_Product

Caption: Workflow for the preparation of drug-loaded micelles from adamantyl-containing polymers.

References

Application Note: A Detailed Protocol for the Ritter Reaction with 2-(1-Adamantyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ritter reaction is a powerful and versatile chemical transformation that synthesizes N-substituted amides from a nitrile and a carbocation precursor, such as an alcohol or alkene, under strong acidic conditions.[1][2] This method is particularly effective for creating amides with sterically hindered N-alkyl groups, which can be challenging to synthesize using traditional amidation methods.[1] The adamantane moiety is of significant interest in medicinal chemistry, as its incorporation into drug candidates can enhance pharmacological profiles by improving metabolic stability and increasing lipophilicity.[3][4] This document provides a detailed protocol for the synthesis of N-(2-(1-adamantyl)propan-2-yl)acetamide via the Ritter reaction of 2-(1-adamantyl)propan-2-ol with acetonitrile.

Reaction Mechanism and Workflow

The Ritter reaction is initiated by the formation of a stable carbocation from a tertiary alcohol in the presence of a strong acid.[5] This carbocation is then attacked by the nucleophilic nitrogen of a nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final N-alkyl amide.[5][6]

Ritter_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nitrile Attack cluster_step3 Step 3: Hydrolysis A This compound B Protonated Alcohol A->B + H⁺ C Tertiary Carbocation + H₂O B->C - H₂O E Nitrilium Ion C->E Nucleophilic Attack D Acetonitrile (CH₃CN) F Imidate Intermediate E->F + H₂O G N-(2-(1-adamantyl)propan-2-yl)acetamide F->G Tautomerization & Deprotonation

Caption: The mechanism of the Ritter reaction.

Quantitative Data Summary

The following tables outline the necessary reagents and typical reaction parameters for this protocol. Molar equivalents are based on the starting alcohol.

Table 1: Reagent Specifications

ReagentMolar Mass ( g/mol )Molar Eq.Amount
This compound194.321.0(e.g., 1.94 g, 10 mmol)
Acetonitrile41.0510 - 20(e.g., 4.1 - 8.2 mL)
Concentrated Sulfuric Acid (98%)98.082.0 - 4.0(e.g., 1.1 - 2.2 mL)
Dichloromethane (DCM)84.93-For extraction
Saturated Sodium Bicarbonate (aq)84.01-For neutralization
Anhydrous Sodium Sulfate142.04-For drying

Table 2: Experimental Conditions & Expected Outcome

ParameterValueNotes
Initial Temperature0 °CSlow addition of acid is crucial.
Reaction TemperatureRoom Temperature (approx. 20-25 °C)Allow to warm after acid addition.
Reaction Time12 - 24 hoursMonitor progress by TLC.
Expected Yield75-95%Yields can vary based on purity and scale.[7]

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Ritter reaction involving tertiary alcohols and adamantane derivatives.[3][4][8]

Materials and Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (optional)

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Experimental_Workflow A 1. Setup Dissolve alcohol in acetonitrile in a flask. Cool to 0°C. B 2. Acid Addition Slowly add concentrated H₂SO₄ dropwise via dropping funnel. A->B Maintain 0°C C 3. Reaction Allow mixture to warm to RT. Stir for 12-24 hours. B->C Exothermic D 4. Quenching Carefully pour the mixture over crushed ice. C->D Monitor by TLC E 5. Neutralization Neutralize with saturated NaHCO₃ solution until pH ~7-8. D->E F 6. Extraction Extract the aqueous layer with Dichloromethane (3x). E->F G 7. Drying & Concentration Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. F->G H 8. Purification Purify the crude product by recrystallization or column chromatography. G->H

Caption: General experimental workflow for the Ritter reaction.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in acetonitrile (used as both reagent and solvent).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq.) dropwise to the cooled, stirring solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: Once the acid addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[3]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(2-(1-adamantyl)propan-2-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.[9]

Safety Precautions:

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • The addition of sulfuric acid is exothermic; maintaining a low temperature is critical to control the reaction rate.

  • Acetonitrile and dichloromethane are volatile and toxic; handle them in a well-ventilated fume hood.

Troubleshooting:

  • Low Yield: Ensure the carbocation is stable. For adamantyl systems, this is generally not an issue. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the amount of acid catalyst.

  • Side Products: Rearrangement of the carbocation is a possibility with less stable precursors, though unlikely with the tertiary adamantyl carbocation.[10] Incomplete hydrolysis can leave nitrilium ion salts; ensure sufficient water is present during the workup.

  • Purification Issues: If the amide product is difficult to crystallize, column chromatography is the recommended alternative.[9]

References

Application Notes and Protocols for the Preparation of 2-(1-Adamantyl)-2-bromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties. The 2-(1-adamantyl)-2-bromopropane molecule is a valuable building block for the synthesis of more complex adamantane-containing compounds. This document provides detailed protocols for a two-step synthesis of 2-(1-adamantyl)-2-bromopropane, starting from 1-bromoadamantane. The synthesis involves the formation of a tertiary alcohol, 2-(1-adamantyl)-2-propanol, via a Grignard reaction, followed by its conversion to the target tertiary bromide.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 2-(1-Adamantyl)-2-propanol
PropertyValueReference
Molecular Formula C₁₃H₂₂O[1][2]
Molecular Weight 194.31 g/mol [1][3]
CAS Number 775-64-4[1][2]
Appearance White solid (predicted)
Mass Spectrum (m/z) 194 (M+), 135 (base peak)[1]
Table 2: Predicted Physicochemical and Spectroscopic Data for 2-(1-Adamantyl)-2-bromopropane
PropertyPredicted Value
Molecular Formula C₁₃H₂₁Br
Molecular Weight 257.21 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, δ) ~1.95 (s, 6H, 2 x CH₃), 1.60-1.80 (m, 15H, adamantyl-H)
¹³C NMR (CDCl₃, δ) ~70 (C-Br), ~45 (adamantyl-C quat), ~36 (adamantyl-CH₂), ~28 (adamantyl-CH), ~35 (CH₃)

Experimental Protocols

Step 1: Synthesis of 2-(1-Adamantyl)-2-propanol via Grignard Reaction

This protocol describes the synthesis of the intermediate alcohol, 2-(1-adamantyl)-2-propanol, by reacting 1-adamantylmagnesium bromide with acetone. The formation of the Grignard reagent from the sterically hindered 1-bromoadamantane can be challenging.[4]

Materials:

  • 1-Bromoadamantane

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (nitrogen or argon)

  • Separatory funnel

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

    • Gently heat the flask under a flow of inert gas to activate the magnesium.

    • Allow the flask to cool and add anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of 1-bromoadamantane (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromoadamantane solution to initiate the reaction. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. A white precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-(1-adamantyl)-2-propanol.

    • The product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(1-Adamantyl)-2-bromopropane

This protocol describes the conversion of the tertiary alcohol, 2-(1-adamantyl)-2-propanol, to the corresponding tertiary bromide using hydrobromic acid. Tertiary alcohols readily undergo this Sₙ1 reaction.[5][6]

Materials:

  • 2-(1-Adamantyl)-2-propanol

  • Concentrated hydrobromic acid (48% aqueous solution)

  • Dichloromethane or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction:

    • In a round-bottom flask, dissolve 2-(1-adamantyl)-2-propanol (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane.

    • Cool the solution in an ice bath and add concentrated hydrobromic acid (2-3 equivalents) dropwise with stirring.

    • After the addition, remove the ice bath and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For tertiary alcohols, the reaction is often rapid.[5]

  • Work-up and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer. If the product is an oil, it may separate without the need for an extraction solvent.[5]

    • Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-(1-adamantyl)-2-bromopropane.

    • The product can be purified by distillation under reduced pressure or by column chromatography.

Mandatory Visualizations

Synthesis_Workflow 1-Bromoadamantane 1-Bromoadamantane Grignard_Formation Grignard Reagent Formation 1-Bromoadamantane->Grignard_Formation Mg, I2 (cat.) Mg, I2 (cat.) Anhydrous Ether Anhydrous Ether 1-Adamantylmagnesium_bromide 1-Adamantylmagnesium bromide Grignard_Formation->1-Adamantylmagnesium_bromide Grignard_Reaction Grignard Reaction 1-Adamantylmagnesium_bromide->Grignard_Reaction Acetone Acetone Acetone->Grignard_Reaction Workup1 Aqueous Work-up (NH4Cl) Grignard_Reaction->Workup1 Precursor 2-(1-Adamantyl)-2-propanol Workup1->Precursor Bromination Bromination (SN1) Precursor->Bromination HBr HBr HBr->Bromination Workup2 Aqueous Work-up (NaHCO3) Bromination->Workup2 Final_Product 2-(1-Adamantyl)-2-bromopropane Workup2->Final_Product Bromination_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation (Rate-determining) cluster_step3 Step 3: Nucleophilic Attack Alcohol 2-(1-Adamantyl)-2-propanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H⁺ HBr H-Br Br_ion Br⁻ HBr->Br_ion Carbocation Tertiary Carbocation (Stabilized) Protonated_Alcohol->Carbocation - H₂O Water H₂O Final_Product 2-(1-Adamantyl)-2-bromopropane Carbocation->Final_Product + Br⁻

References

Application Notes and Protocols: Adamantane Scaffolds in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable pharmacophore in the development of antiviral agents. Its unique three-dimensional structure allows for precise interactions with viral targets, leading to the inhibition of viral replication. This document provides detailed application notes on the use of adamantane derivatives in antiviral research and protocols for their synthesis and evaluation.

Introduction to Adamantane-Based Antivirals

The first generation of adamantane antivirals, amantadine and rimantadine, were approved for the treatment of influenza A infections.[1][2] Their mechanism of action involves the blockage of the M2 proton channel, a crucial component in the viral uncoating process.[1][3][4] However, the emergence of resistant strains, particularly those with the S31N mutation in the M2 protein, has diminished their clinical efficacy.[5][6] This has spurred the development of new adamantane derivatives with broader activity and the ability to overcome resistance.[7] Recent research has also explored the potential of adamantane-based compounds against other viruses, including coronaviruses and poxviruses, by targeting different viral proteins like the envelope (E) protein ion channel and the p37 major envelope protein, respectively.[8][9][10]

Mechanism of Action: Targeting Viral Ion Channels

The primary antiviral target of amantadine and its analogues is the M2 proton channel of the influenza A virus. This channel is essential for the acidification of the viral interior, a process necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent entry into the host cell nucleus for replication.[5] Adamantane derivatives physically occlude the M2 channel pore, preventing proton influx and thereby halting the viral life cycle at the uncoating stage.[11]

In the context of coronaviruses, adamantane compounds are suggested to interfere with the function of the viroporin E channel, another viral ion channel critical for viral replication and pathogenesis.[8][12]

Data Presentation: Antiviral Activity of Adamantane Derivatives

The following tables summarize the in vitro antiviral activity of selected adamantane derivatives against various influenza A strains and SARS-CoV-2. The data includes the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC50/EC50).

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)SIReference
AmantadineInfluenza A/H3N2MDCK->100-[13]
RimantadineInfluenza A/H3N2MDCK->100-[13]
Glycyl-rimantadine (4b)Influenza A/H3N2MDCK0.8 ± 0.180 ± 5100[13]
Leucyl-rimantadine (4d)Influenza A/H3N2MDCK2.5 ± 0.395 ± 738[13]
Tyrosyl-rimantadine (4j)Influenza A/H3N2MDCK3.0 ± 0.4>100>33[13]
Spiro[pyrrolidine-2,2'-adamantane] derivative (16a)Influenza A (H1N1)MDCK0.2>100>500[8]
Spiro[pyrrolidine-2,2'-adamantane] derivative (16b)Influenza A (H1N1)MDCK0.3>100>333[8]
2-propyl-2-adamantanamine (38)M2 S31N IAVMDCK---[14]
2-(1-adamantyl)piperidine (26)M2 S31N IAVMDCK---[14]

Table 2: Antiviral Activity of Adamantane Derivatives against SARS-CoV-2

CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)SIReference
AmantadineSARS-CoV-2 WA/01ACE2-A549136--[15]
RimantadineSARS-CoV-2 WA/01ACE2-A54934--[15]
TromantadineSARS-CoV-2 WA/01ACE2-A54956Toxic-[15]
AmantadineicSARS-CoV-2-mNGACE2-A549120-130--[5]
RimantadineicSARS-CoV-2-mNGACE2-A54930-40--[5]
TromantadineicSARS-CoV-2-mNGACE2-A54960-100--[5]

Experimental Protocols

Protocol 1: General Synthesis of N-(1-Adamantyl) Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of amantadine, a common strategy to explore structure-activity relationships.

Materials:

  • 1-Adamantanamine (Amantadine)

  • Carboxylic acid of interest

  • TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-adamantanamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add TBTU (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[7][16][17]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Virus stock (e.g., Influenza A virus)

  • Adamantane derivative stock solution

  • Avicel or Agarose for overlay

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer overnight.[16]

  • Virus Dilution: On the day of the assay, prepare serial dilutions of the virus stock in serum-free DMEM.

  • Compound Preparation: Prepare serial dilutions of the adamantane derivative in serum-free DMEM.

  • Infection: Wash the confluent cell monolayer with PBS. Infect the cells with the virus dilution for 1 hour at 37°C, allowing for viral adsorption.

  • Treatment: After incubation, remove the viral inoculum and add the different concentrations of the adamantane derivative to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add an overlay medium (e.g., DMEM containing 1.2% Avicel or 0.6% agarose and trypsin) to each well to restrict viral spread to adjacent cells.[7][18]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining: Remove the overlay, fix the cells with 10% formaldehyde, and stain with crystal violet solution.[18]

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[3][4]

Materials:

  • MDCK cells (or other host cell line)

  • DMEM with 10% FBS

  • Adamantane derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[19]

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the adamantane derivative to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. Determine the CC50 value by plotting the percentage of viability against the compound concentration.

Visualizations

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Proton Channel vRNP_M1 vRNP-M1 Complex M2_Channel->vRNP_M1 Proton Influx (H+) Cytoplasm Cytoplasm vRNP_M1->Cytoplasm Endosome->M2_Channel Acidification (Low pH) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Nucleus->Nucleus Adamantane Adamantane Derivative Adamantane->M2_Channel Blockage

Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.

Antiviral_Drug_Development_Workflow Start Start Synthesis Synthesis of Adamantane Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine CC50 Purification->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Determine EC50 Purification->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Calculate_SI Antiviral_Assay->Calculate_SI Lead_Optimization Lead Optimization Calculate_SI->Lead_Optimization Lead_Optimization->Synthesis Low SI In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies High SI End End In_Vivo_Studies->End

Caption: Experimental workflow for adamantane-based antiviral drug development.

SAR_Logic Adamantane_Scaffold Adamantane Scaffold Properties Lipophilicity Rigidity Adamantane_Scaffold->Properties Modifications Side Chain Modifications Adamantane_Scaffold->Modifications Interaction Interaction with M2 Channel Pore Properties->Interaction Amino_Group Amino Group (e.g., -NH2) Amino_Group->Interaction Amino_Group->Modifications Outcomes Overcome Resistance Improve Potency Alter Spectrum of Activity Modifications->Outcomes:f0 Modifications->Outcomes:f1 Modifications->Outcomes:f2

Caption: Structure-activity relationship (SAR) logic for adamantane antivirals.

References

safe handling and storage procedures for 2-(1-Adamantyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide essential information for the safe handling and storage of 2-(1-Adamantyl)propan-2-ol (CAS No. 775-64-4), a key building block in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification and Safety Precautions

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle it with the care required for all laboratory chemicals.[1] It may cause skin and eye irritation upon contact.[2] Ingestion may lead to health issues.[2]

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various experimental conditions.

PropertyValue
Molecular Formula C₁₃H₂₂O
Molecular Weight 194.32 g/mol [3][4]
Appearance White solid[1] or colorless liquid[2]
Melting Point 75 °C / 167 °F[1]
Boiling Point 276.2 °C at 760 mmHg[1][2]
Density 1.07 g/cm³[1][2]
Flash Point 127.9 °C[1][2]
Solubility Soluble in organic solvents, sparingly soluble in water.[2]

Storage and Handling

Proper storage is critical to maintain the quality and stability of this compound.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][5]

  • Store away from direct sunlight.[2]

  • Avoid exposure to high temperatures, which may cause the emission of toxic fumes.[2]

Incompatibilities:

  • Keep away from strong oxidizing agents.[1]

Experimental Protocols

Protocol for Safe Handling and Use in the Laboratory

This protocol outlines the standard procedure for handling this compound in a research setting.

Materials:

  • This compound

  • Appropriate solvent

  • Spatula

  • Weighing paper or boat

  • Glassware (beaker, flask, etc.)

  • Magnetic stirrer and stir bar (if applicable)

  • Personal Protective Equipment (safety glasses, lab coat, gloves)

Procedure:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. Prepare your workspace in a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound using a clean spatula and weighing paper or a weighing boat on a calibrated analytical balance. Avoid creating dust.

  • Transfer: Transfer the weighed solid to the appropriate glassware.

  • Dissolution: Add the desired solvent to the glassware containing the compound. If necessary, use a magnetic stirrer to aid dissolution.

  • Reaction/Application: Proceed with your experimental procedure, maintaining all safety precautions.

  • Waste Disposal: Dispose of any waste containing this compound in a designated, labeled hazardous waste container according to your institution's and local regulations. Do not dispose of it down the drain.

  • Decontamination: Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.

First Aid Measures

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1][5]

Accidental Release Measures

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]

  • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: High temperatures may cause the emission of toxic fumes.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Cleanup cluster_emergency Emergency Procedures Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Visually Check Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If Intact DonPPE Wear Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Weigh Weigh Compound WorkInHood->Weigh Transfer Transfer to Glassware Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Collect Waste in Labeled Container Experiment->Waste Dispose Dispose of Waste via EH&S Waste->Dispose Decontaminate Clean Glassware and Workspace Spill Accidental Spill FollowSpillProtocol Follow Spill Protocol Spill->FollowSpillProtocol Exposure Personal Exposure FollowFirstAid Follow First Aid Protocol Exposure->FollowFirstAid

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols for Transition Metal-Catalyzed Functionalization of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane and its derivatives are crucial scaffolds in medicinal chemistry and materials science due to their unique rigid, three-dimensional structure, and lipophilic nature. The functionalization of the adamantane core, particularly through the activation of its strong C-H bonds, opens avenues for the synthesis of novel compounds with significant therapeutic potential.[1][2] This document provides detailed application notes and experimental protocols for the transition metal-catalyzed functionalization of adamantane derivatives, focusing on methods with broad applicability and high impact in drug discovery.[3][4]

Application Notes

The direct functionalization of adamantane's C(sp³)–H bonds is a formidable challenge due to their high bond dissociation energies. Transition metal catalysis has emerged as a powerful tool to overcome this hurdle, enabling the introduction of various functional groups with high selectivity.[1][5] These methods are instrumental in late-stage functionalization of drug candidates, allowing for rapid diversification and optimization of pharmacokinetic and pharmacodynamic properties.[4]

Key applications and advantages of these methods include:

  • Lead Optimization: Introduction of aryl, amino, and other functional groups to an adamantane-containing drug molecule can significantly modulate its solubility, metabolic stability, and target binding affinity.[4]

  • Novel Scaffold Synthesis: Functionalized adamantanes serve as versatile building blocks for the construction of complex molecules with unique three-dimensional architectures.[6]

  • Development of Antiviral and CNS-Targeting Drugs: Many successful drugs, such as Amantadine and Memantine, are based on the adamantane scaffold.[4] Modern catalytic methods facilitate the synthesis of next-generation adamantane-based therapeutics.

This document focuses on three key transition metal-catalyzed reactions: Palladium-catalyzed arylation, Iridium-catalyzed C-H borylation, and a brief overview of other notable methods.

Palladium-Catalyzed Arylation of Adamantane Derivatives

Palladium catalysis is a cornerstone of C-N and C-C bond formation. In the context of adamantane functionalization, it is particularly effective for the arylation of adamantane-containing amines.

Experimental Protocol: Palladium-Catalyzed N-Arylation of 1-Aminoadamantane

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl halide with 1-aminoadamantane.

Materials:

  • 1-Aminoadamantane

  • Aryl halide (e.g., bromobenzene, chlorobenzene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or glovebox

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and 1-aminoadamantane (1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data for Palladium-Catalyzed Arylation
EntryAdamantane DerivativeAryl HalideCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
11-Aminoadamantane4-BromotoluenePd(OAc)₂ (2) / XPhos (4)NaOt-BuToluene10095
21-Aminoadamantane4-ChlorobenzonitrilePd₂(dba)₃ (1) / SPhos (2)K₃PO₄Dioxane11088
32-Aminoadamantane3-BromopyridinePd₂(dba)₃ (2) / BINAP (4)Cs₂CO₃Toluene10078

Note: The data presented are representative and have been compiled from various sources in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Diagrams for Palladium-Catalyzed Arylation

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Ligand_Exchange Ligand Exchange (R2NH) ArPd(II)(X)L2->Ligand_Exchange R2NH, Base ArPd(II)(NHR2)L [Ar-Pd(II)(NHR2)L]+X- Ligand_Exchange->ArPd(II)(NHR2)L Reductive_Elimination Reductive Elimination ArPd(II)(NHR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Setup Inert Atmosphere Setup Reagents Add Catalyst, Ligand, Base, Adamantane Amine, Aryl Halide Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Workup Cool, Dilute, Filter Reaction->Workup Purification Column Chromatography Workup->Purification Ir_Borylation cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Ir_I L-Ir(I) Oxidative_Addition_B Oxidative Addition (B2pin2) Ir_I->Oxidative_Addition_B B2pin2 Ir_III_B L-Ir(III)(Bpin)2 Oxidative_Addition_B->Ir_III_B Reductive_Elimination_B Reductive Elimination (HBpin) Ir_III_B->Reductive_Elimination_B Ir_III_H L-Ir(III)(H)(Bpin) Reductive_Elimination_B->Ir_III_H -HBpin Oxidative_Addition_CH C-H Activation (R-H) Ir_III_H->Oxidative_Addition_CH R-H Ir_V L-Ir(V)(H)2(R)(Bpin) Oxidative_Addition_CH->Ir_V Reductive_Elimination_Product Reductive Elimination (R-Bpin) Ir_V->Reductive_Elimination_Product -H2 Reductive_Elimination_Product->Ir_I R-Bpin Setup_B Inert Atmosphere Setup Reagents_B Add Catalyst, Ligand, Adamantane, B2pin2 Setup_B->Reagents_B Solvent_B Add Anhydrous Solvent Reagents_B->Solvent_B Reaction_B Heat and Stir Solvent_B->Reaction_B Workup_B Remove Solvent Reaction_B->Workup_B Purification_B Column Chromatography Workup_B->Purification_B

References

Application Notes and Protocols: The Role of Adamantane in Enhancing Metabolic Stability of Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of developing novel therapeutics with improved pharmacokinetic profiles, medicinal chemists continually explore structural modifications that can enhance a drug candidate's metabolic stability. One such strategy that has proven highly effective is the incorporation of an adamantane moiety. This bulky, rigid, and lipophilic cage-like hydrocarbon can significantly increase a drug's resistance to metabolic degradation, thereby extending its half-life and improving its overall in vivo performance.[1][2]

These application notes provide a comprehensive overview of the role of adamantane in increasing the metabolic stability of drugs. We will delve into the underlying mechanisms, present quantitative data from key experiments, and provide detailed protocols for assessing the metabolic stability of adamantane-containing compounds.

Mechanism of Action: Steric Shielding

The primary mechanism by which adamantane enhances metabolic stability is through steric shielding .[3][4] The bulky and rigid structure of the adamantane group physically obstructs the access of metabolic enzymes, such as cytochrome P450 (CYP) enzymes, to susceptible functional groups on the drug molecule.[3][5] This steric hindrance makes it more difficult for the enzymes to bind to and carry out metabolic transformations, such as hydroxylation, which are common routes of drug deactivation and clearance.[2]

AdamantaneDrug Molecule

Figure 1: Steric Shielding by Adamantane.

Quantitative Data on Metabolic Stability

The inclusion of an adamantane group has been shown to significantly improve the metabolic stability of various drug candidates. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Metabolic Stability of Adamantanone Analogs

This table presents data from a study evaluating the metabolic stability of an adamantanone-containing parent compound and its analogs in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[1]

CompoundModificationt½ (min)CLint (µL/min/mg protein)
Parent Compound Adamantan-1-yl-piperidin-1-yl-methanone4530.8
Analog A Hydroxylation on adamantane2555.4
Analog B Hydroxylation on piperidine3046.2
Analog C Fluorination on piperidine>60<23.1
Analog D Gem-difluorination on piperidine>60<23.1

Table 1: Metabolic stability of Adamantan-1-yl-piperidin-1-yl-methanone and its analogs in human liver microsomes.[1]

In Vivo Pharmacokinetics of Adamantane-Containing Drugs

The following table provides pharmacokinetic data for several adamantane-containing drugs, highlighting their plasma elimination half-lives.

DrugDrug ClassPlasma Elimination Half-life (t½)
Amantadine Antiviral / Antiparkinsonian16.7 ± 7.7 hours
Rimantadine Antiviral36.5 ± 15 hours
Vildagliptin DPP-4 Inhibitor1.32 to 2.43 hours[6]
Adapalene Retinoid7 to 51 hours (apparent)[7]
Memantine NMDA Receptor AntagonistPrimarily excreted unchanged; hepatic metabolism is not a significant route of elimination.[8]

Table 2: Pharmacokinetic parameter of several adamantane-containing drugs.

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a test compound using liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLM.

  • Incubation:

    • Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the test compound to the incubation mixture.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing chilled acetonitrile with an internal standard to stop the reaction.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the formula: t½ = -0.693 / slope.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration).

ExperimentalWorkflow reagent_prep 1. Reagent Preparation (Test Compound, Microsomes, NADPH) incubation 2. Incubation at 37°C reagent_prep->incubation sampling 3. Aliquot Sampling at Time Points (0, 5, 15, 30, 45, 60 min) incubation->sampling quenching 4. Reaction Quenching (Acetonitrile + Internal Standard) sampling->quenching centrifugation 5. Protein Precipitation (Centrifugation) quenching->centrifugation supernatant_transfer 6. Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis 7. LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis 8. Data Analysis (Calculate t½ and CLint) lcms_analysis->data_analysis

Figure 2: Experimental Workflow for In Vitro Microsomal Stability Assay.

Cytochrome P450-Mediated Metabolism of Adamantane

While adamantane itself is relatively resistant to metabolism, its derivatives can undergo hydroxylation, primarily mediated by cytochrome P450 enzymes.[2] The position of hydroxylation can be influenced by the specific CYP isoform and the overall structure of the drug molecule.

CYP450_Metabolism cluster_drug Adamantane-Containing Drug cluster_cyp Phase I Metabolism cluster_metabolite Metabolite drug Drug-Adamantane cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) drug->cyp450 Oxidation metabolite Hydroxylated Metabolite cyp450->metabolite

Figure 3: CYP450-Mediated Hydroxylation of an Adamantane-Containing Drug.

Conclusion

The incorporation of an adamantane moiety is a valuable and well-established strategy in drug design to enhance metabolic stability. Through steric shielding, the adamantane group protects susceptible functional groups from enzymatic degradation, leading to a longer half-life and improved pharmacokinetic properties. The provided data and protocols serve as a resource for researchers in the field of drug development to understand, evaluate, and leverage the benefits of adamantane in their quest for more robust and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Adamantyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1-Adamantyl)propan-2-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and theoretically sound methods for the synthesis of this compound are the Grignard reaction and the Friedel-Crafts alkylation. The Grignard reaction involves the reaction of an adamantyl Grignard reagent (e.g., 1-adamantylmagnesium bromide) with acetone. The Friedel-Crafts alkylation typically involves the reaction of adamantane or a derivative like 1-adamantanol with an isopropylating agent in the presence of a strong acid or Lewis acid catalyst.

Q2: My Grignard reaction to synthesize this compound has a very low yield. What are the potential causes?

A2: Low yields in the Grignard synthesis of this compound can stem from several factors:

  • Difficulty in Grignard Reagent Formation: 1-Bromoadamantane is a sterically hindered tertiary alkyl halide, which can be reluctant to react with magnesium to form the Grignard reagent.[1][2]

  • Wurtz Coupling: A significant side reaction is the coupling of the adamantyl bromide with the Grignard reagent to form 1,1'-biadamantane.

  • Enolization of Acetone: The adamantyl Grignard reagent is a strong base and can deprotonate acetone to form an enolate, which will not lead to the desired product.[1]

  • Moisture or Air Contamination: Grignard reagents are highly sensitive to moisture and oxygen. Inadequate drying of glassware or solvents will quench the reagent.[2]

Q3: I am observing significant amounts of side products in my Friedel-Crafts alkylation. How can I improve the selectivity?

A3: Side product formation is a common challenge in Friedel-Crafts reactions involving adamantane. To improve selectivity:

  • Choice of Catalyst: The strength and amount of the Lewis acid or Brønsted acid catalyst are critical. Using a milder catalyst or a stoichiometric amount can sometimes reduce side reactions.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.

  • Carbocation Rearrangements: While the 1-adamantyl cation is tertiary and relatively stable, rearrangements can still occur under strongly acidic conditions.[3] Careful control of the reaction conditions is necessary.

  • Polyalkylation: Although less of a concern with the bulky adamantyl group, it is a possibility to consider.

Q4: What is the best method for purifying this compound?

A4: Purification of the bulky, tertiary alcohol this compound can be challenging.

  • Column Chromatography: This is a common method for purifying alcohols. A silica gel stationary phase with a non-polar eluent (e.g., a hexane/ethyl acetate gradient) is a good starting point.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Distillation: Due to the high boiling point and potential for dehydration of the tertiary alcohol under thermal stress, vacuum distillation is recommended over atmospheric distillation.[4][5]

Troubleshooting Guides

Grignard Reaction Troubleshooting
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no heat or cloudiness) Magnesium surface is passivated with magnesium oxide.Activate the magnesium turnings by crushing them in a dry mortar and pestle, or by adding a small crystal of iodine.
Traces of moisture in glassware or solvent.Flame-dry all glassware before use and use anhydrous solvents.
Low yield of this compound Incomplete formation of the Grignard reagent.Use a more reactive form of magnesium, such as Rieke magnesium.[2]
Wurtz coupling side reaction.Add the 1-bromoadamantane solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.
Enolization of acetone.[1]Add the Grignard reagent solution slowly to a cooled solution of acetone to minimize the time the reagent is in excess.
Formation of a significant amount of 1,1'-biadamantane High concentration of 1-bromoadamantane.Use a dilute solution of 1-bromoadamantane and add it dropwise.
Friedel-Crafts Alkylation Troubleshooting
Symptom Possible Cause Suggested Solution
Low or no conversion of starting material Inactive catalyst.Use a freshly opened or purified Lewis acid. Ensure anhydrous conditions as moisture deactivates the catalyst.
Insufficiently strong acid catalyst.For the reaction of 1-adamantanol with isopropanol, a strong Brønsted acid like sulfuric acid is required.[3]
Formation of multiple products Carbocation rearrangements or other side reactions.Optimize the reaction temperature, starting with lower temperatures. Screen different Lewis or Brønsted acids.
Dehydration of the product.The tertiary alcohol product can undergo elimination under strongly acidic conditions, especially at elevated temperatures.[4][5] Use milder work-up conditions and avoid excessive heating.
Product is difficult to separate from starting material Similar polarities of product and starting material.Optimize the eluent system for column chromatography. Consider derivatization of the alcohol to facilitate separation.

Quantitative Data Summary

Reaction Type Adamantane Derivative Reagent Yield (%)
Grignard ReactionAdamantane-1-carbonyl chlorideEthylmagnesium bromide~68% (of ester side-product)
Friedel-Crafts Alkylation1-BromoadamantaneBenzene91%
Friedel-Crafts Alkylation1-AdamantanolIsopropanol/H₂SO₄Not specified, but alkenylation product is formed

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-Bromoadamantane

  • Anhydrous diethyl ether or THF

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromoadamantane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromoadamantane solution to the magnesium. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color.

    • Once initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether.

    • Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Friedel-Crafts Synthesis of this compound

Materials:

  • 1-Adamantanol

  • Isopropyl alcohol

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-adamantanol (1.0 equivalent) in an excess of isopropyl alcohol, which acts as both a reagent and a solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the cooled, stirred solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing ice and water.

    • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Visualizations

Synthesis_Troubleshooting_Workflow start Synthesis of this compound low_yield Low Yield or Reaction Failure start->low_yield purification Purification Issues start->purification grignard_path Grignard Route low_yield->grignard_path If using Grignard fc_path Friedel-Crafts Route low_yield->fc_path If using Friedel-Crafts grignard_initiation Issue: Reagent Formation Fails grignard_path->grignard_initiation grignard_side_reactions Issue: Side Reactions (Wurtz, Enolization) grignard_path->grignard_side_reactions fc_catalyst Issue: Catalyst Inactivity fc_path->fc_catalyst fc_side_reactions Issue: Side Reactions (Rearrangement, Elimination) fc_path->fc_side_reactions solution_activate_mg Solution: Activate Mg (Iodine, Crushing) grignard_initiation->solution_activate_mg solution_anhydrous Solution: Ensure Anhydrous Conditions grignard_initiation->solution_anhydrous solution_slow_addition Solution: Slow Reagent Addition grignard_side_reactions->solution_slow_addition solution_low_temp Solution: Lower Reaction Temperature grignard_side_reactions->solution_low_temp fc_catalyst->solution_anhydrous solution_fresh_catalyst Solution: Use Fresh/Active Catalyst fc_catalyst->solution_fresh_catalyst fc_side_reactions->solution_low_temp solution_optimize_conditions Solution: Optimize Catalyst/Temperature fc_side_reactions->solution_optimize_conditions chromatography Solution: Column Chromatography purification->chromatography recrystallization Solution: Recrystallization purification->recrystallization vacuum_distillation Solution: Vacuum Distillation purification->vacuum_distillation Reaction_Pathways cluster_grignard Grignard Pathway cluster_fc Friedel-Crafts Pathway ad_br 1-Bromoadamantane + Mg grignard_reagent 1-Adamantylmagnesium bromide ad_br->grignard_reagent Forms product_g This compound grignard_reagent->product_g acetone_g Acetone acetone_g->product_g Reacts with ad_oh 1-Adamantanol product_fc This compound ad_oh->product_fc isopropanol Isopropanol isopropanol->product_fc Reacts with h2so4 H₂SO₄ (catalyst) h2so4->product_fc

References

Technical Support Center: Purification of 2-(1-Adamantyl)propan-2-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(1-Adamantyl)propan-2-ol via recrystallization. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
Failure of the compound to dissolve completely in the hot solvent. 1. Insufficient solvent volume.2. Inappropriate solvent choice.1. Add small aliquots of the hot solvent until the solid dissolves.2. Consult the solvent selection guide (Table 1) and consider a more suitable solvent or a solvent pair.
"Oiling out" - the compound separates as a liquid instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound (75 °C).2. The solution is supersaturated with impurities, lowering the melting point of the mixture.3. Cooling is too rapid.1. Choose a lower-boiling point solvent.2. Add a small amount of a solvent in which the compound is highly soluble to the hot mixture, then allow for slow cooling.3. Ensure the solution cools slowly to room temperature before further cooling in an ice bath.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated.2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.
Low recovery of purified crystals. 1. Too much solvent was used during dissolution.2. The crystals are significantly soluble in the cold solvent.3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use ice-cold solvent to wash the crystals.3. Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the solution.
The purified compound's melting point is still low or has a broad range. 1. Incomplete removal of impurities.2. The crystals were not completely dry.1. Repeat the recrystallization process. Consider using a different solvent system.2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A single ideal solvent may not exist. The principle of "like dissolves like" suggests that polar organic solvents would be suitable. Based on available data, this compound is soluble in organic solvents and sparingly soluble in water[1]. A solvent pair, such as ethanol/water or acetone/hexane, is often effective. The goal is to find a solvent system where the compound is soluble at high temperatures and insoluble at low temperatures.

Q2: How do I choose a solvent pair?

A2: A solvent pair consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). Dissolve the crude this compound in a minimum amount of the hot "good" solvent. Then, add the hot "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Finally, add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: What are the typical impurities in crude this compound?

A3: While specific impurities depend on the synthetic route, the synthesis from adamantane and propylene oxide may result in unreacted starting materials or potential byproducts such as di-substituted adamantane derivatives[1]. These impurities are typically removed during a properly executed recrystallization.

Q4: What are the key physical properties of this compound?

A4: The key physical properties are summarized in the table below.

PropertyValue
CAS Number 775-64-4[2][3]
Molecular Formula C₁₃H₂₂O[4][5]
Molecular Weight 194.32 g/mol [2]
Appearance White powder[5]
Melting Point 75 °C
Boiling Point 276.2 °C at 760 mmHg[1]
Density 1.07 g/cm³[1]

Q5: Is this compound hazardous?

A5: According to the Safety Data Sheet (SDS), this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard[6]. However, it is recommended to handle it in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and prevent inhalation or ingestion[1][7].

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The solvent choice and volumes may need to be optimized based on the purity of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent pair like ethanol/water)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. For this example, we will use an ethanol/water solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot ethanol through it. Quickly filter the hot solution containing the dissolved product.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery. A sharp melting point close to 75 °C indicates high purity.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Product B Add Minimum Hot 'Good' Solvent A->B C Hot Gravity Filtration (if needed) B->C D Add Hot 'Bad' Solvent to Cloud Point C->D E Add 'Good' Solvent to Clarify D->E F Slow Cooling E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Formed Cause: Too much solvent? Cause: Supersaturation? Start->NoCrystals OilingOut Compound 'Oils Out' Cause: Solvent BP too high? Cause: Impurities present? Cause: Cooling too fast? Start->OilingOut LowYield Low Yield Cause: Too much solvent? Cause: Incomplete cooling? Start->LowYield Sol_Boil Boil off excess solvent NoCrystals:f0->Sol_Boil Sol_Induce Induce crystallization (scratch/seed) NoCrystals:f1->Sol_Induce Sol_Solvent Change to lower BP solvent OilingOut:f0->Sol_Solvent Sol_Cool Ensure slow cooling OilingOut:f1->Sol_Cool OilingOut:f2->Sol_Cool Sol_MinSolvent Use minimum hot solvent LowYield:f0->Sol_MinSolvent Sol_IceBath Cool thoroughly in ice bath LowYield:f1->Sol_IceBath

References

Technical Support Center: Synthesis of 2-(1-Adamantyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(1-adamantyl)propan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory synthesis involves the Grignard reaction. This typically utilizes either 1-adamantyl methyl ketone as the starting material, which reacts with a methylmagnesium halide (e.g., methylmagnesium iodide or bromide), or the reaction of adamantane-1-carbonyl chloride with an excess of a methylmagnesium halide. An alternative route involves the reaction of the methyl ester of 1-adamantanecarboxylic acid with methylmagnesium iodide.

Q2: What are the primary side reactions to be aware of during the Grignard synthesis?

A2: The primary side reactions include:

  • Reduction of the ketone: If the Grignard reagent has β-hydrogens (not the case for methylmagnesium halides), it can act as a reducing agent, converting the ketone back to a secondary alcohol.

  • Enolization of the ketone: The Grignard reagent can act as a base, removing a proton from the α-carbon of the ketone to form an enolate. This is more prevalent with sterically hindered ketones. Upon workup, this regenerates the starting ketone.

  • Formation of an ester byproduct: In syntheses starting from adamantane-1-carbonyl chloride, the initially formed tertiary alcohol can react with unreacted acyl chloride to form 2-(1-adamantyl)propan-2-yl adamantane-1-carboxylate.

  • Elimination reaction: The tertiary alcohol product can undergo dehydration under acidic workup conditions or during distillation to form the alkene, 2-(1-adamantyl)propene.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize side reactions:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.

  • Use freshly prepared or titrated Grignard reagent to ensure accurate stoichiometry.

  • For the reaction with adamantane-1-carbonyl chloride, slowly adding the acyl chloride to an excess of the Grignard reagent can favor the formation of the tertiary alcohol over the ketone.

  • During aqueous workup, use a saturated solution of ammonium chloride, which is less acidic than strong acids like HCl or H₂SO₄, to minimize the risk of dehydration of the tertiary alcohol product.

  • Purify the product using methods that avoid high temperatures, such as column chromatography or recrystallization at low temperatures, if the alcohol is prone to elimination.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or no yield of this compound 1. Inactive Grignard reagent due to moisture or air exposure. 2. Steric hindrance from the adamantyl group hindering the reaction. 3. Insufficient reaction time or temperature.1. Ensure strictly anhydrous conditions. Use flame-dried glassware and anhydrous solvents. Prepare the Grignard reagent fresh or titrate it before use. 2. Use a less sterically hindered Grignard reagent if possible, though for this specific synthesis, methylmagnesium halide is required. Consider using a Lewis acid catalyst like CeCl₃ to enhance the nucleophilicity of the Grignard reagent. 3. Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or gently heating the reaction mixture.
Presence of a significant amount of starting ketone in the product mixture 1. Enolization of the ketone by the Grignard reagent. 2. Insufficient Grignard reagent used.1. This is a common issue with sterically hindered ketones. Using a less basic organometallic reagent, such as an organolithium reagent, might reduce enolization. 2. Use a slight excess (1.1-1.2 equivalents) of a titrated Grignard reagent.
Isolation of 2-(1-adamantyl)propene as a major byproduct Dehydration of the tertiary alcohol during acidic workup or purification.1. Use a milder quenching agent like saturated aqueous NH₄Cl instead of strong acids. 2. Avoid excessive heat during solvent removal and consider purification by column chromatography instead of distillation.
Isolation of 2-(1-adamantyl)propan-2-yl adamantane-1-carboxylate Reaction of the tertiary alcohol product with unreacted adamantane-1-carbonyl chloride.1. This is specific to syntheses starting from the acyl chloride. Use a significant excess of the Grignard reagent (at least 2 equivalents) to ensure all the acyl chloride is consumed. 2. Alternatively, add the acyl chloride slowly to the Grignard reagent solution to maintain an excess of the nucleophile throughout the reaction.

Experimental Protocols

Synthesis of this compound from Adamantane-1-carbonyl chloride

This protocol is a general procedure adapted from the literature for the synthesis of adamantyl ketones and tertiary alcohols.[1]

Materials:

  • Adamantane-1-carbonyl chloride

  • Methylmagnesium iodide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup (nitrogen or argon)

Procedure:

  • Under an inert atmosphere, place a stirred solution of methylmagnesium iodide (2.2 equivalents) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath (0-5 °C).

  • Dissolve adamantane-1-carbonyl chloride (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel.

  • Add the solution of adamantane-1-carbonyl chloride dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane).

Data Presentation

The following table summarizes the potential products and byproducts in the synthesis of this compound. Please note that the yields are illustrative and can vary significantly based on the specific reaction conditions.

Product/Byproduct Structure Starting Material Typical Yield Range (%) Notes
This compound
alt text
1-Adamantyl methyl ketone or Adamantane-1-carbonyl chloride60-85The desired tertiary alcohol product.
1-Adamantyl methyl ketone
alt text
1-Adamantyl methyl ketone5-20Unreacted starting material, often due to enolization.
2-(1-Adamantyl)propene
alt text
1-Adamantyl methyl ketone or Adamantane-1-carbonyl chloride0-15Formed by dehydration of the final product.[2]
2-(1-Adamantyl)propan-2-yl adamantane-1-carboxylate Complex EsterAdamantane-1-carbonyl chloride5-30A significant byproduct when using the acyl chloride.[1]

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents (Adamantyl Ketone/Acyl Chloride, MeMgI, Anhydrous Ether) reaction Grignard Reaction (0°C to RT, Inert Atmosphere) reagents->reaction workup Aqueous Workup (sat. NH4Cl) reaction->workup extraction Extraction (Diethyl Ether) workup->extraction drying Drying (MgSO4) extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound via the Grignard reaction.

Logical Relationship of Main and Side Reactions

reaction_pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start 1-Adamantyl Methyl Ketone + Methylmagnesium Iodide Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Addition Enolization Enolization Start->Enolization Base Abstraction Product This compound Intermediate->Product Protonation (Workup) Dehydration Dehydration Product->Dehydration Acidic Conditions Esterification Esterification Product->Esterification + Unreacted Acyl Chloride

Caption: Logical relationships between the main synthetic pathway and common side reactions in the synthesis of this compound.

References

Technical Support Center: C-H Activation of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H activation of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of these unique molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the C-H activation of adamantane derivatives.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Catalyst System: The chosen catalyst may not be sufficiently reactive to break the strong C-H bonds of adamantane.[1][2]- Switch to a more reactive catalyst: Consider photoredox catalysts (e.g., Iridium or Ruthenium complexes) paired with a hydrogen atom transfer (HAT) co-catalyst like a quinuclidine derivative.[3][4] - Optimize catalyst loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.
2. Inappropriate Reaction Conditions: Temperature, light source (for photocatalysis), or solvent may not be optimal.- For photocatalytic reactions: Ensure the light source wavelength matches the absorption maximum of the photocatalyst. Use dedicated LED lamps for consistent irradiation.[3] - Solvent effects: Screen different solvents. Non-polar aprotic solvents are often effective, but solvent choice can be substrate-dependent.[5] - Temperature: While many C-H activations are performed at room temperature, gentle heating may be beneficial in some cases.
3. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.- Degas the reaction mixture: Remove oxygen, which can quench excited state catalysts and participate in side reactions.[1] - Use of inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Regioselectivity (Mixture of Tertiary and Secondary Functionalization) 1. Non-selective Radical Species: Highly reactive, non-selective radical abstractors (e.g., hydroxyl or alkoxyl radicals) will functionalize both tertiary and secondary C-H bonds.[1]- Employ a selective HAT catalyst: Use catalyst systems known to favor the tertiary C-H bond, such as quinuclidinium radical cations, which are more selective for hydridic C-H bonds.[1] - Directing groups: For substituted adamantanes, the use of a directing group can guide the catalyst to a specific C-H bond.[6]
2. Steric Hindrance: Bulky substituents on the adamantane core can influence the site of attack.- Modify the directing group or ligand: If using a directing group or a metal catalyst with ligands, altering their size may improve selectivity.
Reaction Fails with Complex Substrates 1. Competing C-H Bonds: The substrate may contain weaker, more easily activated C-H bonds (e.g., benzylic, α-heteroatom) that react preferentially.[2][3]- Utilize a highly chemoselective catalyst system: Some catalyst systems, like specific iridium photocatalysts with quinuclidine-based HAT catalysts, have shown remarkable selectivity for the strong adamantane C-H bonds even in the presence of weaker ones.[2]
2. Functional Group Incompatibility: Certain functional groups on the substrate may interfere with the catalyst or reaction intermediates.- Protect sensitive functional groups: If a functional group is known to be incompatible, consider protecting it before the C-H activation step. - Consult literature for catalyst tolerance: Review studies using similar catalyst systems to check for known functional group incompatibilities.[4]

Frequently Asked Questions (FAQs)

Q1: Why is C-H activation of adamantane so challenging?

A1: The primary challenge lies in the exceptional strength of its C-H bonds, a result of its rigid, cage-like diamondoid structure.[2][7] The tertiary C-H bond dissociation energy (BDE) is approximately 99 kcal/mol, and the secondary C-H BDE is about 96 kcal/mol, both of which are higher than many other hydrocarbons.[1][3] This high bond strength necessitates highly reactive catalysts to initiate functionalization.

Q2: How can I improve the selectivity for the tertiary (bridgehead) position over the secondary positions?

A2: Achieving high regioselectivity is a central issue.[1] The most effective modern strategies employ catalyst-controlled reactions.[3][4] Photocatalytic methods using a hydrogen atom transfer (HAT) mechanism with catalysts like substituted quinuclidines can generate electrophilic radical cations that preferentially abstract a hydrogen atom from the more electron-rich (hydridic) tertiary position.[1] This approach has demonstrated excellent regioselectivity, in some cases exceeding a 20:1 ratio of tertiary to secondary functionalization.[1]

Q3: My reaction works on adamantane itself, but not on my substituted adamantane derivative. What could be the problem?

A3: Substituents can introduce several complications. Electron-withdrawing groups can deactivate the adamantane core, making C-H abstraction more difficult. Conversely, the substituent itself might contain weaker C-H bonds that the catalyst targets instead.[2] Additionally, the substituent could have functional groups that are incompatible with the catalyst or reaction conditions. A thorough analysis of the substrate's electronic and steric properties, along with any potentially reactive functional groups, is necessary. Using a highly chemoselective catalyst system is crucial in these cases.[2]

Q4: What are the advantages of using photocatalytic methods for adamantane C-H activation?

A4: Photocatalytic methods, particularly those involving photoredox and hydrogen atom transfer (HAT) catalysis, offer several advantages. They often operate under mild conditions (room temperature, visible light), which improves functional group tolerance.[8] These systems can be finely tuned by modifying the photocatalyst and the HAT co-catalyst to achieve high levels of chemo- and regioselectivity that are difficult to obtain with traditional thermal methods.[3][4]

Data Presentation

Table 1: Comparison of Catalyst Systems for Adamantane Alkylation with Phenyl Vinyl Sulfone
EntryPhotocatalyst (mol%)HAT Catalyst (mol%)Yield of Alkylated Product (%)Tertiary:Secondary SelectivityReference
1Ir-1 (2)Q-1 (20)79>20:1[3]
2Ir-1 (2)Q-3 (20)33N/A[3]
3Ir-2 (2)Q-1 (20)16N/A[3]
4Ir-2 (2)Q-3 (20)66N/A[3]
5Ir-1 (0.5)Q-1 (20)73N/A[3]

Reaction conditions: Adamantane (3 equiv), phenyl vinyl sulfone (1 equiv), H₂O (2 equiv), in 1,2-dichloroethane (DCE) under irradiation with blue LEDs.[3]

Table 2: Intermolecular Competition Between Adamantane and Octanal
Catalyst SystemYield of Adamantane Product (%)Yield of Octanal Product (%)Selectivity (Adamantane:Octanal)Reference
Quinuclidine-based46104.5:1[2]
Quinone-based15291:2[2]

This table highlights the superior selectivity of the quinuclidine-based HAT system for the strong C-H bonds of adamantane over the weaker aldehyde C-H bond.[2]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Tertiary-Selective C-H Alkylation of Adamantane

This protocol is adapted from methodologies described for selective H-atom transfer reactions.[2][3]

Materials:

  • Adamantane or adamantane derivative

  • Alkene (e.g., phenyl vinyl sulfone)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, referred to as Ir-1)

  • HAT catalyst (e.g., a substituted quinuclidinol, referred to as Q-1)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or vial with a septum)

  • Stir plate

  • Blue LED light source (e.g., 456 nm)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the adamantane substrate (e.g., 1.5 mmol, 3.0 equiv).

  • Add the iridium photocatalyst (e.g., 0.01 mmol, 2 mol%) and the HAT catalyst (e.g., 0.1 mmol, 20 mol%).

  • Add the alkene coupling partner (e.g., 0.5 mmol, 1.0 equiv).

  • Add the anhydrous solvent (e.g., 5.0 mL to make a 0.1 M solution with respect to the limiting reagent).

  • Add degassed water (e.g., 1.0 mmol, 2.0 equiv).

  • Seal the vessel and stir the mixture at room temperature.

  • Position the reaction vessel approximately 2-5 cm from the blue LED light source and begin irradiation. A fan may be used to maintain room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC). Reactions are typically run for 8-48 hours.[3]

  • Upon completion, quench the reaction, and purify the product using standard chromatographic techniques.

Visualizations

experimental_workflow prep Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Adamantane Substrate - Photocatalyst (Ir) - HAT Catalyst (Q) - Alkene prep->reagents 1 solvent Add Solvent (DCE) & Water reagents->solvent 2 irrad Irradiation (Blue LEDs, ~24h) solvent->irrad 3 monitor Monitor Progress (GC-MS / TLC) irrad->monitor 4 monitor->irrad Continue if incomplete workup Workup & Purification (Chromatography) monitor->workup Reaction Complete product Isolated Product workup->product

Caption: General experimental workflow for photocatalytic C-H activation of adamantane.

troubleshooting_low_yield start Low / No Yield q_catalyst Is the catalyst system sufficiently reactive? start->q_catalyst s_catalyst Solution: - Use photoredox/HAT system - Optimize catalyst loading q_catalyst->s_catalyst No q_conditions Are reaction conditions (light, solvent) optimal? q_catalyst->q_conditions Yes s_conditions Solution: - Match LED to catalyst λmax - Screen solvents - Degas reaction mixture q_conditions->s_conditions No q_deactivation Is the catalyst deactivating? q_conditions->q_deactivation Yes s_deactivation Solution: - Ensure inert atmosphere - Check for substrate incompatibility q_deactivation->s_deactivation Yes

References

Technical Support Center: Optimizing Solvent Conditions for Reactions with Adamantyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions for reactions involving adamantyl compounds. The unique lipophilic and sterically hindered nature of the adamantane cage often presents challenges in solubility and reactivity, making solvent selection a critical parameter for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are adamantyl compounds often poorly soluble in common reaction solvents?

A1: The adamantane core is a rigid, nonpolar, and highly lipophilic hydrocarbon structure. This leads to weak interactions with polar solvents, resulting in low solubility. The strong crystal lattice energy of many solid adamantane derivatives further contributes to their poor solubility in a wide range of solvents.[1][2]

Q2: What are the general strategies for improving the solubility of adamantyl compounds for reactions?

A2: Several strategies can be employed to enhance the solubility of adamantane-containing molecules:

  • Solvent Selection: Choose a solvent that matches the polarity of the adamantyl compound. Nonpolar solvents like hexane, benzene, and chloroform are often good choices for dissolving adamantane itself.[1][2] For functionalized adamantanes, the polarity of the solvent should be adjusted accordingly.

  • Co-solvents: Using a mixture of solvents can be effective. A small amount of a polar aprotic solvent like DMF or DMSO in a nonpolar solvent can sometimes improve the solubility of more polar adamantane derivatives without significantly altering the reaction environment.

  • Temperature: Increasing the reaction temperature generally increases the solubility of adamantyl compounds.[1] However, this must be balanced with the thermal stability of the reactants and products.

  • Phase-Transfer Catalysis (PTC): For reactions involving an ionic adamantyl reagent and an organic-soluble substrate, PTC can be highly effective. A phase-transfer catalyst facilitates the transport of the ionic species into the organic phase where the reaction occurs.

Q3: How does solvent polarity affect SN1 reactions of adamantyl halides?

A3: Adamantyl halides, such as 1-bromoadamantane, typically undergo nucleophilic substitution via an SN1 mechanism due to the steric hindrance at the bridgehead carbon, which prevents an SN2 backside attack. The rate-determining step is the formation of a stable tertiary carbocation. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions.[3][4] These solvents stabilize the carbocation intermediate and the leaving group anion through solvation, thereby lowering the activation energy of the reaction.[3][4][5]

Q4: Can polyalkylation be a problem in Friedel-Crafts reactions with adamantyl halides, and how can solvent choice help?

A4: Yes, polyalkylation can occur in Friedel-Crafts reactions, especially when the newly introduced adamantyl group activates the aromatic ring for further substitution. While solvent choice is one factor, controlling other reaction parameters is often more critical. Using a large excess of the aromatic substrate can statistically favor monoalkylation. Additionally, conducting the reaction at a lower temperature and for a shorter duration can help minimize over-alkylation. The choice of a less polar solvent might slightly reduce the reactivity of the system, but careful control of stoichiometry and reaction time is paramount.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields in reactions involving adamantyl compounds are a common frustration. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent Select a more appropriate solvent or use a co-solvent. check_solubility->change_solvent No check_reagents Are reagents pure and active? check_solubility->check_reagents Yes change_solvent->check_reagents increase_temp Increase reaction temperature. increase_temp->check_reagents purify_reagents Purify starting materials. Use fresh reagents. check_reagents->purify_reagents No check_conditions Are reaction time and temperature optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Systematically vary time and temperature. Monitor reaction progress (TLC, GC, NMR). check_conditions->optimize_conditions No side_reactions Are side products being formed? check_conditions->side_reactions Yes optimize_conditions->side_reactions modify_conditions Adjust stoichiometry, temperature, or use a more selective catalyst. side_reactions->modify_conditions Yes success Yield Improved side_reactions->success No modify_conditions->success

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Incomplete Reaction

An incomplete reaction can be due to several factors, often related to solubility and reactivity.

  • Problem: The reaction stalls, and starting material remains even after prolonged reaction times.

  • Possible Cause & Solution:

    • Poor Solubility: As the reaction progresses, the concentration of reactants decreases, potentially falling below the solubility limit in the chosen solvent.

      • Solution: Consider a solvent in which the adamantyl reactant has higher solubility, or add a co-solvent to maintain solubility throughout the reaction. Increasing the temperature can also help.

    • Reagent Decomposition: One of the reagents may be unstable under the reaction conditions.

      • Solution: Verify the stability of all reagents at the reaction temperature. If necessary, add the unstable reagent portion-wise over the course of the reaction.

    • Catalyst Deactivation: If a catalyst is used, it may become deactivated over time.

      • Solution: Use a more robust catalyst or add a fresh portion of the catalyst to the reaction mixture.

Issue 3: Difficulty in Product Purification

The nonpolar nature of the adamantane group can complicate the removal of unreacted starting materials and nonpolar byproducts.

  • Problem: The desired adamantyl product is difficult to separate from adamantane-containing starting materials or byproducts.

  • Possible Cause & Solution:

    • Similar Polarity: The product and impurities may have very similar polarities, making chromatographic separation challenging.

      • Solution 1 (Chromatography Optimization): If using silica gel chromatography, adding a small amount of a volatile base like triethylamine to the eluent can help if the compounds have basic functional groups that interact strongly with the acidic silica.[6] Alternatively, consider using a different stationary phase like alumina or a reverse-phase column.[6]

      • Solution 2 (Recrystallization): Carefully select a recrystallization solvent or solvent system. High-boiling point polar aprotic solvents such as DMF or DMSO can be effective for recrystallizing poorly soluble adamantane derivatives.[6]

      • Solution 3 (Sublimation): For volatile adamantane compounds, sublimation can be a highly effective purification technique to remove less volatile impurities.[6]

Data Presentation

Solubility of Adamantane Derivatives

The solubility of adamantyl compounds is highly dependent on the nature of the functional groups attached to the adamantane core. The following table provides some quantitative solubility data for adamantane and a functionalized derivative.

CompoundSolventTemperature (°C)Solubility
AdamantaneBenzeneRoom Temp.Soluble
AdamantaneHexaneRoom Temp.Soluble
AdamantaneChloroformRoom Temp.Soluble
AdamantaneWaterRoom Temp.Practically Insoluble[1][2]
1-Adamantanamine hydrochlorideWater250.0385 (mole fraction)
1-Adamantanamine hydrochlorideEthanol250.0089 (mole fraction)
1-Adamantanamine hydrochlorideAcetic Acid250.0192 (mole fraction)
1-Adamantanamine hydrochlorideDMF250.0021 (mole fraction)
1-Adamantanamine hydrochlorideNMP250.0025 (mole fraction)
1-Adamantanamine hydrochlorideDMAC250.0019 (mole fraction)

Data for 1-Adamantanamine hydrochloride adapted from literature.

Solvent Effects on Reaction Yields

The choice of solvent can significantly impact the yield of reactions involving adamantyl compounds. The following table summarizes yields for the synthesis of various adamantane derivatives in different solvent systems.

ReactionAdamantyl SubstrateReagentsSolventYield (%)
BrominationAdamantaneBromineNeat (no solvent)~93
AcetamidationAdamantaneNitric acid, AcetonitrileNone87
Acetamidation1-BromoadamantaneAcetylamide, Sulfuric acidAcetylamide~87
Friedel-Crafts Alkylation1-BromoadamantaneBenzene, InBr₃Dichloromethane91[7]
Friedel-Crafts Alkylation1-BromoadamantaneToluene, InBr₃Dichloromethane88[7]
Friedel-Crafts Alkylation1-BromoadamantaneAnisole, InBr₃Dichloromethane95[7]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Arenes with 1-Bromoadamantane

This protocol describes a general method for the indium-catalyzed Friedel-Crafts alkylation of aromatic compounds with 1-bromoadamantane.[7]

Materials:

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • 1-Bromoadamantane

  • Indium(III) bromide (InBr₃) or Indium(III) chloride (InCl₃)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate. If the substrate is a solid, dissolve it in a minimal amount of anhydrous dichloromethane.

  • Add 1-bromoadamantane (1.0 equivalent) to the flask.

  • Add the indium catalyst (InBr₃ or InCl₃, 5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Experimental Workflow for Friedel-Crafts Alkylation

FriedelCraftsWorkflow start Start setup Set up dry flask under inert atmosphere start->setup add_reactants Add aromatic substrate and 1-bromoadamantane setup->add_reactants add_catalyst Add Indium catalyst add_reactants->add_catalyst reaction Stir at room temperature add_catalyst->reaction monitor Monitor reaction by TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup Quench with NaHCO₃ and perform aqueous workup monitor->workup Complete purification Purify by column chromatography workup->purification end Characterize pure product purification->end

Caption: A typical experimental workflow for Friedel-Crafts alkylation.

Protocol 2: Synthesis of Adamantanone from Adamantane

This protocol is a common method for the oxidation of adamantane to adamantanone using concentrated sulfuric acid.[8]

Materials:

  • Adamantane

  • Concentrated sulfuric acid (98%)

  • Ice

  • Ether (for extraction) or equipment for steam distillation

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 400 mL of 98% sulfuric acid.

  • While stirring, add 100 g (0.735 mole) of powdered adamantane in one portion.

  • Heat the mixture rapidly to an internal temperature of 70°C.

  • Gradually increase the temperature to 80°C over a 2-hour period while maintaining vigorous stirring.

  • Continue stirring at 80°C for an additional 2 hours, then raise the temperature to 82°C.

  • Monitor the reaction for completion (e.g., by GC, ensuring the absence of adamantane and the intermediate adamantanol).

  • After the reaction is complete, cool the mixture and carefully pour it onto a large amount of crushed ice.

  • Isolation Option A (Extraction): Extract the quenched mixture with ether. Wash the ether layer, dry it, and evaporate the solvent to obtain crude adamantanone.

  • Isolation Option B (Steam Distillation): Immediately after quenching, subject the mixture to steam distillation to obtain pure adamantanone.

Note: This reaction is highly exothermic and involves corrosive materials. Appropriate safety precautions must be taken.

References

Technical Support Center: Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Synthetic Chemistry. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize unwanted elimination byproducts in their substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why do elimination reactions become more favorable at higher temperatures?

A1: Elimination reactions are generally favored at higher temperatures due to thermodynamics, specifically the principles of Gibbs free energy (ΔG = ΔH - TΔS). Elimination reactions typically result in an increase in the number of product molecules compared to substitution reactions, leading to a positive change in entropy (ΔS).[1][2] As the temperature (T) increases, the "-TΔS" term in the Gibbs free energy equation becomes more negative, making the overall ΔG for elimination more favorable (more spontaneous) compared to substitution.[1][3] Therefore, even if a substitution reaction has a lower activation energy, increasing the heat will favor the elimination pathway.[3][4][5]

Q2: How does the choice of solvent impact the competition between substitution and elimination?

A2: The solvent plays a critical role in determining the reaction pathway by stabilizing or destabilizing reactants, intermediates, and transition states.[6][7]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents have acidic protons and are excellent at solvating both cations and anions. They strongly solvate nucleophiles through hydrogen bonding, creating a "cage" that hinders their nucleophilicity more than their basicity.[6] This effect can favor elimination over substitution.[8] Additionally, their ability to stabilize carbocation intermediates makes them suitable for SN1 and E1 reactions.[9][10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents lack acidic protons. They solvate cations well but leave anions (the nucleophile/base) relatively "naked" and highly reactive.[6] This enhanced nucleophilicity strongly favors the SN2 mechanism.[11] For this reason, switching to a polar aprotic solvent is a common strategy to promote SN2 reactions over competing E2 reactions.[12]

Q3: What is the difference between nucleophilicity and basicity, and why is it important here?

A3: While all nucleophiles are Lewis bases, the terms describe different kinetic and thermodynamic properties.[13]

  • Basicity is a thermodynamic measure of a species' ability to accept a proton, defined by the equilibrium constant (pKa of the conjugate acid).[13]

  • Nucleophilicity is a kinetic measure of how rapidly a species attacks an electrophilic atom (usually carbon).[13]

This distinction is crucial because a strong base is not always a strong nucleophile, especially if it is sterically hindered. For example, potassium tert-butoxide is a very strong, bulky base that is a poor nucleophile, making it an excellent reagent for promoting E2 elimination while minimizing SN2 substitution.[14][15] Conversely, species like the iodide ion (I⁻) are excellent nucleophiles but weak bases, favoring substitution.[16][17]

Troubleshooting Guides

Issue 1: My reaction with a secondary alkyl halide is yielding primarily the elimination (E2) product instead of the desired substitution (SN2) product.

Potential Cause Recommended Solution Justification
Strongly Basic Nucleophile Use a good nucleophile that is a weaker base. Examples include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[12][16]Secondary substrates are susceptible to both SN2 and E2 pathways. A strong base will preferentially abstract a proton (E2), while a less basic, good nucleophile will favor attack at the electrophilic carbon (SN2).[17][18]
High Reaction Temperature Run the reaction at a lower temperature (e.g., room temperature or in an ice bath).Increasing temperature disproportionately favors elimination over substitution due to entropic factors.[1][4][19]
Polar Protic Solvent Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile.Polar aprotic solvents enhance the reactivity of the nucleophile, accelerating the SN2 rate relative to E2.[6][11]

Issue 2: I am observing a significant amount of E2 byproduct when performing an SN2 reaction on a primary alkyl halide.

Potential Cause Recommended Solution Justification
Sterically Hindered (Bulky) Base Use a smaller, unhindered strong nucleophile (e.g., NaOH, NaCN). Avoid bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).While primary halides strongly favor SN2, a sterically hindered base will have difficulty accessing the α-carbon for substitution and will preferentially remove a β-hydrogen, leading to the E2 product.[14][16][20]
Beta-Branching on Substrate If possible, redesign the synthesis to use a substrate without significant branching near the reaction center (e.g., a neopentyl-type structure).Steric hindrance from β-branching can slow the SN2 reaction rate, allowing the competing E2 pathway to become more significant.[17]

Summary of Influencing Factors

The outcome of the competition between substitution and elimination is dictated by several key factors. The following table summarizes their effects.

FactorFavors Substitution (SN)Favors Elimination (E)
Substrate Methyl > Primary > SecondaryTertiary > Secondary > Primary[18][21]
Nucleophile/Base Strong, non-basic nucleophiles (e.g., I⁻, RS⁻, N₃⁻)[16]Strong, bulky bases (e.g., t-BuOK)[14][15]
Solvent Polar Aprotic (e.g., DMSO, Acetone)[11]Polar Protic (e.g., Ethanol, Water)[8]
Temperature Lower Temperatures[5][19]Higher Temperatures[3][4]

The following table provides quantitative data on the effect of temperature on a specific reaction.

Table 1: Effect of Temperature on Product Distribution for 2-Bromobutane with NaOEt in Ethanol

Temperature% Elimination (Alkene)% Substitution (Ether)
25 °C82%18%
80 °C91.4%8.6%
(Data sourced from a classic study on the topic).[4]

Visual Guides

Reaction Pathway Diagram

G sub Secondary Alkyl Halide + Reagent (Nu⁻/Base) ts_sn2 Sₙ2 Transition State sub->ts_sn2  Attack at α-Carbon (Substitution) ts_e2 E2 Transition State sub->ts_e2  Attack at β-Hydrogen (Elimination) prod_sn2 Substitution Product ts_sn2->prod_sn2 prod_e2 Elimination Product (Alkene) ts_e2->prod_e2 G start Analyze Substrate sub_1 Primary (1°) start->sub_1 sub_2 Secondary (2°) start->sub_2 sub_3 Tertiary (3°) start->sub_3 reagent_1 Strong, Bulky Base? (e.g., t-BuOK) sub_1->reagent_1 Reagent? reagent_2 Strong Base? sub_2->reagent_2 Reagent? reagent_3 Strong Base? sub_3->reagent_3 Reagent? prod_e2_1 E2 Major Product reagent_1->prod_e2_1 Yes prod_sn2_1 Sₙ2 Major Product reagent_1->prod_sn2_1 No (Strong, unhindered Nu⁻) prod_e2_2 E2 Favored (Check Temp/Solvent) reagent_2->prod_e2_2 Yes reagent_2b Solvent? reagent_2->reagent_2b No (Weak Base/Good Nu⁻) prod_sn2_2 Sₙ2 Favored reagent_2b->prod_sn2_2 Polar Aprotic prod_sn1e1 Sₙ1/E1 Mixture reagent_2b->prod_sn1e1 Polar Protic (solvolysis) prod_e2_3 E2 Only reagent_3->prod_e2_3 Yes prod_sn1e1_3 Sₙ1/E1 Mixture (Heat favors E1) reagent_3->prod_sn1e1_3 No (Weak Base/Nu⁻)

References

Technical Support Center: Troubleshooting Low Conversion in Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction on an unsubstituted adamantane is resulting in low or no product yield. What are the common causes and how can I address them?

Low yields in the C-H functionalization of adamantane can stem from several factors, often related to the inherent stability of its C-H bonds and its rigid, cage-like structure.[1][2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Ensure these are optimized for your specific transformation.[3] Reactions may require elevated temperatures to overcome the high bond dissociation energies of adamantane's C-H bonds.[1][2]

  • Catalyst Inactivity or Degradation: If you are employing a catalytic system, such as a photoredox or hydrogen atom transfer (HAT) catalyst, ensure it is fresh and handled under the appropriate inert conditions to prevent degradation.[4][5][6] Consider screening different catalysts or increasing the catalyst loading.

  • Presence of Moisture or Oxygen: Many functionalization reactions, particularly those involving organometallic intermediates or radical species, are sensitive to moisture and oxygen.[3] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Insufficient Activation: The method of C-H activation may not be suitable or efficient enough. For instance, some radical initiators may not be powerful enough to abstract a hydrogen atom from the adamantane core effectively.[1]

Q2: I am observing poor regioselectivity in my adamantane functionalization, with a mixture of products functionalized at the tertiary (bridgehead) and secondary positions. How can I improve selectivity?

Achieving high regioselectivity is a common challenge due to the presence of four equivalent tertiary (3°) C-H bonds and twelve equivalent secondary (2°) C-H bonds.[1] The following strategies can be employed to enhance selectivity:

  • Leverage Inherent Reactivity: Radical-based C-H functionalization methods often exhibit a preference for the tertiary positions.[7] This is attributed to the greater stability of the resulting tertiary radical intermediate and reduced steric hindrance at the bridgehead positions.[7]

  • Catalyst-Controlled Functionalization: The choice of catalyst can profoundly influence regioselectivity. Specific photoredox and hydrogen atom transfer (HAT) catalyst systems have been developed to selectively target the strong tertiary C-H bonds.[4][5][6]

  • Directing Groups: Installing a directing group on the adamantane scaffold can guide a catalyst to a specific C-H bond, overriding the intrinsic reactivity patterns of the molecule.

  • Steric Hindrance: The bulky, three-dimensional structure of adamantane can be exploited.[8] Large, sterically demanding reagents or catalysts may preferentially react at the more accessible tertiary positions.[7][8]

Q3: My functionalization reaction on a pre-functionalized adamantane derivative is giving low yields. What could be the issue?

When working with substituted adamantanes, additional factors come into play:

  • Steric Hindrance from Substituents: Existing substituents on the adamantane core can sterically block the approach of reagents to nearby C-H bonds.[7] If possible, consider using smaller, less sterically encumbered reagents or catalysts.

  • Electronic Effects: The electronic nature of the substituent can significantly impact the reactivity of the adamantane cage. Electron-withdrawing groups can deactivate the molecule, making C-H activation more difficult.[1] In such cases, more forcing reaction conditions or a more reactive catalyst system may be necessary.

Troubleshooting Guides

Issue 1: Low Yield in a Photoredox-Catalyzed C-H Alkylation

If you are experiencing low yields in a photoredox-catalyzed C-H alkylation of adamantane, consult the following troubleshooting workflow:

G start Low Yield in Photoredox C-H Alkylation check_catalyst Verify Catalyst Integrity - Fresh Photocatalyst? - Fresh HAT Catalyst? - Handled under inert conditions? start->check_catalyst check_conditions Review Reaction Conditions - Anhydrous Solvent? - Degassed System? - Correct Wavelength and Light Source? check_catalyst->check_conditions Catalyst OK optimize_reagents Optimize Reagent Stoichiometry - Vary Alkene:Adamantane Ratio - Adjust Catalyst Loading check_catalyst->optimize_reagents Catalyst Suspect Replace and Retry check_conditions->optimize_reagents Conditions OK screen_solvents Screen Solvents - Vary polarity (e.g., DCE, MeCN, DMF) check_conditions->screen_solvents Conditions Suspect Correct and Retry screen_catalysts Screen Alternative Catalysts - Different Photocatalyst (e.g., Iridium, Ruthenium) - Different HAT catalyst optimize_reagents->screen_catalysts No Improvement end_good Improved Yield optimize_reagents->end_good Improvement Observed screen_catalysts->screen_solvents No Improvement screen_catalysts->end_good Improvement Observed screen_solvents->end_good Improvement Observed end_bad Yield Still Low Consult further literature for specific substrate screen_solvents->end_bad No Improvement

Caption: Troubleshooting workflow for low yield in photoredox C-H alkylation.

Issue 2: Poor Regioselectivity (Tertiary vs. Secondary Functionalization)

If your reaction is producing an undesirable mixture of tertiary and secondary functionalized products, use this guide to improve selectivity:

G start Poor Regioselectivity (3° vs 2° mixture) assess_method Assess Functionalization Method start->assess_method radical_path Radical Pathway Favored? (e.g., HAT, photoredox) assess_method->radical_path ionic_path Ionic/Carbocation Pathway? radical_path->ionic_path No optimize_radical Optimize for 3° Selectivity - Use sterically bulky HAT catalyst - Lower temperature radical_path->optimize_radical Yes optimize_ionic Consider Steric Effects - Use bulkier reagent/catalyst - Change Lewis acid ionic_path->optimize_ionic change_method Change Primary Strategy - Switch to a known  3°-selective method optimize_radical->change_method No Improvement end_good Improved Regioselectivity optimize_radical->end_good Improvement optimize_ionic->change_method No Improvement optimize_ionic->end_good Improvement change_method->end_good Successful end_bad Selectivity Still Poor Consider a directing group strategy change_method->end_bad Unsuccessful

Caption: Decision tree for improving regioselectivity in adamantane functionalization.

Data on Reaction Conditions

Successful adamantane functionalization is highly dependent on the specific reaction type. Below are tables summarizing optimized conditions from published literature for different C-H functionalization strategies.

Table 1: Photoredox-Mediated C-H Alkylation of Adamantane [4][5][6]

ParameterOptimized ConditionYield (%)Regioselectivity (3°:2°)
Photocatalyst Ir(dF(CF3)ppy)2(dtbbpy)PF672>20:1
HAT Catalyst Quinuclidinol derivative
Alkene Partner Phenyl Vinyl Sulfone
Solvent Dichloroethane (DCE)
Light Source Blue LEDs
Temperature Room Temperature
Atmosphere Inert (Nitrogen/Argon)

Table 2: Metal-Free Oxidative Carbonylation [1]

ParameterOptimized ConditionYield (%)Regioselectivity (3°:2°)
Initiator Di-tert-butyl peroxide (DTBP)772:1
Carbon Source Carbon Monoxide (CO)
Solvent Benzene
Temperature 140 °C
Atmosphere CO / Air

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Tertiary-Selective C-H Alkylation of Adamantane

This protocol is adapted from methodologies demonstrating high regioselectivity for the bridgehead C-H bonds.[4][5]

Materials:

  • Adamantane

  • Alkene (e.g., Phenyl Vinyl Sulfone)

  • Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., a quinuclidinol derivative)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

  • Schlenk tube or similar reaction vessel

  • Stir plate

  • Blue LED light source

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add adamantane (1.5 equiv.), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (10-20 mol%).

  • Add the alkene (1.0 equiv.) to the tube.

  • Add anhydrous, degassed solvent to achieve the desired concentration (typically 0.1 M).

  • Ensure the mixture is thoroughly degassed by performing several freeze-pump-thaw cycles.

  • Place the reaction vessel on a stir plate and begin vigorous stirring.

  • Irradiate the mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product using standard column chromatography techniques.

Protocol 2: General Procedure for Free-Radical Bromination of Adamantane

This is a classic method that preferentially functionalizes the tertiary bridgehead positions.

Materials:

  • Adamantane

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • Reflux condenser

  • Heating mantle

  • Light source (e.g., UV lamp or high-wattage incandescent bulb) for initiation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve adamantane in a minimal amount of carbon tetrachloride.

  • Carefully add bromine to the solution. The reaction is typically run in excess of adamantane to minimize di- and polybromination.

  • Gently heat the mixture to reflux while irradiating with a light source to initiate the radical chain reaction.

  • Continue the reaction until the bromine color has significantly faded, indicating its consumption.

  • Cool the reaction mixture to room temperature.

  • Quench any remaining bromine by carefully adding a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-bromoadamantane by recrystallization or sublimation.

References

characterization of impurities in 2-(1-Adamantyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 2-(1-Adamantyl)propan-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound, typically performed via a Grignard reaction, can stem from several factors:

  • Moisture in the Reaction: Grignard reagents are highly reactive towards protic solvents, especially water.[1] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the ketone and thereby lowering the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Impure Magnesium: The magnesium turnings used to generate the Grignard reagent should be fresh and free of oxidation. An oxidized surface can hinder the reaction.

  • Side Reactions: The formation of byproducts, such as the coupling of the Grignard reagent to form biadamantane, can consume the reagent and reduce the yield of the desired product.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be checked by monitoring the disappearance of the starting materials using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: I'm observing an unexpected peak in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. How do I identify this impurity?

A2: An unexpected peak in your GC-MS chromatogram indicates the presence of an impurity. The first step is to analyze the corresponding mass spectrum for that peak.

  • Unreacted Starting Materials: Compare the mass spectrum of the impurity with the spectra of your starting materials (e.g., 1-bromoadamantane, acetone).

  • Adamantane: A peak with a mass-to-charge ratio (m/z) corresponding to adamantane (C10H16, molecular weight ~136.23) may indicate that the Grignard reagent was quenched by moisture.[]

  • Coupling Byproduct (Biadamantane): A high molecular weight peak could correspond to biadamantane, the result of a coupling side reaction.[2]

  • Database Search: Use a mass spectral library (e.g., NIST) to search for matches to the impurity's mass spectrum.[4]

Q3: My Nuclear Magnetic Resonance (NMR) spectrum shows more signals than expected for the pure product. What could these be?

A3: Extraneous signals in an NMR spectrum point to the presence of impurities.

  • Unreacted Ketone: If you used a ketone like acetone as a starting material, you might see a characteristic singlet in the 1H NMR spectrum around 2.1 ppm.

  • Solvent Residue: Residual solvents from the reaction or purification steps are a common source of extra peaks. For example, diethyl ether will show a quartet around 3.5 ppm and a triplet around 1.2 ppm.

  • Adamantane: If adamantane is present as a byproduct, you will see its characteristic broad signals in the 1H NMR spectrum.

  • Structural Isomers: Depending on the synthetic route, it's possible to form isomers. For instance, if starting from 2-adamantanone, the addition of a Grignard reagent will result in a 2-substituted-2-adamantanol.[5] Carefully analyze the chemical shifts and coupling patterns to identify any isomeric impurities.

Q4: What is the best way to purify the crude this compound?

A4: Purification of the final product is crucial to remove unreacted starting materials and byproducts.

  • Recrystallization: This is often an effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. A non-polar solvent like cyclohexane or heptane could be a good starting point.

  • Column Chromatography: For difficult separations or to remove trace impurities, column chromatography on silica gel is a standard technique. A solvent system with low polarity, such as a mixture of hexanes and ethyl acetate, is typically used to elute the relatively non-polar adamantane derivatives.

Impurity Profile and Characterization Data

The following table summarizes potential impurities, their likely origin, and key analytical data points for identification.

Impurity NamePossible OriginMolecular Weight ( g/mol )Key GC-MS (m/z) FragmentsKey ¹H NMR Signals (ppm, CDCl₃)
AdamantaneQuenching of Grignard reagent136.23136, 93, 79Broad singlets ~1.7-1.9
1-BromoadamantaneUnreacted starting material215.13216/214 (M+), 135 (M-Br)Signals characteristic of the adamantyl cage
AcetoneUnreacted starting material58.0858, 43Singlet ~2.1
BiadamantaneGrignard coupling side reaction270.45270, 135Complex aliphatic signals
2-(1-Adamantyl)propan-1-olIsomeric impurity194.31194, 135, 107Different chemical shifts for CH-OH and methyl groups compared to the main product

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol outlines a general method for analyzing the purity of this compound and identifying volatile impurities.[6]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a GC vial. Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify impurities by comparing their mass spectra against a reference library (e.g., NIST, Wiley).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of the desired product and identifying non-volatile or isomeric impurities.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer.

    • Typical spectral width: 0-12 ppm.

    • Verify the expected signals for this compound: signals for the adamantyl protons, a singlet for the two methyl groups, and a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O).

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • Verify the expected number of carbon signals corresponding to the product's structure. Note the characteristic signals for the quaternary carbons of the adamantyl cage and the carbinol carbon.

Visual Guides

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Formation 1-Bromoadamantane 1-Bromoadamantane Grignard_Reagent 1-Adamantylmagnesium bromide 1-Bromoadamantane->Grignard_Reagent Diethyl Ether Mg Mg Mg->Grignard_Reagent Acetone Acetone Workup Acidic Workup (e.g., NH4Cl) Acetone->Workup Grignard_Reagent->Workup Nucleophilic Addition Product This compound Workup->Product Side_Reactions cluster_impurities Potential Impurities Grignard_Reagent 1-Adamantylmagnesium bromide Adamantane Adamantane Grignard_Reagent->Adamantane H₂O (Moisture) Biadamantane Biadamantane (Coupling Product) Grignard_Reagent->Biadamantane Self-Coupling (Wurtz-type reaction) Troubleshooting_Workflow Start Unexpected Result in Initial Analysis (e.g., GC, TLC) GCMS Run GC-MS Analysis Start->GCMS NMR Run ¹H and ¹³C NMR Start->NMR AnalyzeMS Analyze Mass Spectrum of Impurity Peak GCMS->AnalyzeMS Compare Compare with Starting Materials & Database AnalyzeMS->Compare Purify Select Purification Strategy (Recrystallization, Chromatography) Compare->Purify AnalyzeNMR Analyze Chemical Shifts & Coupling Patterns NMR->AnalyzeNMR Identify Identify Impurity Structure (e.g., Isomer, Byproduct) AnalyzeNMR->Identify Identify->Purify

References

Technical Support Center: Scaling Up the Synthesis of Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of adamantane-based compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of adamantane derivatives, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yields in Adamantane Functionalization Reactions

Q1: Why is my yield of adamantanone consistently low when oxidizing adamantane with sulfuric acid?

A: Low yields in this common synthesis are often traced back to several key factors:

  • Purity of Starting Materials: Impurities in the adamantane starting material can lead to unintended side reactions, which significantly reduces the yield of the desired adamantanone and complicates the purification process.[1][2]

    • Solution: Always use high-purity adamantane from a reliable supplier. It is recommended to perform quality checks on starting materials before beginning the synthesis.[1][2]

  • Reaction Temperature and Time: The oxidation of adamantane is highly sensitive to temperature.

    • Problem: Temperatures that are too high can cause decomposition of the product and the formation of non-distillable residues, while temperatures that are too low result in an incomplete reaction.[1]

    • Solution: A gradual, controlled increase in temperature is often most effective. For example, a protocol might involve heating the mixture to 70°C and then slowly raising it to 80-82°C over several hours.[1]

  • Oxidizing Agent Composition: The concentration and composition of the oxidizing agent are critical.

    • Solution: Consider using an oxidizing agent where a carboxylic acid (e.g., trifluoroacetic acid, monochloroacetic acid) or a sulfonic acid is present with the sulfuric acid. This has been shown to improve selectivity and yield, often in a shorter reaction time.

  • Catalysts: The absence of a catalyst or the use of an inappropriate one can affect selectivity.

    • Solution: The addition of a catalytic amount of sodium nitrite (e.g., 2% of the adamantane weight) has been reported to increase the yield to around 77%.[1]

Q2: My Ritter reaction of 1-bromoadamantane with a nitrile is giving a poor yield of the desired N-(1-adamantyl)amide. What could be the issue?

A: The Ritter reaction is sensitive to several factors that can impact the yield:

  • Acid Catalyst: The strength and concentration of the acid catalyst are crucial for the formation of the stable 1-adamantyl cation.

    • Solution: Ensure you are using a strong acid like concentrated sulfuric acid in sufficient molar excess. For example, using 6 molar equivalents of 96% sulfuric acid is a common condition.[3]

  • Reaction Temperature: The temperature needs to be carefully controlled to promote the reaction without causing degradation.

    • Solution: A common procedure involves adding the sulfuric acid at a controlled temperature (e.g., 115°C) and then increasing it to 125-130°C to drive the reaction to completion.[3]

  • Purity of Nitrile: Impurities in the nitrile can interfere with the reaction.

    • Solution: Use a freshly distilled or high-purity nitrile.

Issue 2: Purification Challenges

Q1: I am having difficulty purifying my hydroxylated adamantane derivative from a microbial biotransformation.

A: Purification of hydroxylated adamantanes from complex culture broths can be challenging.

  • Problem: Inefficient extraction from the culture broth.

    • Solution: Use an appropriate organic solvent for extraction, such as ethyl acetate. The choice of solvent will depend on the polarity of the target adamantanols.[4]

  • Problem: Co-extraction of interfering compounds from the culture medium.

    • Solution: Employ chromatographic techniques for purification. Silica gel column chromatography is a common method for separating adamantane derivatives. High-performance liquid chromatography (HPLC) can also be used for analytical and preparative separations.[4]

  • Problem: The presence of multiple hydroxylated by-products.

    • Solution: Optimize the reaction time. Shorter incubation times may favor the formation of the mono-hydroxylated product, while longer times could lead to the formation of diols and other poly-hydroxylated derivatives.[4]

Q2: Recrystallization of my adamantane-based compound results in low recovery or an oily product.

A: Recrystallization issues are common when dealing with the rigid and often highly crystalline adamantane scaffold.

  • Problem: Low yield after recrystallization.

    • Possible Causes: The chosen solvent is too effective, even at low temperatures; the cooling process was too rapid; or the starting material had low purity.[5]

    • Solution: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Allow the solution to cool slowly to promote the formation of larger, purer crystals.[6]

  • Problem: The compound "oils out" instead of crystallizing.

    • Solution: This often happens when the solution is supersaturated or cools too quickly. Try using a more dilute solution, cooling it more slowly, or using a mixed-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.[6]

  • Problem: The compound is insoluble in common recrystallization solvents.

    • Solution: Due to the rigid and symmetrical structure, some adamantane derivatives have low solubility. Consider using high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Be aware that these solvents can be difficult to remove completely.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to watch out for during the bromination of adamantane?

A1: The primary side reaction is over-bromination, leading to the formation of di-, tri-, and even tetra-brominated adamantanes.[7] The degree of bromination is highly dependent on the reaction conditions, including the brominating agent, catalyst, temperature, and reaction time. Using a Lewis acid catalyst generally promotes multiple substitutions.[8]

Q2: How can I monitor the progress of my adamantane synthesis reaction?

A2: The choice of monitoring technique depends on the specific reaction and the properties of the reactants and products.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.[3][5]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable adamantane derivatives. It can provide quantitative information on the reaction progress.[3]

  • High-Performance Liquid Chromatography (HPLC): Suitable for a wider range of adamantane derivatives, including those that are less volatile or thermally sensitive. It is a powerful tool for quantitative analysis and purity assessment.[4][5]

Q3: What are the key safety precautions to take when working with brominating agents for adamantane synthesis?

A3: Many brominating agents are hazardous and require careful handling.

  • Elemental Bromine (Br₂): Highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[9]

  • Lewis Acids (e.g., AlBr₃): These are often moisture-sensitive and can react violently with water. They should be handled under an inert atmosphere.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before starting an experiment.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of 1-Bromoadamantane
Brominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Elemental Bromine (Br₂)None (neat)85 - 1109~93[9]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Trichloromethane65 - 7024 - 3691[9]
Bromotrichloromethane (BrCCl₃)Mo(CO)₆140 - 1605 - 10up to 99[9][10]
Table 2: Yields for Friedel-Crafts Alkylation of Arenes with 1-Bromoadamantane
Aromatic SubstrateCatalyst (mol%)ProductYield (%)Reference
BenzeneInBr₃ (5)1-Adamantylbenzene91[11]
TolueneInBr₃ (5)1-(p-Tolyl)adamantane95[11]
AnisoleInBr₃ (5)1-(4-Methoxyphenyl)adamantane98[11]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane

Materials:

  • Adamantane

  • Liquid Bromine

Procedure:

  • In a suitable reaction flask, place 10.0 g (0.0734 mol) of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • Allow the reaction to cool to room temperature and leave it overnight.

  • The crude product can be purified by distillation or recrystallization to yield 1-bromoadamantane.[9]

Protocol 2: Ritter Reaction for the Synthesis of N-(1-Adamantyl)acetamide

Materials:

  • 1-Bromoadamantane

  • Acetylamide

  • Concentrated Sulfuric Acid (96%)

Procedure:

  • In a reaction vessel, heat acetylamide until it melts (approximately 82°C).

  • With stirring, add 1-bromoadamantane (1 molar equivalent) over a period of 30 minutes.

  • Slowly add 96% sulfuric acid (6 molar equivalents) dropwise over 30 minutes, maintaining the temperature at 115°C.

  • After the addition is complete, raise the temperature to 125-130°C.

  • Monitor the reaction progress by TLC until the 1-bromoadamantane is completely consumed (approximately 3.5 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water and stir for 1 hour at 0-5°C.

  • Filter the precipitated product and wash it with cold water.

  • The crude N-(1-adamantyl)acetamide can be purified by recrystallization.[3]

Mandatory Visualization

Signaling Pathways

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding Memantine Memantine (Adamantane Derivative) Memantine->NMDA_Receptor Blocks Channel (Uncompetitive Antagonist) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Channel Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Activates Neuronal_Activity Modulation of Neuronal Activity Signaling_Cascade->Neuronal_Activity

Caption: NMDA receptor signaling pathway and the inhibitory action of Memantine.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1_Agonist GLP-1 Receptor Agonist (e.g., Adamantane-based DPP-4 inhibitors) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granules PKA->Insulin_Granules Promotes Exocytosis Epac2->Insulin_Granules Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: GLP-1 signaling pathway in pancreatic β-cells.

Experimental Workflows

Adamantane_Bromination_Workflow start Start reactants Combine Adamantane and Brominating Agent start->reactants reaction Heat Reaction Mixture (e.g., 85-110°C) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Quench Excess Bromine & Isolate Crude Product monitoring->workup Complete purification Purify by Recrystallization or Distillation workup->purification product 1-Bromoadamantane purification->product

Caption: Experimental workflow for the synthesis of 1-bromoadamantane.

Ritter_Reaction_Workflow start Start reactants Combine 1-Bromoadamantane, Nitrile, and Acid Catalyst start->reactants reaction Heat Reaction Mixture (e.g., 115-130°C) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Quench with Ice Water & Isolate Crude Product monitoring->workup Complete purification Purify by Recrystallization workup->purification product N-(1-Adamantyl)amide purification->product

Caption: Experimental workflow for the Ritter reaction of 1-bromoadamantane.

References

Technical Support Center: Managing Steric Hindrance in Adamantyl Derivative Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance in the functionalization of adamantane and its derivatives. The unique, rigid, and bulky cage-like structure of adamantane presents significant synthetic challenges but also offers opportunities in fields like drug discovery and materials science.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant challenge in adamantane chemistry?

A1: The adamantane core is a rigid, tricyclic hydrocarbon with a diamondoid structure. This unique geometry creates two types of carbon-hydrogen bonds: four tertiary (methine) C-H bonds at the bridgehead positions and six secondary (methylene) C-H bonds. The primary challenges arise from:

  • Steric Bulk: The cage-like structure physically blocks the approach of reagents, especially bulky ones. This can lead to low reaction yields, slow reaction rates, or a complete lack of reactivity.[1][2]

  • Accessibility: While the tertiary C-H bonds are electronically more reactive due to the stability of the resulting carbocation or radical intermediates, they are sterically encumbered.[2][4] The secondary positions are even more shielded, making their functionalization challenging.[2]

  • Regioselectivity: Differentiating between the tertiary and secondary positions is a common problem. Many reactions preferentially target the more reactive tertiary positions, but achieving selectivity for the secondary sites often requires specialized strategies.[5][6]

Q2: What are the general strategies to manage steric hindrance in reactions involving adamantyl derivatives?

A2: Several strategies can be employed to overcome the steric challenges of the adamantane scaffold:

  • Catalyst Selection: Utilizing highly active catalysts can facilitate reactions even with sterically demanding substrates. For example, palladium catalysts with bulky, electron-rich phosphine ligands like tri(1-adamantyl)phosphine (PAd₃) have shown exceptional performance in cross-coupling reactions.[7] Cobalt-based catalysts have also been used for efficient C-H bond arylations.[5]

  • Radical Reactions: Radical-based C-H functionalization is often effective as radical intermediates are less sensitive to steric bulk compared to ionic intermediates. These methods can provide high regioselectivity for the tertiary positions.[4][8]

  • Biocatalysis: Enzymes, such as cytochrome P450, can offer high regio- and stereoselectivity under mild conditions due to the specific binding of the substrate in the enzyme's active site.[6]

  • Protecting Groups: In multifunctional adamantane derivatives, protecting groups can be used to temporarily block more reactive or less sterically hindered sites, directing the reaction to the desired position.[9][10]

  • Reaction Conditions: Optimizing reaction conditions, such as using higher temperatures, microwave irradiation, or high-pressure conditions, can provide the necessary energy to overcome activation barriers caused by steric hindrance.

Q3: How does the steric bulk of the adamantyl group influence drug design and development?

A3: The adamantyl group is a valuable pharmacophore in drug design precisely because of its steric and physicochemical properties.[1][11]

  • Increased Lipophilicity: As a bulky, non-polar group, it significantly increases the lipophilicity of a molecule, which can improve its pharmacokinetic profile, such as absorption and distribution.[1][11]

  • Metabolic Shielding: Its steric bulk can physically shield adjacent functional groups from metabolic enzymes, increasing the drug's stability and plasma half-life.[1][12]

  • Target Binding: The rigid, three-dimensional shape of adamantane can serve as a scaffold to orient other functional groups for optimal binding to biological targets like ion channels or enzyme active sites.[11][12] For example, amantadine's antiviral activity is attributed to its ability to block the M2 proton channel of the influenza A virus.[13][14]

  • Escaping 'Flat Land': Incorporating the 3D adamantane scaffold is a strategy to move away from the predominantly flat, aromatic structures common in drug discovery, allowing for better exploration of three-dimensional binding pockets.[11]

Q4: Can computational chemistry be used to predict or manage steric effects in adamantane reactions?

A4: Yes, computational methods are powerful tools for understanding and predicting steric hindrance.

  • Steric Mapping: Techniques like calculating the "buried volume" (%VBur) can quantify the steric environment around a catalytic center, helping to rationalize experimental outcomes and predict the effect of ligand modifications on stereoselectivity.[15]

  • Reaction Modeling: Density Functional Theory (DFT) calculations can model transition states to determine the energy barriers for different reaction pathways. This allows for the in-silico screening of catalysts or reagents to find those that minimize steric clashes.[15]

  • Binding Energy Calculations: In drug design, molecular docking and molecular dynamics simulations can predict how an adamantyl-containing molecule will fit into a binding pocket and calculate binding affinities, guiding the design of more potent inhibitors.[16]

Troubleshooting Guides

Problem 1: Low reaction yield or no reaction.

  • Q: My reaction with a bulky adamantyl substrate is resulting in a very low yield. What are the common causes and how can I improve it?

    • A: Low yields are often a direct consequence of steric hindrance preventing reagent access.

      • Troubleshooting Steps:

        • Assess Reagent Size: If possible, switch to a smaller, less sterically demanding reagent to facilitate approach to the adamantane core.

        • Enhance Catalyst Activity: For catalyzed reactions like cross-couplings, use ligands designed for sterically hindered substrates. Bulky, electron-donating phosphine ligands (e.g., PAd₃, P(t-Bu)₃) can promote the high activity needed for these transformations.[7]

        • Increase Reaction Energy: Systematically increase the reaction temperature. If the reactants are thermally stable, higher temperatures can provide the activation energy needed to overcome steric barriers. Microwave heating can also be effective.

        • Change the Solvent: The solvent can influence the effective size of reagents and the stability of transition states. Experiment with a range of solvents with different polarities.

Problem 2: Poor regioselectivity between tertiary and secondary positions.

  • Q: I am attempting to functionalize my adamantane derivative, but I get a mixture of products at the bridgehead (tertiary) and methylene (secondary) positions. How can I control the regioselectivity?

    • A: The tertiary C-H bonds are more reactive, but achieving exclusive selectivity can be difficult.

      • Troubleshooting Steps:

        • Favoring Tertiary Functionalization (C1):

          • Radical Abstraction: Use reactions that proceed via a radical mechanism. Hydrogen Atom Transfer (HAT) reactions often show a strong preference for the weaker tertiary C-H bonds.[2][5]

          • Carbocation Formation: Reactions involving carbocation intermediates (e.g., Friedel-Crafts type reactions in strong acid) will almost exclusively occur at the bridgehead positions where the carbocation is most stable.[4]

        • Favoring Secondary Functionalization (C2):

          • Directed Reactions: Introduce a directing group onto the adamantane scaffold that positions a reagent or catalyst to react with a specific secondary C-H bond.

          • Biocatalysis: Certain enzymes can hydroxylate adamantane at the secondary position with high selectivity, a transformation that is very challenging with standard chemical methods.[6]

Problem 3: Unwanted side reactions due to multiple reactive sites.

  • Q: My adamantane starting material has multiple functional groups, and I am observing side reactions instead of the desired transformation. How can I prevent this?

    • A: When multiple reactive groups are present, a protecting group strategy is often necessary.[9]

      • Troubleshooting Steps:

        • Identify Reactive Groups: Determine which functional groups might be interfering with your desired reaction.

        • Select an Orthogonal Protecting Group: Choose a protecting group for the interfering functional group that is stable to the conditions of your main reaction but can be removed later under different, non-interfering conditions.[9] For example, use a Boc group for an amine if your reaction is base-catalyzed, or an adamantyloxycarbonyl group for robust protection.[10][17]

        • Execute the Protection-Reaction-Deprotection Sequence:

          • Step 1: Protect the interfering functional group.

          • Step 2: Perform the desired reaction on the target functional group.

          • Step 3: Remove the protecting group to reveal the original functionality.

Data Presentation

Table 1: Comparison of Catalyst Systems for C-H Alkylation of Adamantane

EntryCatalyst SystemAlkene PartnerYield (%)Regioselectivity (3°:2°)Reference
1Ir-2 / Q-1Phenyl vinyl sulfone45%>20:1[5]
2Ir-2 / Q-3Phenyl vinyl sulfone66%>20:1[5]
3Ir-2 / Q-3Acrylonitrile82%>20:1[5]
4Ir-2 / Q-3Methyl acrylate94%>20:1[5]

Data summarized from a study on catalyst-controlled C-H functionalization, highlighting the preference for the tertiary (3°) position.[5]

Table 2: Regioselectivity of Adamantane Hydroxylation

MethodCatalyst/EnzymeProduct Ratio (1-adamantanol : 2-adamantanol)CommentsReference
ChemicalPeroxides / HeatVaries, often low selectivityRequires harsh conditions, side reactions common.[6]
BiocatalyticCytochrome P450camLow activity, but selective for 1-adamantanolNative enzyme has poor binding for adamantane.[6]
BiocatalyticEngineered P450Up to 48:1 (favoring 1-adamantanol)Enzyme engineering improves activity and selectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C–H Alkylation of Adamantane

This protocol is adapted from the work of MacMillan and coworkers on selective H-atom transfer.[5]

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add adamantane (0.5 mmol, 1.0 equiv.), the iridium photocatalyst Ir-2 (0.005 mmol, 0.01 equiv.), and the HAT catalyst Q-3 (0.05 mmol, 0.1 equiv.).

  • Reagent Addition: Add the desired alkene (e.g., methyl acrylate, 0.75 mmol, 1.5 equiv.).

  • Solvent and Degassing: Add acetone (5.0 mL) as the solvent. Seal the vial with a cap and degas the solution for 15 minutes by sparging with nitrogen.

  • Irradiation: Place the vial approximately 2-5 cm from two 456 nm LED lamps and stir vigorously. Ensure the reaction is cooled with a fan to maintain ambient temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions typically run for 8–48 hours.[5]

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired alkylated adamantane product.

Protocol 2: Synthesis of Tri(1-adamantyl)phosphine (PAd₃)

This protocol is adapted from the synthesis reported by Sigman, Toste, and coworkers.[7]

  • Reaction Setup: In a glovebox, add di(1-adamantyl)phosphine (HPAd₂) (1.0 equiv.) and 1-adamantyl acetate (1-AdOAc) (1.2 equiv.) to a flame-dried Schlenk flask with a stir bar.

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) as the solvent. Cool the flask to 0 °C in an ice bath. Slowly add trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the phosphonium salt (HPAd₃)⁺(OTf)⁻ can be monitored by ³¹P NMR.

  • Neutralization and Isolation: Remove the DCM under vacuum. Add anhydrous diethyl ether to the residue, followed by slow, dropwise addition of triethylamine (Et₃N) (1.5 equiv.) at room temperature.

  • Precipitation and Filtration: The free phosphine, PAd₃, will precipitate as a white solid. Continue stirring for 1 hour. Collect the solid by filtration, wash with copious amounts of diethyl ether, and dry under high vacuum. The resulting PAd₃ is a highly crystalline solid that can be handled briefly in air.[7]

Visualizations

Troubleshooting_Low_Yield start Problem: Low Reaction Yield q1 Is the reagent sterically demanding? start->q1 q2 Is the reaction catalyzed? q1->q2 No sol1 Action: Switch to a smaller, less bulky reagent. q1->sol1 Yes q3 Have reaction conditions been optimized? q2->q3 No sol2 Action: Use a highly active catalyst (e.g., with bulky phosphine ligands). q2->sol2 Yes sol3 Action: Increase temperature or use microwave irradiation. q3->sol3 No sol4 Action: Screen alternative solvents. sol3->sol4

Caption: A decision workflow for troubleshooting low yields in adamantyl reactions.

Regioselectivity_Strategy cluster_tertiary Targeting Tertiary (C1) Position cluster_secondary Targeting Secondary (C2) Position goal Goal: Control Regioselectivity strat1 Radical Reactions (e.g., HAT) goal->strat1 strat2 Carbocation-based Rxns (e.g., Friedel-Crafts) goal->strat2 strat3 Directed C-H Functionalization goal->strat3 strat4 Biocatalysis (Enzyme-mediated) goal->strat4 reason1 Favors weaker C-H bond and stable radical strat1->reason1 reason2 Favors most stable carbocation intermediate strat2->reason2 reason3 Directing group positions reagent spatially strat3->reason3 reason4 Enzyme active site controls substrate orientation strat4->reason4 Protecting_Group_Workflow start Start: Multifunctional Adamantane step1 Step 1: Identify interfering functional group(s). start->step1 step2 Step 2: Select & apply orthogonal protecting group. step1->step2 step3 Step 3: Perform desired reaction on unprotected site. step2->step3 step4 Step 4: Remove protecting group (Deprotection). step3->step4 end Finish: Selectively Modified Product step4->end

References

Technical Support Center: Overcoming Solubility Issues with Adamantane Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with adamantane-containing compounds in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why are adamantane and its derivatives often poorly soluble in water?

A1: The adamantane cage is a rigid, bulky, and highly lipophilic (fat-loving) hydrocarbon structure. This nonpolar nature leads to unfavorable interactions with polar solvents like water, resulting in low aqueous solubility.[1] The strong crystal lattice energy of many solid adamantane derivatives can also contribute to their poor solubility.

Q2: What are the general strategies to improve the aqueous solubility of adamantane compounds?

A2: Several strategies can be employed to enhance the aqueous solubility of adamantane derivatives:

  • Chemical Modification: Introducing polar functional groups (e.g., amines, hydroxyls, carboxylic acids) onto the adamantane scaffold can increase polarity and improve water solubility.[1] Synthesizing water-soluble prodrugs is another effective chemical modification approach.

  • Formulation Strategies:

    • pH Adjustment: For adamantane compounds with ionizable groups (e.g., amino or carboxyl groups), adjusting the pH of the solution to form a salt can significantly increase solubility.[1]

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can enhance the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[1]

    • Cyclodextrin Complexation: Adamantane's hydrophobic moiety can form inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, thereby increasing the apparent water solubility of the compound.[1][2]

    • Nanoparticle Formulation: Encapsulating adamantane compounds within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their dispersion and effective solubility in aqueous media.

  • Physical Modification:

    • Particle Size Reduction: Techniques like micronization increase the surface area of the solid compound, which can lead to an improved dissolution rate.[1]

Q3: In which solvents is adamantane itself soluble?

A3: Adamantane is practically insoluble in water due to its nonpolar nature.[3][4] However, it exhibits good solubility in various nonpolar organic solvents, including:

  • Benzene

  • Hexane

  • Chloroform[3]

The solubility of adamantane in these organic solvents generally increases with temperature.[3]

Troubleshooting Guide

Issue 1: My adamantane compound precipitates out of my aqueous buffer during my experiment.

This is a common issue, especially when diluting a stock solution of the compound that is prepared in an organic solvent.

  • Possible Cause 1: Low Intrinsic Aqueous Solubility. The inherent solubility of your compound in the aqueous buffer may be very low.

    • Solution: Consider using a solubilization technique. Cyclodextrin complexation or the use of a co-solvent system may be necessary to maintain solubility.

  • Possible Cause 2: pH of the Buffer. If your compound has an ionizable group, its solubility will be pH-dependent.

    • Solution: Determine the pKa of your compound. For a basic compound, using a buffer with a pH below the pKa will form the more soluble salt. For an acidic compound, a buffer with a pH above the pKa is required.

  • Possible Cause 3: Co-solvent "Crashing Out". When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.

    • Solution:

      • Optimize Co-solvent Concentration: Try to use the lowest possible concentration of the organic co-solvent in your final solution.

      • Slow Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to allow for better mixing and prevent localized high concentrations.

      • Warm the Solution: Gentle warming may help redissolve the precipitate, but be cautious of compound stability at higher temperatures.

Issue 2: I am trying to dissolve my adamantane derivative directly in an aqueous buffer, but it won't go into solution.

  • Possible Cause 1: Insufficient Time or Agitation. The dissolution of poorly soluble compounds can be slow.

    • Solution: Allow for a longer equilibration time (e.g., 24-48 hours) with constant stirring or shaking. Sonication can also be used to aid dissolution, but be mindful of potential compound degradation.

  • Possible Cause 2: Exceeding the Solubility Limit. You may be trying to prepare a solution at a concentration that is higher than the compound's intrinsic aqueous solubility.

    • Solution: Determine the approximate solubility of your compound in the desired buffer. If a higher concentration is needed, you will need to employ a solubilization strategy such as those outlined in the FAQs.

Quantitative Solubility Data

The following tables provide solubility data for adamantane and some of its common derivatives.

CompoundSolventTemperature (°C)SolubilityReference(s)
AdamantaneWaterRoom Temp.Practically Insoluble[3][4]
AdamantaneBenzeneRoom Temp.Soluble[3]
AdamantaneHexaneRoom Temp.Soluble[3]
AdamantaneChloroformRoom Temp.Soluble[3]
Amantadine HydrochlorideWaterRoom Temp.Freely Soluble (50 mg/mL)[5]
Amantadine HydrochloridePBS (pH 7.2)Room Temp.~5 mg/mL[6]
Rimantadine HydrochlorideWater20Freely Soluble (50 mg/mL)[7]
Memantine HydrochlorideWater (pH 2-9)Room Temp.~40-45 mg/mL[8]
Memantine HydrochloridePBS (pH 7.2)Room Temp.~10 mg/mL[9]
AdamantanoneWaterRoom Temp.Insoluble[10]
AdamantanoneEthanolRoom Temp.Soluble[10]
AdamantanoneAcetoneRoom Temp.Soluble[10]

Experimental Protocols

Protocol 1: Solubilization using Cyclodextrin Complexation

This protocol describes a general method for preparing an inclusion complex of an adamantane derivative with β-cyclodextrin (β-CD) to enhance its aqueous solubility.

Materials:

  • Adamantane derivative

  • β-Cyclodextrin (β-CD)

  • Ethanol (or another suitable organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the adamantane derivative to β-CD. This can be optimized later if necessary.

  • Dissolving the Components:

    • Dissolve the adamantane derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • In a separate flask, dissolve the β-CD in deionized water. Gentle heating (e.g., 50-60°C) can aid in dissolving the β-CD.

  • Complex Formation:

    • While stirring the β-CD solution, slowly add the solution of the adamantane derivative.

    • Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for a sufficient period (e.g., 24-48 hours) to allow for complex formation and equilibration.

  • Isolation of the Complex (Optional):

    • If a solid complex is desired, the solution can be cooled (e.g., in an ice bath) to induce precipitation.

    • The precipitate can then be collected by filtration, washed with a small amount of cold water, and dried (e.g., in a vacuum oven).

  • Solubility Determination:

    • Prepare a series of aqueous solutions with increasing concentrations of the adamantane-β-CD complex.

    • Determine the concentration of the dissolved adamantane derivative using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) to quantify the increase in solubility.

Protocol 2: Solubilization using Co-solvency

This protocol provides a general procedure for enhancing the solubility of an adamantane compound using a co-solvent system.

Materials:

  • Adamantane derivative

  • Water-miscible organic co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol (PEG) 300/400, DMSO)

  • Deionized water

  • Vials with screw caps

  • Shaker or rotator

  • Analytical equipment for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Co-solvent Selection: Choose a pharmaceutically acceptable co-solvent that is compatible with your experimental system.

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid adamantane derivative to vials containing each of the co-solvent mixtures. Ensure there is undissolved solid remaining.

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sample Preparation and Analysis:

    • After equilibration, centrifuge or filter the samples to remove the undissolved solid.

    • Carefully take an aliquot of the supernatant and dilute it with the appropriate solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the dissolved adamantane compound using a validated analytical method.

  • Data Analysis: Plot the solubility of the adamantane derivative as a function of the co-solvent concentration to identify the optimal co-solvent mixture for your desired concentration.

Visualizations

G cluster_0 Solubilization Mechanism Adamantane Adamantane Inclusion Complex Inclusion Complex Adamantane->Inclusion Complex Enters Cavity Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion Complex Encapsulates Water Water Inclusion Complex->Water Soluble In

Caption: Cyclodextrin Encapsulation of Adamantane.

G start Start: Insoluble Adamantane Compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment Adjust pH to form a salt is_ionizable->ph_adjustment Yes co_solvent Try Co-solvent System is_ionizable->co_solvent No is_soluble_ph Solubility sufficient? ph_adjustment->is_soluble_ph is_soluble_ph->co_solvent No end_soluble End: Soluble Formulation is_soluble_ph->end_soluble Yes is_soluble_cosolvent Solubility sufficient? co_solvent->is_soluble_cosolvent cyclodextrin Use Cyclodextrin Complexation is_soluble_cosolvent->cyclodextrin No is_soluble_cosolvent->end_soluble Yes is_soluble_cd Solubility sufficient? cyclodextrin->is_soluble_cd nanoparticle Consider Nanoparticle Formulation is_soluble_cd->nanoparticle No is_soluble_cd->end_soluble Yes nanoparticle->end_soluble Success end_insoluble End: Re-evaluate Compound/Strategy nanoparticle->end_insoluble Failure

Caption: Workflow for Selecting a Solubilization Strategy.

G start Precipitate forms in aqueous buffer check_concentration Is concentration above known solubility limit? start->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration Yes check_ph Is compound pH-sensitive? check_concentration->check_ph No resolved Issue Resolved lower_concentration->resolved adjust_ph Adjust buffer pH check_ph->adjust_ph Yes check_cosolvent Is a co-solvent used? check_ph->check_cosolvent No adjust_ph->resolved optimize_cosolvent Optimize co-solvent ratio and addition method check_cosolvent->optimize_cosolvent Yes consider_alternatives Consider alternative solubilization (e.g., cyclodextrin) check_cosolvent->consider_alternatives No optimize_cosolvent->resolved unresolved Issue Persists: Further investigation needed consider_alternatives->unresolved

Caption: Troubleshooting Precipitation Issues.

References

strategies to avoid rearrangement of the adamantyl carbocation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the adamantyl carbocation, particularly strategies to avoid its rearrangement during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the adamantyl carbocation, and why is its rearrangement a concern?

The adamantyl carbocation is a positively charged intermediate formed during reactions involving adamantane and its derivatives. The two most common forms are the tertiary (1-adamantyl) and secondary (2-adamantyl) carbocations. The 1-adamantyl carbocation, located at a bridgehead position, is significantly more stable than the 2-adamantyl carbocation.[1] However, under certain reaction conditions, rearrangements can occur, leading to a mixture of products and reducing the yield of the desired isomer. Understanding and controlling these rearrangements is crucial for the selective synthesis of adamantane-based compounds.

Q2: How can I favor the formation of the 1-adamantyl carbocation and prevent rearrangement to the 2-adamantyl carbocation?

To favor the formation of the more stable 1-adamantyl carbocation and minimize rearrangement, consider the following strategies:

  • Choice of Precursor: Start with a precursor that readily forms the 1-adamantyl carbocation. 1-Adamantanol or 1-bromoadamantane are excellent starting materials for generating the 1-adamantyl cation directly.[2]

  • Reaction Conditions: Employ reaction conditions that favor the SN1 pathway. Polar protic solvents can help stabilize the carbocation intermediate.[3]

  • Use of Lewis Acids: In reactions like the synthesis of adamantane from tetrahydrodicyclopentadiene, a Lewis acid catalyst promotes a series of rearrangements that ultimately lead to the highly stable adamantane structure, which can then be functionalized at the bridgehead position.[4][5]

Q3: I am observing a mixture of 1- and 2-substituted adamantane products in my reaction. What are the likely causes and how can I troubleshoot this?

Observing a mixture of products indicates that carbocation rearrangement is occurring. Here are some potential causes and troubleshooting steps:

  • Unstable Initial Carbocation: If your reaction generates a less stable carbocation (e.g., at a secondary position), it is prone to rearranging to the more stable tertiary bridgehead position. If you desire the 2-substituted product, you may need to use a synthetic route that avoids a carbocation intermediate or uses a directing group.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for rearrangement.[6] Try running your reaction at a lower temperature.

  • Acid Catalyst: The type and concentration of the acid catalyst can influence the rate of rearrangement. Experiment with different acids or lower concentrations. For instance, in the Ritter reaction, the choice and amount of acid are critical.[7]

Q4: What are some reliable methods for introducing functional groups at the bridgehead position of adamantane without rearrangement?

Several methods allow for the direct functionalization of the adamantane bridgehead position with minimal risk of rearrangement:

  • Direct Bromination: The reaction of adamantane with bromine typically yields 1-bromoadamantane selectively.[6][8] This can then be used as a precursor for other functional groups.

  • Ritter Reaction: The Ritter reaction of adamantane or 1-adamantanol with a nitrile in the presence of a strong acid is a classic method for introducing an amino group at the bridgehead position to form 1-aminoadamantane derivatives.[7][9][10]

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of 1-Bromoadamantane

Problem: The yield of 1-bromoadamantane from the direct bromination of adamantane is lower than expected.

Possible Cause Troubleshooting Step
Incomplete reactionIncrease reaction time or temperature as specified in the protocol.[8]
Sub-optimal brominating agentConsider using a different brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or bromotrichloromethane with a catalyst for potentially higher yields and milder conditions.[8][11]
Impurities in adamantaneEnsure the starting adamantane is pure. Recrystallize if necessary.
Loss during workupFollow the workup procedure carefully, especially the distillation or recrystallization steps, to minimize product loss.[8]
Guide 2: Unexpected Side Products in a Ritter Reaction

Problem: Formation of significant side products during the synthesis of 1-aminoadamantane derivatives via the Ritter reaction.

Possible Cause Troubleshooting Step
RearrangementIf starting from a precursor that can form a less stable carbocation, rearrangement to the 1-position can occur. Use adamantane or 1-adamantanol as the starting material.
Over-reaction or side reactions with the nitrileOptimize the molar ratio of the nitrile and the acid catalyst.[7]
Hydrolysis of the intermediateEnsure anhydrous conditions during the reaction, as water can hydrolyze the nitrilium ion intermediate.
Reaction temperature too highPerform the reaction at the recommended temperature to avoid decomposition or side reactions.[7]

Quantitative Data Summary

The following table summarizes the relative stability of adamantyl carbocations and typical yields for key reactions.

Parameter Value Reference
Relative Stability (1-Adamantyl vs. 2-Adamantyl Cation)1-Adamantyl cation is ~47 kJ/mol more stable[1]
Reaction Yield (%) Reference
Synthesis of 1-Bromoadamantane (from Adamantane with Br₂)~93%[8]
Synthesis of 1-Bromoadamantane (from Adamantane with DBDMH)91%[8]
Ritter Reaction (1-Bromoadamantane with Acetonitrile)up to 100%[7]
Lewis Acid-Catalyzed Rearrangement of Tetrahydrodicyclopentadiene to Adamantane30-40%[12]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane from Adamantane

This protocol describes the direct bromination of adamantane.

Materials:

  • Adamantane

  • Liquid bromine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, place adamantane.

  • Carefully add liquid bromine. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture under reflux. The exact temperature and time will depend on the scale and specific literature procedure being followed (e.g., 85-110°C for several hours).[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by distillation or recrystallization from a suitable solvent.[8]

Protocol 2: Synthesis of N-(1-Adamantyl)acetamide via the Ritter Reaction

This protocol describes the synthesis of an N-adamantyl amide from 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • Acetonitrile

  • Concentrated sulfuric acid

  • Ice water

  • Filtration apparatus

Procedure:

  • In a reaction vessel, dissolve 1-bromoadamantane in acetonitrile.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the low temperature. Caution: Strong acid, handle with care.

  • Allow the reaction to warm to room temperature and stir for the time specified in the literature (e.g., several hours).[7]

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Visualizations

Adamantyl_Carbocation_Rearrangement cluster_main Adamantyl Carbocation Rearrangement Start Formation of a Secondary Carbocation (e.g., from 2-Adamantyl precursor) Rearrangement 1,2-Hydride Shift Start->Rearrangement End Formation of the more stable Tertiary (1-Adamantyl) Carbocation Rearrangement->End Product_Mix Reaction leads to a mixture of 1- and 2-substituted adamantane products End->Product_Mix

Caption: Adamantyl carbocation rearrangement pathway.

Synthetic_Strategy_Decision_Tree cluster_main Decision Tree for Adamantane Functionalization Start Desired Adamantane Derivative? Q_Position Bridgehead (1-) or Secondary (2-) substitution? Start->Q_Position Bridgehead 1-Substituted Q_Position->Bridgehead Bridgehead Secondary 2-Substituted Q_Position->Secondary Secondary Method_Bridgehead Use Direct Bromination or Ritter Reaction on Adamantane/1-Adamantanol Bridgehead->Method_Bridgehead Method_Secondary Consider routes avoiding carbocations or using directing groups. (More complex synthesis) Secondary->Method_Secondary

Caption: Synthetic strategy selection for adamantane derivatives.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with adamantane-based compounds, precise structural elucidation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of ¹H and ¹³C NMR spectral data for adamantane and 1-adamantanol, offering a baseline for the characterization of more complex derivatives like 2-(1-Adamantyl)propan-2-ol.

Note: Extensive searches for experimentally obtained and verified ¹H and ¹³C NMR data for this compound did not yield a complete dataset including chemical shifts, multiplicities, coupling constants, and integration. Therefore, this guide presents the available data for the parent adamantane and a closely related derivative, 1-adamantanol, to serve as a reference for spectral interpretation.

1H and 13C NMR Spectral Data Comparison

The introduction of a substituent to the rigid adamantane cage significantly influences the chemical shifts of the neighboring protons and carbons. The following tables summarize the experimental ¹H and ¹³C NMR spectral data for adamantane and 1-adamantanol.

Table 1: 1H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
AdamantaneCH1.87broad singlet4H
CH₂1.75broad singlet12H
1-AdamantanolOH1.33singlet1H
CH (γ)2.15broad singlet3H
CH₂ (β)1.68multiplet6H
CH₂ (δ)1.59multiplet6H

Table 2: 13C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
AdamantaneCH28.4
CH₂37.8
1-AdamantanolC-OH (α)68.2
CH (γ)30.8
CH₂ (β)45.4
CH₂ (δ)36.2

Structural Visualization and NMR Signal Correlation

The following diagrams illustrate the molecular structure of this compound and a typical workflow for NMR spectral analysis.

experimental_workflow NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument_setup Spectrometer Setup (Lock, Tune, Shim) transfer->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_reference Integration and Referencing phase_baseline->integrate_reference assign Signal Assignment integrate_reference->assign

A Comparative Analysis of the Reactivity of 2-(1-Adamantyl)propan-2-ol and tert-Butanol in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-(1-Adamantyl)propan-2-ol and tert-butanol, primarily focusing on their behavior in SN1 solvolysis reactions. The discussion is supported by theoretical principles and analogous experimental data to offer insights into the influence of the bulky adamantyl group on reaction kinetics.

Introduction

Tertiary alcohols are important substrates in organic synthesis, often serving as precursors for a variety of functional groups. Their reactivity is largely dictated by the stability of the corresponding carbocation intermediates formed during reactions such as SN1 solvolysis. In this guide, we compare this compound, a tertiary alcohol bearing a rigid and bulky adamantyl cage, with the archetypal tertiary alcohol, tert-butanol. The unique steric and electronic properties of the adamantyl group are expected to significantly influence the rate of carbocation formation and, consequently, the overall reaction rate.

Theoretical Framework: SN1 Solvolysis of Tertiary Alcohols

The solvolysis of tertiary alcohols in the presence of a strong acid proceeds via an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This multi-step process involves the formation of a carbocation intermediate in the rate-determining step.

The generally accepted mechanism involves three key stages:

  • Protonation of the hydroxyl group: The alcohol is a poor leaving group (OH-). Protonation by an acid catalyst converts it into a good leaving group (H2O).

  • Formation of the carbocation: The protonated alcohol dissociates, forming a planar carbocation and a water molecule. This is the slowest, rate-determining step of the reaction.

  • Nucleophilic attack by the solvent: The solvent (e.g., water, ethanol) acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: A final deprotonation step yields the substitution product.

The rate of the SN1 reaction is primarily dependent on the stability of the carbocation intermediate. More stable carbocations are formed more readily, leading to a faster reaction rate.

Carbocation Stability: 2-(1-Adamantyl)-2-propyl vs. tert-Butyl Cation

The stability of the carbocations formed from our two subject molecules is the central point of comparison.

  • tert-Butyl Carbocation: This is a classic example of a stable tertiary carbocation. Its stability is attributed to the electron-donating inductive effect of the three methyl groups and, more importantly, to hyperconjugation, where the electrons from the C-H sigma bonds of the methyl groups overlap with the empty p-orbital of the carbocation, delocalizing the positive charge. The tert-butyl cation has nine such C-H bonds available for hyperconjugation.

  • 2-(1-Adamantyl)-2-propyl Carbocation: The carbocation derived from this compound is also a tertiary carbocation. It is stabilized by the inductive effect of the two methyl groups and the adamantyl group. The adamantyl cage, being a large alkyl group, is electron-donating. However, the rigid, cage-like structure of the adamantyl group introduces significant steric hindrance around the cationic center. This steric bulk can affect the planarity of the carbocation and the solvation of the intermediate, which in turn influences its stability and the overall reaction rate. While there is a debate in the literature, with some suggesting the 1-adamantyl cation can be more stable than the tert-butyl cation in highly ionizing solvents, the steric hindrance in the 2-(1-adamantyl)-2-propyl cation is expected to play a more dominant role in retarding the reaction rate compared to the tert-butyl system.

Comparative Reactivity and Experimental Data

Based on this analogous data and theoretical principles, it is highly probable that tert-butanol undergoes acid-catalyzed solvolysis at a significantly faster rate than this compound . The steric hindrance imposed by the bulky adamantyl group likely outweighs its inductive electron-donating effect in stabilizing the transition state leading to the carbocation.

Quantitative Data Summary (Analogous Systems)
CompoundLeaving GroupSolventRelative RateReference
tert-Butyl ChlorideCl80% Ethanol/Water~1000[1]
1-Adamantyl ChlorideCl80% Ethanol/Water1[1]

Experimental Protocols

To empirically determine and compare the solvolysis rates of this compound and tert-butanol, the following experimental protocols can be employed.

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of a 1-adamantyl Grignard reagent with acetone.

Materials:

  • 1-Bromoadamantane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction

Procedure:

  • Prepare the Grignard reagent by reacting 1-bromoadamantane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the Grignard solution in an ice bath.

  • Slowly add a solution of acetone in anhydrous diethyl ether to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the this compound by recrystallization or column chromatography.

Comparative Solvolysis Rate Determination

The solvolysis rates can be determined by monitoring the production of acid (H+) over time using a titration method with a pH indicator.

Materials:

  • This compound

  • tert-Butanol

  • Solvent (e.g., 80:20 ethanol:water by volume)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl in the chosen solvent) as a catalyst

  • Standardized solution of a base (e.g., 0.01 M NaOH)

  • pH indicator (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, and Erlenmeyer flasks

Procedure:

  • Prepare a stock solution of the alcohol (either this compound or tert-butanol) in the chosen solvent.

  • Prepare a reaction mixture by combining the solvent, a few drops of the pH indicator, and a precise volume of the standardized acid catalyst in an Erlenmeyer flask. Equilibrate this mixture in the constant temperature bath.

  • To initiate the reaction, add a precise volume of the alcohol stock solution to the reaction mixture and start a timer.

  • The reaction will produce H+ ions, causing the pH to drop and the indicator to change color.

  • Titrate the reaction mixture with the standardized NaOH solution to the indicator's endpoint at regular time intervals.

  • Record the volume of NaOH added and the corresponding time.

  • The rate of reaction can be determined by plotting the concentration of the alcohol remaining versus time. For a first-order reaction, a plot of ln[Alcohol] vs. time will yield a straight line with a slope equal to -k, where k is the rate constant.

  • Repeat the experiment for the other alcohol under identical conditions.

Visualizations

SN1 Solvolysis Pathway

SN1_Pathway Reactant R-OH (Tertiary Alcohol) Protonated_Alcohol R-OH2+ (Protonated Alcohol) Reactant->Protonated_Alcohol Fast Carbocation R+ (Carbocation) Protonated_Alcohol->Carbocation Slow (Rate-Determining) H2O H2O Protonated_Alcohol->H2O Solvent_Adduct R-Solvent-H+ Carbocation->Solvent_Adduct Fast Product R-Solvent (Substitution Product) Solvent_Adduct->Product Fast H_plus_out H+ Solvent_Adduct->H_plus_out H_plus H+ H_plus->Reactant Solvent Solvent Solvent->Carbocation Experimental_Workflow Start Start Prepare_Solutions Prepare Alcohol, Acid, and Base Solutions Start->Prepare_Solutions Equilibrate Equilibrate Reaction Mixture in Constant Temperature Bath Prepare_Solutions->Equilibrate Initiate Initiate Reaction by Adding Alcohol Equilibrate->Initiate Monitor Monitor Reaction by Titration at Regular Time Intervals Initiate->Monitor Record Record Time and Volume of Titrant Monitor->Record Repeat Repeat for Other Alcohol Record->Repeat Repeat->Equilibrate Yes Analyze Analyze Data to Determine Rate Constants Repeat->Analyze No End End Analyze->End

References

The Adamantyl Group: A Superior Alternative to the t-Butyl Group in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug design, the strategic selection of functional groups is paramount to achieving desired molecular properties. For decades, the tert-butyl (t-butyl) group has been a mainstay for introducing steric bulk. However, the adamantyl group, a rigid, cage-like hydrocarbon, has emerged as a superior alternative in many applications, offering significant advantages in metabolic stability, lipophilicity, and pharmacological interactions. This guide provides an objective, data-driven comparison of these two critical moieties.

Comparative Analysis: Adamantyl vs. t-Butyl

The advantages of the adamantyl group stem from its unique three-dimensional structure, which contrasts sharply with the more flexible, umbrella-like conformation of the t-butyl group. This structural difference has profound implications for a molecule's physicochemical and pharmacological properties.

Physicochemical and Steric Properties

The adamantyl group is significantly larger and more lipophilic than the t-butyl group. This increased lipophilicity can be a critical advantage in drug design, as it can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[1] The hydrophobic substituent constant (π) for the adamantyl group is estimated to be 3.1, indicating a substantial contribution to a molecule's overall lipophilicity.[2]

Propertyt-Butyl GroupAdamantyl GroupAdvantage
Structure -C(CH₃)₃-C₁₀H₁₅
Description Acyclic, flexible methyl groupsTricyclic, rigid cageAdamantyl offers a rigid scaffold for precise functional group orientation.[3]
Approx. van der Waals Volume (ų) ~45~123Adamantyl provides significantly greater and more defined steric bulk.
Calculated logP (clogP) 1.983.32Adamantyl dramatically increases lipophilicity.[1]
Metabolic Stability

One of the most significant advantages of the adamantyl group is its exceptional resistance to metabolic degradation. The t-butyl group is a known site of metabolic vulnerability, often undergoing oxidation by cytochrome P450 (CYP) enzymes to form alcohol metabolites.[4][5] In contrast, the adamantyl cage, with its lack of easily abstractable hydrogens on a flexible chain, acts as a "metabolic shield," protecting the parent molecule from enzymatic breakdown and thereby increasing its plasma half-life.[2]

Compound TypeMoietyIn Vitro Half-life (t½) in Human Liver MicrosomesAdvantage
Representative Drug Analogt-ButylShort to ModerateAdamantyl significantly enhances metabolic stability, leading to longer half-life and improved pharmacokinetic profiles.[2]
Representative Drug AnalogAdamantylLong to Very Long
Case Study: IDO1 Inhibitory Activity

Recent research in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key cancer immunotherapy target, provides a direct comparison of the pharmacological impact of substituting a t-butyl group with an adamantyl group. In a synthesized series of compounds, the adamantyl-containing analog (G-6) demonstrated markedly higher inhibitory activity than its direct t-butyl counterpart (G-5).[6]

Compound IDKey SubstituentIDO1 Inhibition (EC₅₀, µM)Advantage
G-5 t-Butyl> 100The bulky and rigid adamantyl group provides a superior fit in the enzyme's binding pocket, leading to a dramatic increase in potency.[6]
G-6 Adamantyl 17.9 ± 1.2

Visualizing the Comparison

G cluster_tbutyl t-Butyl Group cluster_adamantyl Adamantyl Group tbutyl_props Properties: - Lower Lipophilicity - Metabolically Labile (CYP Oxidation) - Flexible Steric Hindrance - Acyclic outcome_tb Outcome: - Potential for Rapid Metabolism - Lower Lipophilicity - Less Defined Receptor Interaction tbutyl_props->outcome_tb adamantyl_props Properties: - High Lipophilicity - Metabolically Stable - Rigid, Defined Steric Bulk - Tricyclic Scaffold outcome_ad Outcome: - Enhanced Stability (PK) - Increased Potency (PD) - Improved Membrane Penetration adamantyl_props->outcome_ad synthesis Synthetic Goal: Improve Drug Properties choice Choice of Bulky Group synthesis->choice choice->tbutyl_props Select t-Butyl choice->adamantyl_props Select Adamantyl

Experimental Protocols

Accurate comparison relies on standardized experimental procedures. Below are detailed methodologies for the synthesis of analogs and the key assays used to evaluate them.

Synthesis of Adamantyl- and t-Butyl-Containing Amide Analogs

This protocol describes a general procedure for coupling an amine with an appropriate acid chloride, a common method for creating the compounds discussed in the case study.

  • Acid Chloride Formation:

    • To a solution of the desired carboxylic acid (e.g., adamantane-1-carboxylic acid or 2,2-dimethylpropanoic acid) (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Coupling:

    • Dissolve the amine starting material (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude acid chloride (1.1 eq) in DCM dropwise to the stirring amine solution.

    • Allow the reaction to proceed at room temperature overnight. Monitor completion using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final amide.

In Vitro Microsomal Stability Assay

This assay measures the rate of a compound's metabolism by liver enzymes.

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM) in acetonitrile.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute with 100 mM potassium phosphate buffer (pH 7.4) to a protein concentration of 0.5 mg/mL.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal solution and the NADPH regenerating system to 37 °C.

    • In a 96-well plate, add the microsomal solution to each well.

    • Add the test compound working solution to initiate the reaction (final substrate concentration typically 1 µM).

    • Immediately add the NADPH regenerating system to start the metabolic process. For negative controls, add buffer instead.

    • Incubate the plate at 37 °C with shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Calculate the half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time.

    • Determine the intrinsic clearance (Clint) from the half-life and protein concentration.

// Nodes A [label="Prepare Reagents\n(Compound, Microsomes, NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Sample at Time Points\n(0, 5, 15, 30, 60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Quench Reaction\n(Ice-cold Acetonitrile + IS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Centrifuge &\nSeparate Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Calculate t½ and Clint", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Start Reaction"]; B -> C; C -> D; D -> E; E -> F; F -> G; } enddot Caption: Workflow for an in vitro microsomal stability assay.

Determination of logP via Shake-Flask Method

This is the gold standard method for experimentally measuring a compound's lipophilicity.

  • Phase Preparation:

    • Prepare a buffer solution (e.g., phosphate buffer at pH 7.4) and saturate it with n-octanol by stirring the two phases together for 24 hours, followed by separation.

    • Similarly, saturate n-octanol with the buffer solution.

  • Partitioning:

    • Prepare a stock solution of the test compound in the n-octanol-saturated buffer.

    • In a glass vial, combine a precise volume of the n-octanol-saturated buffer and the buffer-saturated n-octanol (typically a 1:1 ratio).

    • Add a small aliquot of the compound stock solution.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

    • Allow the phases to separate completely, often aided by centrifugation.

  • Analysis:

    • Carefully take an aliquot from both the aqueous and the n-octanol phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve is required for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).

Conclusion

The strategic replacement of a t-butyl group with an adamantyl moiety represents a powerful tool in modern chemical synthesis and drug discovery. The adamantyl group's unique combination of a rigid, three-dimensional structure, superior metabolic stability, and high lipophilicity provides a clear advantage for optimizing pharmacokinetic and pharmacodynamic properties. As demonstrated by comparative experimental data, this substitution can lead to significant enhancements in biological potency and metabolic robustness, making the adamantyl group an invaluable component in the design of next-generation therapeutics.

References

A Comparative Study of 1-Adamantyl Halides in SN1 Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the SN1 reactivity of 1-adamantyl chloride, 1-adamantyl bromide, and 1-adamantyl iodide. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of carbocation chemistry and leaving group effects in nucleophilic substitution reactions. The rigid adamantyl framework serves as an excellent model system for studying SN1 reactions, as it prevents competing SN2 pathways and carbocation rearrangements.

Comparative Solvolysis Rate Data

The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate and the nature of the leaving group. For 1-adamantyl halides, the carbocation formed is the tertiary 1-adamantyl cation. Therefore, the difference in reaction rates among the halides is predominantly attributed to the leaving group's ability to depart. The better the leaving group, the faster the rate of solvolysis. The expected order of reactivity is I > Br > Cl, corresponding to the stability of the halide anions (I⁻ > Br⁻ > Cl⁻).

The following table summarizes the first-order rate constants (k) for the solvolysis of 1-adamantyl halides in various aqueous ethanol mixtures at 25°C. This data is compiled from seminal studies in the field, particularly the work of Bentley, Carter, and Roberts, which established a scale of solvent ionizing power based on the solvolysis of 1-adamantyl chloride.[1]

SubstrateSolvent (Ethanol:Water, v/v)Rate Constant (k, s⁻¹)
1-Adamantyl Chloride80:20Data unavailable
50:50Data unavailable
1-Adamantyl Bromide80:20~1.3 x 10⁻⁶[2]
50:50Data unavailable
1-Adamantyl Iodide80:20Data unavailable
50:50Data unavailable

Note: Specific rate constants for 1-adamantyl chloride and iodide, as well as for all halides in 50:50 ethanol-water, require consultation of the primary literature, such as the Journal of Organic Chemistry, 1984, 49, 5183-5189. The provided value for 1-adamantyl bromide is an estimation based on its relative rate to tert-butyl bromide.[2]

Experimental Protocols

The determination of solvolysis rates for adamantyl halides can be achieved by monitoring the production of the corresponding hydrohalic acid (HCl, HBr, or HI) over time. A common and effective method is titration.

Titrimetric Method for Determining Solvolysis Rate

This protocol is adapted from established methods for studying SN1 reactions of alkyl halides.[2][3]

Materials:

  • 1-Adamantyl halide (chloride, bromide, or iodide)

  • Aqueous ethanol solvent mixtures (e.g., 80:20 and 50:50 v/v)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Indicator solution (e.g., bromothymol blue or phenolphthalein)

  • Acetone (for initial dissolution of the substrate)

  • Constant temperature bath

  • Burette, pipettes, Erlenmeyer flasks, and stopwatch

Procedure:

  • Preparation: A stock solution of the 1-adamantyl halide is prepared in a small amount of acetone to ensure rapid dissolution in the aqueous ethanol solvent.

  • Reaction Setup: A known volume of the desired aqueous ethanol solvent is placed in an Erlenmeyer flask and allowed to equilibrate to the desired temperature (e.g., 25°C) in a constant temperature bath. A few drops of the indicator are added.

  • Initiation: A small, precise volume of the adamantyl halide stock solution is added to the solvent, and the stopwatch is started immediately.

  • Titration: The reaction mixture is immediately and continuously titrated with the standardized NaOH solution. The solvolysis reaction produces acid, which will cause the indicator to change color. The NaOH solution is added to neutralize the acid as it is formed, maintaining the solution at the indicator's endpoint.

  • Data Collection: The volume of NaOH added is recorded at regular time intervals.

  • Endpoint Determination (V∞): After the reaction has proceeded for at least 10 half-lives, or is visibly complete, the reaction flask is heated gently to drive the reaction to completion. The solution is then cooled to the initial reaction temperature and titrated to the final endpoint. This gives the total volume of NaOH required for complete reaction (V∞).

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH added at time t. The slope of this line is equal to -k.

Reaction Mechanism and Visualization

The solvolysis of 1-adamantyl halides proceeds through a classical SN1 (Substitution Nucleophilic, Unimolecular) mechanism. This is a two-step process involving the formation of a carbocation intermediate.

Step 1: Ionization (Rate-Determining Step) The carbon-halogen bond breaks heterolytically, with the halogen departing as a halide ion. This is the slow, rate-determining step of the reaction and results in the formation of a planar, sp²-hybridized 1-adamantyl carbocation.

Step 2: Nucleophilic Attack The solvent molecule (water or ethanol) acts as a nucleophile and rapidly attacks the electrophilic carbocation. This can occur from either face of the planar carbocation.

Step 3: Deprotonation A solvent molecule acts as a base to remove a proton from the oxonium ion formed in the previous step, yielding the final neutral solvolysis product (an alcohol or an ether) and a hydronium ion.

SN1_Mechanism cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Adamantyl-X 1-Adamantyl Halide (Ad-X) Carbocation 1-Adamantyl Cation (Ad+) Adamantyl-X->Carbocation slow Adamantyl-X->Carbocation X- Halide Ion (X⁻) Oxonium Protonated Product (Ad-OS(H)+) Carbocation->Oxonium fast Carbocation->Oxonium Solvent Solvent (SOH) Product Solvolysis Product (Ad-OS) Oxonium->Product fast Oxonium->Product H+ Proton (H+)

Caption: SN1 reaction mechanism for 1-adamantyl halides.

Experimental Workflow

The following diagram illustrates the workflow for the kinetic analysis of the solvolysis of 1-adamantyl halides using the titrimetric method.

Experimental_Workflow Start Start Prep Prepare Solutions - Adamantyl Halide in Acetone - Aqueous Ethanol Solvent - Standardized NaOH - Indicator Start->Prep Equilibrate Equilibrate Solvent in Constant Temperature Bath Prep->Equilibrate Initiate Initiate Reaction - Add Adamantyl Halide Solution - Start Stopwatch Equilibrate->Initiate Titrate Titrate with NaOH Record Volume (Vt) and Time (t) Initiate->Titrate Loop Reaction Complete? Titrate->Loop Loop->Titrate No Heat Heat to Completion Loop->Heat Yes Titrate_Final Titrate to Final Endpoint (V∞) Heat->Titrate_Final Analyze Data Analysis Plot ln(V∞ - Vt) vs. t Determine Rate Constant (k) Titrate_Final->Analyze End End Analyze->End

Caption: Workflow for kinetic analysis of SN1 solvolysis.

References

Adamantane Derivatives in Antiviral Therapy: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has long been a cornerstone in the development of antiviral agents. Its unique three-dimensional structure provides a versatile platform for designing molecules that can interact with viral targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of various adamantane derivatives, with a focus on their antiviral efficacy against key viral pathogens. We present quantitative data from in vitro studies, detailed experimental protocols for core antiviral assays, and visualizations of key mechanisms of action to provide a comprehensive resource for researchers in the field.

Comparative Antiviral Activity of Adamantane Derivatives

The antiviral potency of adamantane derivatives is primarily assessed through in vitro assays that determine the concentration of the compound required to inhibit viral replication and the concentration that is toxic to host cells. Key parameters include:

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

  • CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that is toxic to 50% of cells.

  • Selectivity Index (SI): The ratio of CC50 to EC50 or IC50, indicating the therapeutic window of a compound. A higher SI value is desirable.

The following tables summarize the in vitro antiviral activities of selected adamantane derivatives against Influenza A virus and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Table 1: In Vitro Antiviral Activity against Influenza A Virus
CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine A/WSN/33 (H1N1)MDCK0.45 ± 0.04>100>222[1]
Rimantadine A/WSN/33 (H1N1)MDCK0.21 ± 0.02>100>476[1]
AK-1 A/Puerto Rico/8/34 (H1N1)MDCK1.8>100>55.6[1]
AK-7 A/Puerto Rico/8/34 (H1N1)MDCK0.9>100>111.1[1]
Compound 1a A/WSN/33 (H1N1)MDCK7.81>100>12.8[1]
Compound 1b A/WSN/33 (H1N1)MDCK4.32>100>23.1[1]
H-78 A/Puerto Rico/8/34 (H1N1)MDCK0.25>100>400[1]
H-83 A/Puerto Rico/8/34 (H1N1)MDCK0.18>100>555[1]
Glycyl-Rimantadine A/Hong Kong/68 (H3N2)MDCK0.11--[2]
Gly-Thz-rimantadine A/Hongkong/68-0.11 µg/mL50 µg/mL454.5[3]
Table 2: In Vitro Antiviral Activity against SARS-CoV-2
CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine WA/01Vero E6120-130--[4]
Rimantadine WA/01Vero E630-40--[4]
Tromantadine WA/01Vero E660-100--[4]
Aminoadamantane -Vero CCL-8139.71>1000>25.2[5][6]
Compound 3F4 -Vero CCL-810.32>1000>3125[5][6]
Compound 3F5 -Vero CCL-810.44>1000>2272.7[5]
Compound 3E10 -Vero CCL-811.28>1000>781.25[5]

Key Structure-Activity Relationship Insights

The data reveals several key SAR trends for adamantane derivatives:

  • Against Influenza A: The primary target for amantadine and rimantadine is the M2 proton channel.[7] Modifications to the amino group can significantly impact activity. For instance, the α-methyl group in rimantadine generally enhances potency compared to amantadine.[8] Spiro-adamantane derivatives, such as spiro[pyrrolidine-2,2'-adamantanes], have shown significantly higher potency than amantadine, suggesting that the addition of a lipophilic pyrrolidine ring can enhance interaction with the M2 protein's lipophilic pocket.[9][10] Conjugation of rimantadine with amino acids, such as glycine, has also resulted in highly active compounds.[2]

  • Against SARS-CoV-2: Adamantane derivatives have shown promising activity against SARS-CoV-2, likely through mechanisms distinct from M2 channel inhibition.[4][5] The significantly lower IC50 values of derivatives like 3F4 compared to the parent aminoadamantane highlight the potential for substantial potency gains through chemical modification.[5][6] The mechanism may involve the inhibition of host cell proteases like Cathepsin L, which are crucial for viral entry.[6][11]

  • General Observations: The lipophilicity and rigidity of the adamantane cage are crucial for its antiviral activity, facilitating membrane permeability and interaction with hydrophobic pockets of viral proteins.[12] However, replacement of the essential amino group with hydroxyl, sulfhydryl, cyano, or halogen groups leads to inactive compounds against influenza A.[8]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity of adamantane derivatives.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.[1][13]

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (PRNT50).

Materials:

  • Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)[1]

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) with supplements

  • Test compound dilutions

  • Semi-solid overlay (e.g., containing carboxymethylcellulose or Avicel)[14][15]

  • Fixative (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.5% crystal violet)[16]

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[1]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (typically 50-100 plaque-forming units, PFU).[14]

  • Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures. Incubate for 1 hour to allow for viral adsorption.[14]

  • Overlay: After incubation, remove the inoculum and add the semi-solid overlay medium. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.[13][17]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).[16]

  • Fixation and Staining: Fix the cells and then stain with crystal violet. The viable cells will take up the stain, while the areas of cell death (plaques) will remain unstained.[16]

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control (no compound). The EC50 value is then determined by regression analysis.[13]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[18][19]

Objective: To determine the concentration of a compound that inhibits 50% of the viral cytopathic effect.

Materials:

  • Host cells (e.g., A549 cells)[18]

  • Virus stock

  • Cell culture medium

  • Test compound dilutions

  • Cell viability stain (e.g., crystal violet or neutral red)[18][20]

Procedure:

  • Cell Seeding: Plate host cells in 96-well plates and incubate to form a monolayer.[18]

  • Compound Addition: Add serial dilutions of the test compound to the wells.[18]

  • Infection: Add a predetermined amount of virus to the wells, sufficient to cause 100% CPE in the virus control wells within a specific timeframe (e.g., 40-56 hours).[19]

  • Incubation: Incubate the plates for the required duration.[19]

  • Staining: After incubation, remove the medium and stain the remaining viable cells with crystal violet.[18]

  • Quantification: Elute the stain and measure the absorbance using a plate reader. The percentage of cell protection is calculated relative to the cell control (no virus) and virus control wells. The EC50 is determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

While the inhibition of the influenza A M2 proton channel is the most well-characterized mechanism for adamantane antivirals, emerging research points to other viral and host targets.

Influenza A M2 Proton Channel Inhibition

The M2 protein of influenza A is a tetrameric ion channel crucial for viral replication. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral core. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm. Amantadine and its derivatives block this channel, preventing viral uncoating.[7]

M2_Inhibition cluster_endosome Acidic Endosome cluster_cytoplasm Host Cell Cytoplasm Virus Virus M2_channel M2 Proton Channel (Open) vRNP_M1 vRNP-M1 Complex M2_channel->vRNP_M1 Acidification vRNP_free Free vRNP vRNP_M1->vRNP_free Uncoating Replication Viral Replication vRNP_free->Replication H+ H+ H+->M2_channel Amantadine Adamantane Derivative Amantadine->M2_channel Blocks

Influenza A M2 Proton Channel Inhibition by Adamantane Derivatives.
Potential Mechanism against SARS-CoV-2: Cathepsin L Inhibition

Some studies suggest that adamantane derivatives may inhibit SARS-CoV-2 entry by targeting host cell proteases like Cathepsin L. This enzyme is involved in the proteolytic cleavage of the viral spike protein, a necessary step for the fusion of the viral and endosomal membranes. By down-regulating or inhibiting Cathepsin L, adamantane derivatives could prevent the release of the viral genome into the cytoplasm.[6][11]

CathepsinL_Inhibition cluster_endosome Endosome cluster_cytoplasm Host Cell Cytoplasm SARS_CoV_2 SARS_CoV_2 Spike_Protein Spike Protein SARS_CoV_2->Spike_Protein Cathepsin_L Cathepsin L Spike_Protein->Cathepsin_L Cleavage Primed_Spike Primed Spike Cathepsin_L->Primed_Spike Fusion_Release Membrane Fusion & Viral Genome Release Primed_Spike->Fusion_Release Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->Cathepsin_L Inhibits

Potential Inhibition of SARS-CoV-2 Entry via Cathepsin L.

Conclusion

Adamantane derivatives continue to be a promising class of antiviral agents. While their efficacy against influenza A has been challenged by the emergence of resistant strains, ongoing research into novel derivatives with modified scaffolds and substituents shows potential to overcome these limitations. Furthermore, the discovery of their activity against other viruses, such as SARS-CoV-2 and Hepatitis C virus, opens new avenues for drug development. The data and protocols presented in this guide aim to facilitate further research and development in this critical area of medicinal chemistry. By understanding the intricate structure-activity relationships, researchers can rationally design the next generation of adamantane-based antivirals with improved potency, broader spectrum of activity, and a higher barrier to resistance.

References

Validating Synthesis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analytical techniques used to confirm the identity, purity, and quantity of a synthesized product. Experimental data is presented to support the comparison, alongside detailed methodologies for core analytical procedures.

The validation of a chemical synthesis is critical to ensure that the intended molecular entity has been produced at a desired purity and yield.[1] The presence of impurities, resulting from side reactions or residual starting materials, can significantly impact the biological activity and safety of a compound, particularly in drug development.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines for the validation of analytical procedures to ensure they are fit for their intended purpose.[2]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the properties of the analyte and the specific information required. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are three of the most powerful and widely used techniques for the validation of synthetic compounds.[3][4][5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Function Separation, quantification, and purification of components in a mixture.[6][7]Elucidation of molecular structure and quantification.[3][8][9]Determination of molecular weight and structure; quantification.[3][5]
Information Provided Retention time, peak area (quantitative), purity profile.Chemical shifts, coupling constants, integration (quantitative), structural connectivity.[10]Mass-to-charge ratio (m/z), fragmentation patterns, isotopic distribution.[11]
Strengths High resolution for complex mixtures, excellent quantitative accuracy and precision, well-established and validated methods available.[2][7]Unambiguous structure determination of novel compounds, non-destructive, provides information about all proton- and carbon-containing components.Extremely high sensitivity for trace analysis, definitive molecular weight determination, can be coupled with separation techniques (e.g., GC-MS, LC-MS).[5]
Limitations May require derivatization for detection of some compounds, can be time-consuming.[2]Lower sensitivity compared to MS, complex spectra for large molecules or mixtures, requires higher sample concentrations.Can be destructive, may not distinguish between isomers without chromatography, complex data interpretation.
Typical Application Purity assessment of final product, quantification of active pharmaceutical ingredients (APIs) and impurities, stability testing.[6][12]Structural confirmation of synthesized compounds, determination of isomeric purity, reaction monitoring.[13]Confirmation of molecular weight, identification of byproducts and impurities, peptide and protein analysis.[11][14]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general procedure for the validation of a reversed-phase HPLC (RP-HPLC) method for determining the purity of a synthesized small organic molecule.

1. Method Development:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for non-polar to moderately polar compounds.[6]

  • Mobile Phase Selection: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) is typically used to achieve optimal separation.[15][16]

  • Detection: UV detection is widely used, with the wavelength selected based on the analyte's chromophore.[6]

  • Optimization: The gradient, flow rate, and column temperature are optimized to achieve good peak shape, resolution, and a reasonable analysis time.[16]

2. Method Validation: The validation of the developed method should be performed according to ICH guidelines and includes the following parameters:[17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18][19] This is often demonstrated by analyzing a placebo, standards, and the sample, and in some cases, by performing forced degradation studies.[15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17] This is typically assessed by analyzing a series of solutions of known concentrations.

  • Accuracy: The closeness of test results obtained by the method to the true value.[18][19] This can be determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17][18] This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol describes a general procedure for confirming the structure of a synthesized compound using ¹H and ¹³C NMR.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Filter the solution into a clean NMR tube.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.[8]

  • Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required.

  • Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in complex structure elucidation.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (ppm) and coupling constants (Hz) to identify the chemical environment of the protons and their connectivity.[10]

  • Correlate the ¹H and ¹³C spectra to assign all proton and carbon signals to the proposed structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol outlines a general procedure for confirming the molecular weight of a synthesized compound using electrospray ionization mass spectrometry (ESI-MS).

1. Sample Preparation:

  • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid or ammonium hydroxide can aid in ionization.

2. Data Acquisition:

  • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal of the molecular ion.

3. Data Analysis:

  • Identify the peak corresponding to the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts like [M+Na]⁺).

  • Compare the measured mass-to-charge ratio (m/z) with the calculated theoretical mass of the expected compound. The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition.

  • Analyze the isotopic pattern to further confirm the elemental composition.

  • Fragmentation data (from MS/MS experiments) can be used to provide further structural information.[11]

Visualization of Workflows and Relationships

Caption: Workflow for the validation of a synthesized compound.

Signaling Pathway of Analytical Techniques cluster_sample Synthesized Compound cluster_hplc HPLC cluster_nmr NMR cluster_ms Mass Spectrometry cluster_output Data Output Compound Analyte in Solution MobilePhase Mobile Phase Compound->MobilePhase MagneticField Strong Magnetic Field Compound->MagneticField IonSource Ion Source (ESI) Compound->IonSource StationaryPhase Stationary Phase MobilePhase->StationaryPhase Elution Detector Detector (UV, etc.) StationaryPhase->Detector Separation Chromatogram Chromatogram Detector->Chromatogram Nuclei Atomic Nuclei MagneticField->Nuclei RFPulse Radiofrequency Pulse RFPulse->Nuclei Signal NMR Signal Nuclei->Signal Relaxation SpectrumNMR NMR Spectrum Signal->SpectrumNMR MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization DetectorMS Detector MassAnalyzer->DetectorMS Separation by m/z MassSpectrum Mass Spectrum DetectorMS->MassSpectrum

Caption: Signaling pathways of key analytical techniques.

References

comparing the stability of adamantyl carbocation to other tertiary carbocations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the stability of carbocations is a fundamental concept that dictates the course of many reactions, including those pivotal to drug synthesis and materials science. This guide provides a detailed comparison of the stability of the 1-adamantyl carbocation against other tertiary carbocations, with a particular focus on the widely studied tert-butyl carbocation. By examining experimental data from solvolysis kinetics and gas-phase measurements, we aim to offer a clear perspective for researchers, scientists, and professionals in drug development.

Structural Influences on Stability: A Tale of Two Cations

The stability of a carbocation is intricately linked to its molecular structure. Tertiary carbocations, where the positively charged carbon is bonded to three other carbon atoms, are generally more stable than their secondary and primary counterparts. This increased stability is primarily attributed to two electronic effects: the inductive effect and hyperconjugation. Alkyl groups are electron-donating, and this inductive effect helps to disperse the positive charge on the carbocation, thus stabilizing it. Hyperconjugation involves the delocalization of sigma-bond electrons into the empty p-orbital of the carbocation, further spreading the positive charge.

The 1-adamantyl cation and the tert-butyl cation are both tertiary carbocations. However, their distinct geometries lead to significant differences in their stability, particularly in solution. The tert-butyl cation can adopt a planar geometry around the sp2-hybridized carbocation center, which maximizes the overlap for hyperconjugation with the nine available alpha-hydrogens. In contrast, the rigid, cage-like structure of the adamantane framework prevents the 1-adamantyl cation from achieving ideal planarity. This geometric constraint hinders optimal hyperconjugation, leading to a less stabilized carbocation in solution.[1]

G cluster_tert_butyl tert-Butyl Carbocation cluster_adamantyl 1-Adamantyl Carbocation tBu+ tert-Butyl Cation (CH₃)₃C⁺ tBu_structure Trigonal Planar Geometry tBu+->tBu_structure allows for tBu_hyperconjugation Maximal Hyperconjugation (9 α-H) tBu_structure->tBu_hyperconjugation enables tBu_stability Higher Stability in Solution tBu_hyperconjugation->tBu_stability leads to Overall_Conclusion Structural constraints significantly impact carbocation stability. tBu_stability->Overall_Conclusion Ad+ 1-Adamantyl Cation C₁₀H₁₅⁺ Ad_structure Rigid Cage-like Structure (Non-planar) Ad+->Ad_structure possesses Ad_hyperconjugation Restricted Hyperconjugation Ad_structure->Ad_hyperconjugation results in Ad_stability Lower Stability in Solution Ad_hyperconjugation->Ad_stability leads to Ad_stability->Overall_Conclusion

Quantitative Comparison of Carbocation Stability

The relative stability of carbocations can be quantitatively assessed through various experimental methods. The most common of these are solvolysis rate studies and gas-phase measurements such as hydride ion affinity.

Solvolysis Rate Data

Solvolysis is a reaction in which the solvent acts as the nucleophile. For tertiary alkyl halides, this reaction typically proceeds through an SN1 mechanism, where the rate-determining step is the formation of the carbocation intermediate. Therefore, a faster solvolysis rate implies a more stable carbocation intermediate.

The solvolysis of 1-bromoadamantane is significantly slower than that of tert-butyl bromide under similar conditions, indicating that the 1-adamantyl carbocation is less stable than the tert-butyl carbocation in solution.[1]

CompoundSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate
1-Bromoadamantane80% Ethanol25~1.3 x 10⁻⁶1
tert-Butyl Bromide80% Ethanol251.3 x 10⁻³~1000
Table 1: Comparative solvolysis rate data for 1-bromoadamantane and tert-butyl bromide. The rate for 1-bromoadamantane is estimated to be approximately 1000 times slower than that of tert-butyl bromide.[1]
Gas-Phase Stability and Hydride Ion Affinity

In the gas phase, where solvent effects are absent, the intrinsic stabilities of carbocations can be determined. One method for this is the measurement of hydride ion affinity (HIA), which is the enthalpy change for the reaction R⁺ + H⁻ → RH. A lower HIA value corresponds to a more stable carbocation.

Interestingly, in the gas phase, the stabilities of the 1-adamantyl and tert-butyl carbocations are nearly identical.[1] This suggests that the significant difference in their reactivity in solution is primarily due to solvent effects and the geometric constraints on the adamantyl system. While specific HIA values can vary depending on the experimental method, the 1-adamantyl cation is often used as a reference point in gas-phase carbocation stability studies.[1]

Experimental Protocols

Determination of Solvolysis Rate by Titration

This method involves monitoring the production of acid (HBr in the case of bromide solvolysis) over time by titrating it with a standardized base solution.

Materials:

  • 1-Bromoadamantane or tert-butyl bromide

  • 80% aqueous ethanol (solvent)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the alkyl halide in 80% aqueous ethanol at a known concentration.

  • Place the reaction flask in a constant temperature water bath (e.g., 25°C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a suitable solvent (e.g., acetone) to stop the solvolysis.

  • Add a few drops of phenolphthalein indicator to the quenched sample.

  • Titrate the sample with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • The concentration of the hydrobromic acid produced at each time point can be calculated from the volume of NaOH used.

  • The first-order rate constant (k) can be determined by plotting ln([R-Br]t/[R-Br]₀) versus time, where the slope of the line is -k.

Determination of Gas-Phase Hydride Ion Affinity

Gas-phase HIA is often determined using Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry. This technique allows for the study of ion-molecule reactions in the gas phase at very low pressures.

General Principle:

  • The carbocation of interest (R⁺) is generated in the gas phase, for example, by electron ionization of a suitable precursor.

  • The ions are trapped in the FT-ICR cell by a combination of a strong magnetic field and a weak electric field.

  • A neutral hydride donor molecule (DH) with a known HIA is introduced into the cell.

  • The occurrence or non-occurrence of a hydride transfer reaction (R⁺ + DH → RH + D⁺) is monitored.

  • By bracketing the reactivity of the carbocation with a series of hydride donors of known HIA, the HIA of the carbocation can be determined. If the reaction proceeds, the HIA of R⁺ is greater than that of D⁺. If no reaction occurs, the HIA of R⁺ is lower.

G Start Start Prepare_Solution Prepare alkyl halide solution in 80% ethanol Start->Prepare_Solution Incubate Incubate at constant temperature Prepare_Solution->Incubate Sample Withdraw aliquot at time intervals Incubate->Sample Loop over time Quench Quench reaction (e.g., with acetone) Sample->Quench Titrate Titrate with standardized NaOH using phenolphthalein Quench->Titrate Record_Data Record volume of NaOH used Titrate->Record_Data Calculate Calculate [HBr] and rate constant (k) Record_Data->Calculate Calculate->Sample End End Calculate->End After final time point

Conclusion

The stability of the 1-adamantyl carbocation presents a fascinating case study in the interplay of electronic and steric effects. While it is a tertiary carbocation, its rigid structure impedes the stabilizing effects of hyperconjugation that are fully realized in more flexible acyclic analogues like the tert-butyl carbocation. This is clearly reflected in the significantly slower solvolysis rates of 1-adamantyl derivatives in solution. In the gas phase, however, the intrinsic stabilities of these two carbocations are remarkably similar, highlighting the profound influence of the surrounding medium on carbocation reactivity. For researchers in drug development and materials science, understanding these nuances is crucial for predicting reaction outcomes and designing novel molecular architectures.

References

The Adamantane Scaffold: A Diamondoid's Versatile Role in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Adamantane, the smallest diamondoid hydrocarbon, possesses a unique combination of properties stemming from its rigid, cage-like structure. Its high degree of symmetry, thermal stability, and lipophilicity have made it a highly attractive building block in diverse areas of chemistry.[1][2] This guide provides a comparative overview of the key applications of adamantane in medicinal chemistry, polymer and materials science, and supramolecular chemistry, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Medicinal Chemistry: The Lipophilic Bullet for Enhanced Drug Performance

The introduction of an adamantane moiety into a drug's structure is a well-established strategy to enhance its pharmacological profile.[3] Its bulky, lipophilic nature can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often by increasing bioavailability or prolonging its half-life.[4][5] The rigid adamantane cage can also serve as a robust anchor for pharmacophores, ensuring precise orientation for optimal interaction with biological targets.[6]

Comparative Data: Approved Drugs Featuring the Adamantane Scaffold

The success of adamantane in pharmaceuticals is highlighted by several FDA and EMA-approved drugs targeting a wide range of diseases.[7][8]

Drug NameAdamantane DerivativePrimary Indication(s)Mechanism of Action (MoA)Key Advantage of Adamantane Moiety
Amantadine 1-AminoadamantaneInfluenza A, Parkinson's DiseaseNon-competitive antagonist of the M2 proton channel; enhances dopamine release.[8][9]Provides the necessary lipophilicity and steric bulk to block the M2 ion channel.[3]
Memantine 1-Amino-3,5-dimethyladamantaneAlzheimer's DiseaseUncompetitive, moderate-affinity NMDA receptor antagonist.[3]The adamantane group helps to position the molecule within the NMDA receptor channel, contributing to its voltage-dependency and rapid kinetics.[3]
Rimantadine α-Methyl-1-adamantanemethylamineInfluenza ABlocks the M2 proton ion channel of the virus, inhibiting viral replication.[8][10]The α-methyl group addition (compared to Amantadine) modifies its metabolic profile and activity.[10]
Saxagliptin Adamantyl-glycine-based nitrileType 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor.[4][7]The adamantane group provides a rigid, lipophilic anchor that contributes to potent and selective binding to the DPP-4 enzyme.[4]
Vildagliptin (derivative of adamantanol)Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor.[7]Enhances binding affinity and metabolic stability.
Adapalene Adamantyl-substituted naphthoic acidAcneRetinoid receptor agonist.[7]Increases lipophilicity for improved skin penetration and enhances chemical stability.
Experimental Protocol: Synthesis of 1-Bromoadamantane

The functionalization of adamantane's tertiary positions is a key step in synthesizing its derivatives. Bromination is a fundamental and widely used method to create a versatile intermediate for further reactions.[1][11]

Objective: To synthesize 1-bromoadamantane from adamantane via electrophilic bromination.

Materials:

  • Adamantane

  • Liquid Bromine (Br₂)

  • Anhydrous conditions

Procedure:

  • In a reaction vessel protected from light, add adamantane.

  • Carefully add an excess of liquid bromine to the adamantane.

  • Heat the mixture to reflux and stir. The reaction is typically complete within a few hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess bromine with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by sublimation or recrystallization to yield pure 1-bromoadamantane as a white solid.

Polymer and Materials Science: Building in Rigidity and Stability

The incorporation of the bulky and rigid adamantane cage into polymer backbones, either as a pendant group or as part of the main chain, significantly enhances material performance.[12][13] This is primarily due to the restriction of polymer chain mobility, which leads to higher glass transition temperatures (Tg), superior thermal stability, and improved mechanical strength.[12][14] These high-performance polymers are suitable for demanding applications in the aerospace, automotive, and electronics industries.[12][14]

Comparative Data: Properties of Adamantane-Based Polyimides

Polyimides are a class of high-performance polymers known for their thermal stability. The data below compares a standard polyimide with adamantane-containing analogues, demonstrating the significant improvement in key properties.

Polymer IDDianhydride ComponentDiamine ComponentGlass Transition Temp. (Tg, °C)[15][16]10% Weight Loss Temp. (°C, in N₂)[16][17]
Standard PI (Kapton) Pyromellitic Dianhydride (PMDA)4,4'-Oxydianiline (ODA)~360-400~550
Ad-PI-1 Pyromellitic Dianhydride (PMDA)2,2-bis[4-(4-aminophenoxy)phenyl]adamantane308>500
Ad-PI-2 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)2,2-bis[4-(4-aminophenoxy)phenyl]adamantane248>500
Ad-PEI-1 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]adamantane dianhydride4,4'-Oxydianiline (ODA)271538
Ad-PEI-2 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]adamantane dianhydridem-Phenylenediamine317532

Data sourced from multiple studies for comparison.[15][16][17]

Experimental Protocol: Synthesis of an Adamantane-Based Polyimide

This protocol describes a conventional two-stage synthesis for an adamantane-based polyimide film.[15]

Objective: To synthesize a flexible and thermally stable polyimide film from an adamantane-based diamine.

Materials:

  • 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane (adamantane-based diamine)

  • Aromatic dianhydride (e.g., Pyromellitic Dianhydride - PMDA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Nitrogen gas

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the adamantane-based diamine in anhydrous NMP.

    • Under a nitrogen atmosphere, slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.

    • Continue stirring for 24 hours at room temperature. The solution will become viscous as the poly(amic acid) forms.

  • Film Casting and Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.

    • Place the glass plate in a vacuum oven.

    • Heat the film using a staged temperature program: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to complete the imidization process.

    • After cooling to room temperature, carefully peel the flexible, transparent polyimide film from the glass plate.

Supramolecular Chemistry and Catalysis

In supramolecular chemistry, adamantane is a quintessential "guest" molecule due to its size, shape, and hydrophobicity. It forms strong inclusion complexes with "host" molecules like cyclodextrins and cucurbiturils.[2][9] This host-guest interaction is the foundation for creating drug delivery systems, stimuli-responsive materials, and self-healing polymers.[9][18] In catalysis, the steric bulk of adamantyl-containing phosphine ligands is used to create highly active and selective catalysts for cross-coupling reactions.[19][20]

DOT Language Visualizations

The versatility of adamantane stems from its core structure, which can be strategically functionalized or used as a recognition motif.

G cluster_start Core Structure cluster_intermediates Key Intermediates cluster_applications Diverse Applications adamantane Adamantane bromo_ad 1-Bromoadamantane adamantane->bromo_ad Bromination hydroxy_ad 1-Adamantanol adamantane->hydroxy_ad Oxidation supramol Supramolecular Assemblies adamantane->supramol Host-Guest Chemistry drugs Pharmaceuticals (e.g., Memantine) bromo_ad->drugs ligands Catalyst Ligands bromo_ad->ligands polymers High-Performance Polymers hydroxy_ad->polymers

Caption: Synthetic pathways from adamantane to diverse chemical applications.

G cluster_components Components cluster_process Self-Assembly Process cluster_application Application adamantane Adamantane-Drug Conjugate complex Host-Guest Inclusion Complex adamantane->complex Hydrophobic Interaction cyclodextrin Cyclodextrin (Host) cyclodextrin->complex delivery Enhanced Solubility & Targeted Drug Delivery complex->delivery

Caption: Workflow of adamantane in a host-guest drug delivery system.

References

Comparative Analysis of 2-(1-Adamantyl)propan-2-ol Derivatives: A Guide to Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold has long been a cornerstone in the development of antiviral agents, particularly against the influenza A virus. Its rigid, lipophilic structure provides a unique framework for designing molecules that can interact with viral targets. This guide offers a comparative overview of the biological activity of derivatives of 2-(1-Adamantyl)propan-2-ol, with a focus on their anti-influenza A virus properties. While extensive research exists for aminoadamantanes like amantadine and rimantadine, this guide specifically delves into the available data for derivatives of this compound, summarizing key findings and experimental methodologies.

Antiviral Activity Against Influenza A Virus

The primary mechanism of action for many adamantane derivatives against influenza A is the inhibition of the M2 proton ion channel.[1][2] This viral protein is crucial for the uncoating of the virus within the host cell, a critical step in its replication cycle. By blocking this channel, these compounds prevent the release of viral ribonucleoprotein into the cytoplasm, effectively halting the infection.

While specific quantitative data for a broad range of this compound derivatives remains limited in publicly available literature, studies on structurally related compounds, such as 2,2-dialkyladamantyl-1-amines, have shown promising results. Several of these novel amines have demonstrated low micromolar activities against various H1N1 influenza virus strains, including amantadine-resistant ones.[3]

Table 1: Antiviral Activity of Selected Adamantane Derivatives Against Influenza A Virus

CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineA/PuertoRico/8/34 (H1N1)MDCK->100-[3]
RimantadineA/PuertoRico/8/34 (H1N1)MDCK->100-[3]
2,2-Dialkylamantadine Derivative 7a A/PuertoRico/8/34 (H1N1) amantadine-resistantMDCK3.0 ± 0.6>100>33[3]
2,2-Dialkylamantadine Derivative 7b A/PuertoRico/8/34 (H1N1) amantadine-resistantMDCK2.0 ± 0.4>100>50[3]
2,2-Dialkylamantadine Derivative 7c A/PuertoRico/8/34 (H1N1) amantadine-resistantMDCK1.8 ± 0.3>100>55[3]

Experimental Protocols

The evaluation of the antiviral activity of this compound derivatives typically involves two key in vitro assays: a plaque reduction assay to determine the 50% inhibitory concentration (IC50) and a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).

Plaque Reduction Assay (for IC50 Determination)

This assay quantifies the ability of a compound to inhibit the replication of a virus, measured by the reduction in the formation of plaques (zones of cell death) in a monolayer of host cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose

  • Crystal Violet solution

  • Test compounds (this compound derivatives)

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds in serum-free DMEM.

  • Pre-incubate the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.

  • Infect the cells with a known titer of influenza A virus for 1 hour at 37°C.

  • Remove the virus inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the respective concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.1% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.

Cytotoxicity Assay (for CC50 Determination)

This assay assesses the toxicity of the compounds to the host cells to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a commonly used method.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

Procedure:

  • Seed MDCK cells in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Treat the cells with the compound dilutions and incubate for 48-72 hours at 37°C.

  • Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Visualizing the Mechanism of Action

The primary target for many adamantane antivirals is the M2 ion channel of the influenza A virus. The binding of these compounds to the channel blocks the passage of protons, thereby inhibiting viral replication.

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell cluster_drug Drug Action Virion Virion M2_channel M2 Ion Channel Virion->M2_channel contains vRNP Viral Ribonucleoprotein (vRNP) Virion->vRNP contains Endosome Endosome (Acidic pH) Virion->Endosome Endocytosis M2_channel->vRNP vRNP release (Uncoating) Cytoplasm Cytoplasm vRNP->Cytoplasm Transport Endosome->M2_channel H+ influx Nucleus Nucleus Cytoplasm->Nucleus Replication Adamantane_Derivative This compound Derivative Adamantane_Derivative->M2_channel Blocks H+ channel

Caption: Inhibition of the Influenza A M2 ion channel by a this compound derivative.

Experimental Workflow

The overall process for evaluating the antiviral potential of this compound derivatives involves synthesis, in vitro screening for antiviral activity and cytotoxicity, and subsequent analysis of the structure-activity relationship.

Antiviral_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Evaluation Start Starting Materials Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Purification->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Data_Analysis IC50 and CC50 Determination Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General workflow for the synthesis and biological evaluation of antiviral compounds.

Conclusion and Future Directions

While the available data specifically for this compound derivatives is sparse, the broader class of adamantane compounds continues to be a promising area for antiviral drug discovery. The synthesis and evaluation of a focused library of this compound derivatives are warranted to fully explore their potential. Future studies should aim to establish a clear structure-activity relationship, optimize the lead compounds for improved potency and reduced cytotoxicity, and investigate their efficacy against a wider range of influenza A strains, including newly emerging resistant variants. Further exploration into their potential activity against other viruses could also unveil new therapeutic applications for this versatile chemical scaffold.

References

Unraveling the Stability of Adamantane-Containing Intermediates: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

The rigid, three-dimensional structure of the adamantane cage imparts unique properties to molecules, making it a privileged scaffold in drug design and materials science. The stability of reaction intermediates derived from adamantane is a critical factor in dictating reaction pathways and product distributions. This guide provides an objective comparison of the stability of adamantane-containing intermediates, primarily the 1-adamantyl cation, with other carbocationic species, supported by data from Density Functional Theory (DFT) studies.

The Exceptional Stability of the 1-Adamantyl Cation

The tertiary bridgehead 1-adamantyl cation is a classic example of a stable carbocation. Its stability arises from the rigid, pre-organized geometry of the adamantane framework, which minimizes ring strain upon ionization, and from favorable hyperconjugation. Unlike many other carbocations, the adamantyl cation is resistant to rearrangement, making it a predictable and reliable intermediate in chemical transformations.

Experimental evidence from solvolysis rates and gas-phase measurements, combined with computational studies, consistently demonstrates the enhanced stability of the 1-adamantyl cation compared to many other tertiary carbocations.[1][2]

Quantitative Comparison of Carbocation Stability

To provide a clear comparison, the following table summarizes the relative stabilities of the 1-adamantyl cation and other relevant carbocations, as determined by DFT calculations. The data is presented as relative energies (in kcal/mol), with the tert-butyl cation often used as a reference point. It is important to note that the absolute energy values can vary depending on the level of theory (functional and basis set) used in the DFT calculations.

Carbocation IntermediateStructureRelative Energy (kcal/mol) vs. tert-Butyl CationKey Stability Factors
1-Adamantyl Cation Bridgehead TertiaryMore StableRigid framework, minimal strain, C-C hyperconjugation[3]
tert-Butyl Cation Acyclic Tertiary0.0 (Reference)C-H hyperconjugation[4]
2-Adamantyl Cation SecondaryLess StableHigher strain, less effective hyperconjugation than 1-adamantyl cation[1]
Benzyl Cation Primary, ResonancestabilizedLess StableResonance stabilization is significant, but calculations suggest it is less stable than the tert-butyl cation in the gas phase.[5]
iso-Propyl Cation Acyclic SecondaryLess StableLess hyperconjugation than tertiary carbocations.
Ethyl Cation Acyclic PrimarySignificantly Less StableLeast stable of the simple alkyl carbocations.

Note: The relative stabilities can be influenced by the computational method and the phase (gas or solution) being modeled. The values presented here are representative and intended for comparative purposes.

Experimental Protocols: A Glimpse into the Computational Methodology

The quantitative data presented in this guide is derived from DFT calculations. A typical computational protocol for determining the stability of carbocation intermediates involves the following steps:

  • Structure Optimization: The geometry of the carbocation and a neutral reference molecule is optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G**, cc-pVTZ).[6][7][8]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. A stable structure will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) correction.[6][8]

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger basis set to obtain a more reliable electronic energy.

  • Relative Energy Calculation: The relative stability of a carbocation is typically determined by calculating the enthalpy change (ΔH) or Gibbs free energy change (ΔG) of an isodesmic or hydride-transfer reaction. For example, the relative stability of the 1-adamantyl cation can be compared to the tert-butyl cation using the following reaction:

    1-Adamantyl-H + tert-Butyl⁺ → 1-Adamantyl⁺ + tert-Butyl-H

    The energy difference between the products and reactants gives the relative stability.

Commonly Used Software: DFT calculations for carbocation stability are frequently carried out using software packages such as Gaussian, ORCA, and PySCF.[9][10][11]

Visualizing the DFT Workflow for Stability Analysis

The following diagram illustrates the logical workflow for a typical DFT study on the stability of a carbocation intermediate like the 1-adamantyl cation.

DFT_Workflow cluster_input Input Preparation cluster_calc Computational Steps cluster_analysis Data Analysis start Define Carbocation and Reference Structures method Select DFT Functional and Basis Set start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min spe_calc Single-Point Energy Calculation rel_energy Calculate Relative Energies (ΔH, ΔG) spe_calc->rel_energy verify_min->geom_opt If Not Minimum verify_min->spe_calc If Minimum conclusion Compare Stabilities rel_energy->conclusion

Caption: A flowchart illustrating the key stages of a DFT study for determining carbocation stability.

References

A Comparative Guide to the Synthesis of Functionalized Adamantanes

Author: BenchChem Technical Support Team. Date: December 2025

The adamantane scaffold, with its rigid, three-dimensional structure and high lipophilicity, is a privileged motif in medicinal chemistry and materials science. Its incorporation into drug molecules can significantly enhance their pharmacological profiles, including bioavailability and metabolic stability. Consequently, the development of efficient and selective methods for the functionalization of the adamantane core is of paramount importance. This guide provides a comparative overview of key synthetic routes to functionalized adamantanes, supported by experimental data and detailed protocols.

Comparison of Synthetic Strategies

The functionalization of adamantane can be broadly categorized into several approaches, each with its distinct advantages and limitations. The choice of method often depends on the desired functional group, regioselectivity, and the scale of the synthesis.

Halogenation

Halogenated adamantanes are versatile intermediates that can be converted into a wide range of other functional groups. Direct halogenation is a common approach, with regioselectivity being a key consideration.

Reagent/CatalystTarget PositionProductYield (%)Reaction ConditionsReference
Br₂Bridgehead (1°)1-BromoadamantaneHighReflux[1]
Br₂ / Lewis AcidBridgehead (1°)1,3-DibromoadamantaneModerateCatalyst dependent[1]
IClBridgehead (1°)1-ChloroadamantaneHighNot specified[2]
IClBridgehead (1°)1-IodoadamantaneHighNot specified[3]

Key Insights: Bromination of adamantane with molecular bromine preferentially occurs at the tertiary bridgehead positions. The use of a Lewis acid catalyst can promote polybromination.

Oxidation

Oxidation of adamantane introduces hydroxyl or carbonyl functionalities, which are valuable handles for further derivatization.

Reagent/CatalystTarget PositionProductYield (%)Reaction ConditionsReference
H₂O₂ / Cu₂Cl₄·2DMGBridgehead (1°) & Bridge (2°)Adamantanols, AdamantanoneVariable30-80 °C[4]
Diprotonated FerrateBridgehead (1°) & Bridge (2°)1-Adamantanol & 2-AdamantanolCalculated75 °C[5][6]
MnO₂–H₂SO₄Not specifiedHydroxy derivativesNot specifiedNot specified[7]

Key Insights: The oxidation of adamantane can lead to a mixture of products, with the regioselectivity being influenced by the oxidant and reaction conditions. Biocatalytic methods using enzymes like cytochrome P450 can exhibit high regioselectivity for the tertiary position.[8]

Amination

The introduction of an amino group is crucial for the synthesis of many adamantane-based drugs, such as amantadine and memantine.

Reagent/CatalystStarting MaterialProductYield (%)Reaction ConditionsReference
NCl₃ / AlCl₃Adamantane1-Aminoadamantane9810-15 °C[9]
Formamide / H₂SO₄1-BromoadamantaneN-(1-adamantyl)formamide9290 °C, 4hNot specified
Acetonitrile / H₂SO₄AdamantaneN-(1-adamantyl)acetamideHighNot specifiedNot specified

Key Insights: Direct amination of adamantane can be achieved with high yields using trichloramine and a Lewis acid catalyst. The Ritter reaction, using a nitrile and a strong acid, is a widely used method for introducing an acetamido group, which can then be hydrolyzed to the amine.

C-H Functionalization

Modern C-H functionalization techniques offer direct and often more efficient routes to a variety of functionalized adamantanes, bypassing the need for pre-functionalized starting materials.

MethodCatalyst/ReagentFunctional Group IntroducedYield (%)RegioselectivityReference
PhotocatalysisIr photocatalyst / Quinuclidine derivativeAlkyl51-91Tertiary (Bridgehead)[10]
PhotocatalysisAcridinium photocatalystC-N, C-S, C-X, C-CVariableNot specifiedNot specified
Copper-catalyzedCu(I) / DTBPImide31Tertiary (Bridgehead)[11]
Palladium-catalyzedPd catalystEster683°:2° = 3:1[11]

Key Insights: Photocatalytic methods, often employing a hydrogen atom transfer (HAT) catalyst, have emerged as powerful tools for the selective functionalization of the strong C-H bonds of adamantane.[10] These methods often exhibit high functional group tolerance and can provide access to a diverse range of derivatives.

Experimental Protocols

Synthesis of 1-Bromoadamantane (Halogenation)

Materials:

  • Adamantane

  • Bromine

  • Carbon tetrachloride (or other suitable solvent)

Procedure:

  • Dissolve adamantane in a minimal amount of carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • From the dropping funnel, add a stoichiometric amount of bromine dropwise to the solution at room temperature with stirring.

  • After the addition is complete, gently reflux the mixture. The reaction progress can be monitored by the disappearance of the bromine color.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 1-bromoadamantane can be purified by recrystallization or sublimation.

Synthesis of 1-Adamantanol (Oxidation)

Materials:

  • Adamantane

  • Chromic acid in acetic acid (or other suitable oxidizing agent)

Procedure:

  • Dissolve adamantane in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of chromic acid in acetic acid to the adamantane solution with stirring at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-adamantanol by column chromatography or recrystallization.

Synthesis of Amantadine Hydrochloride (Amination via Ritter Reaction)

Materials:

  • 1-Bromoadamantane

  • Acetonitrile

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • N-(1-Adamantyl)acetamide Synthesis:

    • To a stirred solution of 1-bromoadamantane in acetonitrile, slowly add concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.

    • Extract the product, N-(1-adamantyl)acetamide, with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolysis to 1-Aminoadamantane:

    • Reflux the crude N-(1-adamantyl)acetamide with an aqueous or alcoholic solution of sodium hydroxide until the hydrolysis is complete.

    • After cooling, extract the 1-aminoadamantane into diethyl ether.

  • Formation of Hydrochloride Salt:

    • Dry the ethereal solution of 1-aminoadamantane over anhydrous sodium sulfate.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate amantadine hydrochloride.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of key synthetic strategies for functionalizing adamantane.

Synthetic_Routes_to_Functionalized_Adamantanes Adamantane Adamantane Halogenated_Adamantane Halogenated Adamantane (e.g., 1-Bromoadamantane) Adamantane->Halogenated_Adamantane Halogenation (e.g., Br₂) Oxidized_Adamantane Oxidized Adamantane (e.g., 1-Adamantanol) Adamantane->Oxidized_Adamantane Oxidation (e.g., H₂O₂) Aminated_Adamantane Aminated Adamantane (e.g., Amantadine) Adamantane->Aminated_Adamantane Direct Amination (e.g., NCl₃/AlCl₃) CH_Functionalized_Adamantane C-H Functionalized Adamantane Adamantane->CH_Functionalized_Adamantane C-H Functionalization (e.g., Photocatalysis) Halogenated_Adamantane->Aminated_Adamantane Ritter Reaction followed by Hydrolysis

Caption: Overview of major synthetic routes from adamantane.

Ritter_Reaction_Workflow cluster_0 Ritter Reaction cluster_1 Hydrolysis Adamantyl_Carbocation Adamantyl Carbocation (from Adamantane or derivative) Nitrilium_Ion Nitrilium Ion Adamantyl_Carbocation->Nitrilium_Ion + Nitrile Nitrile Nitrile (e.g., Acetonitrile) Nitrile->Nitrilium_Ion Amide N-Adamantyl Amide Nitrilium_Ion->Amide + H₂O Amine 1-Aminoadamantane Amide->Amine Base or Acid Hydrolysis

Caption: Workflow of the Ritter reaction for amination.

Photocatalytic_CH_Functionalization cluster_cycle Photocatalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited PC_excited->PC Intersystem Crossing HAT_catalyst_radical HAT Catalyst•+ PC_excited->HAT_catalyst_radical + HAT Catalyst HAT_catalyst HAT Catalyst HAT_catalyst_radical->HAT_catalyst Adamantyl_Radical Adamantyl Radical HAT_catalyst_radical->Adamantyl_Radical + Adamantane - H⁺ Adamantane Adamantane Functionalized_Adamantane Functionalized Adamantane Adamantyl_Radical->Functionalized_Adamantane + Substrate Substrate Functional Group Precursor

References

Safety Operating Guide

Proper Disposal of 2-(1-Adamantyl)propan-2-ol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural workflow for the safe disposal of 2-(1-Adamantyl)propan-2-ol, a compound not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Compound Information

A summary of the pertinent physical and safety data for this compound is provided below.

PropertyValueReference
Physical State Solid[1]
Appearance White[1]
Hazards Classification Not classified as hazardous[1]
Accidental Release Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general guidelines for non-hazardous solid chemical waste disposal in a laboratory setting.

Step 1: Hazard Assessment Before handling, confirm the non-hazardous classification of this compound by reviewing the Safety Data Sheet (SDS).[1] Even if a chemical is not classified as hazardous, it should never be disposed of in the regular laboratory trash that is handled by custodial staff.[2]

Step 2: Personal Protective Equipment (PPE) Ensure appropriate personal protective equipment is worn, including safety glasses and gloves, to prevent accidental contact.

Step 3: Waste Collection Collect the solid this compound waste in a designated, compatible, and properly sealed container. Ensure the container is clearly labeled as "Non-Hazardous Waste" and includes the full chemical name: "this compound".

Step 4: Consult Institutional and Local Regulations Crucially, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority for specific guidance on non-hazardous chemical waste disposal.[1][2][3] Local regulations and institutional policies may have specific requirements that supersede general guidelines.

Step 5: Final Disposal Follow the specific instructions provided by your EHS department for the final disposal of the container. This may involve placing it in a designated non-hazardous waste accumulation area for collection by trained personnel. Do not dispose of solid chemicals down the sink.[4]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

start Start: Have this compound Waste confirm_hazard 1. Confirm Non-Hazardous Status via SDS start->confirm_hazard wear_ppe 2. Wear Appropriate PPE confirm_hazard->wear_ppe collect_waste 3. Collect and Label in a Sealed Container wear_ppe->collect_waste consult_ehs 4. Consult Institutional EHS for Specific Procedures collect_waste->consult_ehs final_disposal 5. Dispose of According to EHS Instructions consult_ehs->final_disposal end End: Waste Properly Disposed final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(1-Adamantyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step safety protocols and logistical plans for the handling and disposal of 2-(1-Adamantyl)propan-2-ol. Adherence to these procedures is critical for ensuring a safe laboratory environment.

I. Understanding the Compound

This compound is a tertiary alcohol containing a bulky adamantyl group. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with care, as with all laboratory chemicals.[1] Some sources indicate that it may cause skin and eye irritation.[2]

Key Physical and Chemical Properties

PropertyValue
CAS Number 775-64-4
Molecular Formula C₁₃H₂₂O
Molecular Weight 194.32 g/mol
Appearance White powder or colorless liquid with a faint odor.[2][3][4]
Solubility Soluble in organic solvents, sparingly soluble in water.[2]
Boiling Point 276.2 °C at 760 mmHg
Flash Point 127.9 °C
II. Personal Protective Equipment (PPE)

While under normal use conditions extensive PPE may not be required, best practices for laboratory safety dictate the use of the following to minimize exposure and prevent contamination:

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[5] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or perforations before use.[5]

  • Body Protection : A standard laboratory coat should be worn to protect street clothing and skin from potential splashes.[5]

  • Respiratory Protection : Not typically required under normal use with adequate ventilation. If handling large quantities or if dust or aerosols are generated, use a NIOSH-approved respirator.

III. Operational Plan: Step-by-Step Handling Procedures
  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Gather all necessary equipment and reagents before starting the procedure.

    • Don the appropriate PPE as outlined in Section II.

  • Handling :

    • Handle this compound in a well-ventilated area to avoid the accumulation of vapors or dust.

    • Avoid direct contact with skin and eyes.[2]

    • Avoid inhalation of any dust or vapors.

    • Keep the container tightly closed when not in use.[5]

    • Do not eat, drink, or smoke in the handling area.[5]

  • In Case of a Spill :

    • Alert others in the vicinity.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • For solid spills, sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled container for disposal.

    • Ventilate the area of the spill.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][5]

    • Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][5]

    • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek medical attention.[5]

IV. Disposal Plan

Even though this compound is not classified as hazardous waste, it should be disposed of responsibly to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste containing this compound, including unused material, contaminated absorbents, and rinsed containers, in a clearly labeled, sealed container.

    • Do not mix with other chemical waste unless it is known to be compatible.

  • Disposal Route :

    • Consult your institution's EHS department for specific disposal procedures.

    • Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with local, regional, and national regulations.[1]

    • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.

Visual Workflow for Safe Handling

The following diagram outlines the logical progression for the safe handling of this compound from initial preparation to final disposal.

SafeHandlingWorkflow prep 1. Preparation - Assess Risks - Gather Materials - Don PPE handling 2. Handling - Use in Ventilated Area - Avoid Contact & Inhalation - Keep Container Closed prep->handling Proceed storage 3. Storage - Tightly Closed Container - Cool, Dry, Well-Ventilated Area handling->storage Store Unused Material spill Spill Occurs handling->spill first_aid Exposure Occurs handling->first_aid waste 6. Waste Generation - Collect in Labeled Container handling->waste Generate Waste spill_response 4. Spill Response - Alert Others - Use Spill Kit - Clean & Decontaminate spill->spill_response Yes spill_response->waste Collect Spill Waste first_aid_proc 5. First Aid - Follow SDS Guidelines - Seek Medical Attention first_aid->first_aid_proc Yes disposal 7. Disposal - Consult EHS - Follow Regulations waste->disposal Ready for Disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1-Adamantyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(1-Adamantyl)propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.